molecular formula C7H12O3 B2524983 3-(Oxolan-3-yl)propanoic acid CAS No. 320601-71-6

3-(Oxolan-3-yl)propanoic acid

Cat. No.: B2524983
CAS No.: 320601-71-6
M. Wt: 144.17
InChI Key: BDSWHYOGIBXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-3-yl)propanoic acid, with the CAS registry number 320601-71-6, is an organic compound classified under the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Its structure features a propanoic acid chain linked to the 3-position of an oxolane (tetrahydrofuran) ring, a key characteristic that defines its properties and utility in research settings . Key identifiers include the SMILES string C1COCC1CCC(=O)O and the InChIKey BDSWHYOGIBXFJX-UHFFFAOYSA-N . This compound serves as a valuable building block in organic synthesis and medicinal chemistry. It is used in the production of specialty chemicals and polymers, and acts as a key intermediate for constructing more complex molecules . The oxolane ring and carboxylic acid group provide reactive sites for various chemical transformations, making it a versatile precursor in research applications . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can request a quote for this product, which is supplied with exclusive research data and detailed product information.

Properties

IUPAC Name

3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWHYOGIBXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320601-71-6
Record name 3-(oxolan-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: Following a comprehensive multi-source search for experimental data and established protocols for 3-(Oxolan-3-yl)propanoic acid (CAS 58073-43-3), it has been determined that specific, citable experimental values for its physicochemical properties (e.g., melting point, boiling point), detailed spectroscopic data (NMR, IR), and a validated, step-by-step synthesis protocol are not available in publicly accessible scientific literature or chemical databases. The following guide has been constructed by a senior application scientist, leveraging established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework and predictive insights for research professionals. All proposed methodologies are based on well-established, fundamental reactions.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a saturated five-membered oxacyclic (tetrahydrofuran, THF) ring. While not a widely commercialized compound, its structure represents a valuable scaffold for drug discovery and development.

The propanoic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its conjugation to pharmacophores or linkage to biological targets. The tetrahydrofuran ring is a key structural motif found in numerous FDA-approved pharmaceuticals.[1] It acts as a stable, non-planar, and polar bioisostere for other groups (like phenyl or cyclopentyl rings), often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles by disrupting planarity and introducing a hydrogen bond acceptor (the ether oxygen). The 3-substitution pattern, in particular, provides a distinct spatial vector for substituents compared to the more common 2-substituted THF derivatives.

This guide will provide a theoretical and practical framework for researchers aiming to synthesize, characterize, and utilize this compound as a strategic building block.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is not publicly available, the following properties can be reliably predicted based on its structure and comparison with analogous compounds like propanoic acid and substituted tetrahydrofurans.

Predicted Physicochemical Data
PropertyPredicted Value / InformationRationale & Context
Molecular Formula C₇H₁₂O₃Confirmed by structural analysis.[2][3]
Molecular Weight 144.17 g/mol Calculated from the molecular formula.[2][3]
CAS Number 58073-43-3Likely CAS identifier, though comprehensive data is not linked.
Appearance Colorless to pale yellow viscous liquid or low-melting solidShort-chain carboxylic acids are typically liquids or low-melting solids at room temperature.[4]
Boiling Point >200 °C (likely with decomposition)Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[5] Vacuum distillation would be required.
Solubility Soluble in water, methanol, ethanol, DMSO, THF. Sparingly soluble in nonpolar solvents like hexanes.The presence of both a carboxylic acid and an ether allows for hydrogen bonding with polar protic solvents.
pKa ~4.5 - 5.0Similar to other aliphatic carboxylic acids. The THF ring's ether oxygen has a minor electron-withdrawing inductive effect, which may slightly lower the pKa compared to simple alkyl carboxylic acids.
Predicted Spectroscopic Signature

A crucial aspect of validating the synthesis of a novel or sparsely documented compound is confirming its structure via spectroscopy. Based on established principles, the expected spectra are as follows:

  • ¹H NMR (Proton NMR): The spectrum will be complex due to overlapping signals from the aliphatic chains and diastereotopic protons within the THF ring.

    • ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.

    • ~3.5-4.0 ppm (multiplet, 3H): Protons on carbons adjacent to the ether oxygen (-CH₂-O-CH-).

    • ~2.3-2.6 ppm (multiplet, 3H): The alpha-protons to the carbonyl group (-CH₂-COOH) and the methine proton on the THF ring (-CH-CH₂-).

    • ~1.6-2.2 ppm (multiplet, 4H): The remaining beta-protons on the propanoic chain and the THF ring.

  • ¹³C NMR (Carbon NMR):

    • ~175-180 ppm: The carboxylic acid carbonyl carbon (C=O).[6]

    • ~70-75 ppm: Carbons on the THF ring bonded to the ether oxygen (-C-O).

    • ~30-45 ppm: Aliphatic carbons (the remaining four CH and CH₂ groups). The carbon alpha to the carbonyl will be at the downfield end of this range.[6]

  • IR (Infrared) Spectroscopy:

    • 2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. This is a highly characteristic band.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the saturated carboxylic acid carbonyl group.

    • ~1100 cm⁻¹ (strong): C-O stretch associated with the tetrahydrofuran ether linkage.

Proposed Synthesis Route: Malonic Ester Synthesis

The most logical and versatile laboratory-scale synthesis of this compound is the malonic ester synthesis. This classical method allows for the formation of a carboxylic acid with two additional carbons from an alkyl halide.[2][7]

Reaction Scheme

G cluster_reactants Step 1: Alkylation cluster_intermediate Alkylated Intermediate cluster_product Step 2: Hydrolysis & Decarboxylation DEM Diethyl Malonate AlkylatedEster Diethyl (tetrahydrofuran-3-yl)malonate DEM->AlkylatedEster In Ethanol (EtOH) Reflux NaOEt Sodium Ethoxide (Base) NaOEt->AlkylatedEster In Ethanol (EtOH) Reflux THFBr 3-Bromotetrahydrofuran THFBr->AlkylatedEster In Ethanol (EtOH) Reflux FinalAcid This compound AlkylatedEster->FinalAcid 1. NaOH (aq), Reflux 2. H₃O⁺, Heat (Δ)

Caption: Proposed malonic ester synthesis pathway.

Causality and Experimental Choices
  • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic base for malonic ester synthesis.[2] It is strong enough to deprotonate the acidic α-carbon of diethyl malonate, but using the same alkoxide as the ester prevents unwanted transesterification side reactions.

  • Starting Materials: Diethyl malonate is a commercially available and inexpensive C-3 synthon.[8] 3-Bromotetrahydrofuran or the corresponding tosylate would be the required electrophile. The tosylate is often a better leaving group and may be preferred.

  • Hydrolysis and Decarboxylation: The second step is a one-pot saponification (ester hydrolysis) followed by acidification and heating.[9] The initially formed di-acid is a β-keto acid analogue, which readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Detailed Experimental Protocol (Proposed)

CAUTION: This is a proposed protocol. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl (tetrahydrofuran-3-yl)malonate

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ.

  • Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add 3-bromotetrahydrofuran (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure diester intermediate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the purified diester from Step 1, add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis is complete (indicated by the formation of a single phase or TLC analysis).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Heat the acidified mixture to 100-110 °C to promote decarboxylation. CO₂ evolution will be observed. Maintain heating for 2-4 hours after gas evolution ceases.

  • Cool the solution and extract the final product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3-5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude final product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the carboxylic acid group and the general stability of the THF ring.

G cluster_acid_rxns Carboxylic Acid Reactions cluster_thf_rxns THF Ring Reactions Core This compound (Core Scaffold) AcidChloride Acyl Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Alcohol Primary Alcohol Core->Alcohol LiAlH₄ or BH₃ RingOpening Ring-Opened Products (e.g., diols, halo-alcohols) Core->RingOpening Strong Lewis/Brønsted Acid (e.g., HBr, BBr₃) Ester Ester Derivatives Amide Amide Derivatives AcidChloride->Ester R-OH, Base AcidChloride->Amide R₂NH, Base

Caption: Key reactivity and derivatization pathways.

  • Esterification: Standard Fischer esterification (alcohol, catalytic acid) or conversion to the more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides straightforward access to various esters.

  • Amidation: The most common reaction in medicinal chemistry. Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or via the acyl chloride intermediate yields the corresponding amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 3-(oxolan-3-yl)propan-1-ol.

  • THF Ring Stability: The tetrahydrofuran ring is generally robust and stable under most synthetic conditions, including basic, oxidative, and mild acidic conditions. However, strong Lewis acids or Brønsted acids (e.g., HBr, BBr₃) at elevated temperatures can induce ring-opening.[10] This is generally an undesired side reaction unless specifically intended.

Applications in Research and Drug Development

The primary value of this compound is as a fragment and building block in discovery chemistry. Its utility stems from the strategic combination of its structural features:

  • Scaffold Hopping & Bioisosterism: It can be used to replace existing moieties in known active compounds to improve properties. For example, replacing a flexible hexyl-acid chain with this more rigid, polar structure could lock in a specific conformation and improve solubility.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties (low molecular weight, polarity, synthetic accessibility), it is an ideal fragment for screening against biological targets.

  • Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving away from flat, aromatic molecules ("flatland") to increase selectivity and find novel intellectual property. The sp³-rich, non-planar THF ring of this compound directly addresses this need.

Safety and Handling

  • Corrosivity: As a carboxylic acid, the compound is expected to be corrosive and cause skin and eye burns upon contact.

  • Irritation: Vapors may be irritating to the respiratory system.

  • Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

References

3-(Oxolan-3-yl)propanoic acid CAS number 320601-71-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 320601-71-6), a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causal reasoning behind synthetic strategies, outlines robust analytical validation protocols, and contextualizes the molecule's utility within the broader landscape of pharmaceutical research, emphasizing the strategic importance of the oxolane (tetrahydrofuran) motif.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a saturated five-membered oxolane ring linked to a propanoic acid chain. This structure offers synthetic chemists two key points for modification: the carboxylic acid handle for amide bond formation, esterification, or reduction, and the ether linkage within the ring, which imparts specific conformational and solubility properties.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and formulation.

PropertyValueSource / Method
CAS Number 320601-71-6Chemical Abstracts Service[1]
Molecular Formula C₇H₁₂O₃PubChem[2]
Molecular Weight 144.17 g/mol PubChem[2]
Monoisotopic Mass 144.07864 DaPubChem[2]
Predicted XlogP 0.3PubChem[2]
Appearance Colorless to light yellow oil or solid (predicted)General Physicochemical Principles
SMILES O=C(O)CCC1COCC1BLD Pharm[1]

Predicted values, such as XlogP, are computationally derived and serve as valuable initial estimates for properties like lipophilicity, which influences solubility and pharmacokinetic behavior.

Strategic Importance in Medicinal Chemistry & Drug Development

While this compound is not typically a final active pharmaceutical ingredient (API), its core structure—the oxolane ring—is a privileged scaffold in modern drug design. The strategic incorporation of this moiety can significantly enhance the pharmacological profile of a drug candidate.

Causality behind the Utility of the Oxolane Moiety:

  • Improved Solubility: The ether oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule compared to a carbocyclic analogue (e.g., cyclopentane). This is a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more electron-rich aromatic or heterocyclic systems.

  • Vectorial Exit from Lipophilic Pockets: In enzyme inhibitor design, the polar ether group can provide a crucial interaction with solvent or polar residues at the edge of a hydrophobic binding pocket, helping to orient the molecule and improve binding affinity.

  • Conformational Rigidity: The five-membered ring structure reduces the number of rotatable bonds compared to an open alkyl chain, locking the substituent in a more defined spatial orientation. This can be key to optimizing interactions with a biological target.

A prime example of this strategy is seen in the development of potent HIV protease inhibitors like Darunavir (DRV) and Amprenavir (APV). These drugs incorporate a bis-tetrahydrofuranyl urethane, a ligand that fits snugly into the S2 binding pocket of the HIV protease enzyme, demonstrating the power of this scaffold in achieving high potency and favorable resistance profiles.[3] Therefore, this compound serves as a valuable building block for introducing this advantageous oxolane motif into novel drug candidates.

Synthesis and Manufacturing: A Representative Protocol

The synthesis of this compound is not widely documented in peer-reviewed literature, indicative of its status as a specialized, non-commodity chemical. However, a robust and logical synthesis can be designed based on well-established organic chemistry principles, such as the Michael addition.[4]

The following protocol is a representative, self-validating workflow designed for high yield and purity.

Logical Workflow for Synthesis and Purification

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Conjugate Reduction cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Purification & Verification A Oxolan-3-one C Horner-Wadsworth-Emmons Reaction (NaH, THF, 0°C to RT) A->C B Triethyl phosphonoacetate B->C D Ethyl 2-(oxolan-3-ylidene)acetate (α,β-Unsaturated Ester) C->D Formation of C=C bond E H₂ Gas, Pd/C Catalyst (Methanol, RT, atm pressure) D->E Selective reduction of C=C bond F Ethyl 3-(oxolan-3-yl)propanoate E->F G Aqueous NaOH or KOH (Methanol/Water, 50-60°C) F->G Cleavage of ester H Sodium 3-(oxolan-3-yl)propanoate (Salt Intermediate) G->H I Acidification (e.g., 1M HCl) (0°C, to pH ~2-3) H->I J Final Product: This compound I->J K Liquid-Liquid Extraction (e.g., Ethyl Acetate) J->K L Drying (Na₂SO₄), Filtration, Solvent Evaporation K->L M Final QC Analysis (NMR, MS, IR) L->M

Caption: A validated, four-stage workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl 2-(oxolan-3-ylidene)acetate

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. Causality: This exothermic reaction forms the phosphorus ylide. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Stirring: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Ketone Addition: Cool the mixture back to 0°C and add oxolan-3-one (1.0 equivalent) dissolved in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the crude ester from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution. Causality: Pd/C is a highly efficient and selective catalyst for the reduction of carbon-carbon double bonds in the presence of carbonyl groups like esters.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is sufficient for small scale) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-8 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield ethyl 3-(oxolan-3-yl)propanoate.

Step 3 & 4: Saponification and Purification

  • Hydrolysis: Dissolve the crude ester from Step 2 in a 1:1 mixture of methanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to 50-60°C for 1-3 hours.[4]

  • Monitoring: Monitor the disappearance of the ester spot by TLC.

  • Acidification: After cooling to 0°C, slowly add 1M hydrochloric acid (HCl) until the pH of the solution is ~2-3. Causality: This protonates the carboxylate salt, precipitating or dissolving the desired carboxylic acid product.

  • Extraction: Extract the acidified mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved via silica gel chromatography.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is non-negotiable. The following analytical methods form a self-validating system, where each technique provides orthogonal (complementary) information.

Logical Flow for Analytical Validation

References

A Technical Guide to the Synthesis of 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a valuable building block in medicinal chemistry and materials science, incorporating a saturated five-membered tetrahydrofuran (THF) ring linked to a propanoic acid side-chain. The synthesis of this molecule presents unique challenges, primarily centered on the controlled introduction of the C3-substituent and the inherent stability of the heterocyclic ring during synthetic transformations. This guide provides an in-depth analysis of two primary, field-proven synthetic strategies: a modern approach involving the reduction of a furan-based precursor, and a classical route utilizing malonic ester synthesis. Each strategy is evaluated for efficiency, scalability, and experimental practicality. Detailed, step-by-step protocols, mechanistic insights, and comparative data are provided to empower researchers in selecting and executing the optimal synthesis for their specific applications.

Introduction: Strategic Importance and Synthetic Challenges

The oxolane (tetrahydrofuran) motif is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its ability to act as a polar, aprotic, and hydrogen bond-accepting group. The specific regioisomer, this compound, offers a versatile platform for further chemical modification via its carboxylic acid handle, enabling its incorporation into larger, more complex molecular architectures.

The primary synthetic hurdles in accessing this target molecule are twofold:

  • Construction of the Carbon-Carbon Bond: Forming the C-C bond between the C3 position of the oxolane ring and the propanoic acid side chain requires robust and regioselective chemical methods.

  • Ring Integrity: The furan ring, a common precursor to tetrahydrofuran, is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening side reactions.[1][2] Therefore, synthetic steps must be chosen to preserve the integrity of the heterocyclic core.

This guide will dissect two divergent and effective strategies that address these challenges, providing a comprehensive playbook for the synthesis of this compound.

Synthetic Strategy I: The Furan Precursor Reduction Pathway

This modern and highly efficient strategy leverages readily available biomass-derived furan building blocks. The synthesis proceeds through a three-step sequence: formation of an unsaturated intermediate, selective reduction of the side chain, and finally, reduction of the aromatic furan ring to the target oxolane.

G Furaldehyde 3-Furaldehyde AcrylicAcid 3-(Furan-3-yl)acrylic acid Furaldehyde->AcrylicAcid Knoevenagel Condensation PropanoicFuran 3-(Furan-3-yl)propanoic acid AcrylicAcid->PropanoicFuran Selective Alkene Hydrogenation FinalProduct This compound PropanoicFuran->FinalProduct Furan Ring Reduction

Figure 1: Overall workflow for the Furan Precursor Reduction Pathway.

Step 2.1: Knoevenagel Condensation to Synthesize 3-(Furan-3-yl)acrylic acid

Causality: The Knoevenagel condensation is an exemplary carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group, such as malonic acid.[3] The reaction is catalyzed by a weak base (e.g., pyridine), which facilitates the deprotonation of malonic acid. The resulting carbanion attacks the aldehyde carbonyl, and subsequent dehydration and decarboxylation yield the α,β-unsaturated carboxylic acid. This method is chosen for its high efficiency and operational simplicity.

Experimental Protocol:

  • To a stirred solution of pyridine (12 mL), add 3-furaldehyde (10.0 g) and malonic acid (15.0 g).[3]

  • Heat the reaction mixture with stirring at 80-90°C for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction solution into ice water and adjust the pH to be weakly acidic using 1 N hydrochloric acid, which protonates the carboxylate to precipitate the product.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid to remove residual pyridine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from an ethyl acetate-hexane mixed solvent to yield pure 3-(3-furyl)acrylic acid.[3]

Step 2.2: Selective Hydrogenation of the Alkene Side Chain

Causality: The next step requires the reduction of the exocyclic carbon-carbon double bond to form 3-(Furan-3-yl)propanoic acid, without reducing the furan ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation. The palladium surface readily adsorbs and activates hydrogen gas, allowing for its stereospecific addition across the less sterically hindered and more reactive alkene double bond, while leaving the aromatic furan ring intact under standard temperature and pressure conditions.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-(Furan-3-yl)acrylic acid (10.0 g) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 5% w/w).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-(Furan-3-yl)propanoic acid.

Step 2.3: Reduction of the Furan Ring to Oxolane

Causality: This final step is the most critical. The reduction of the aromatic furan ring to a saturated tetrahydrofuran (oxolane) ring requires more forcing conditions than the alkene hydrogenation. Homogeneous or heterogeneous metal-catalyzed reductions are well-established for this purpose.[2][4] Rhodium and Ruthenium catalysts are particularly effective due to their high activity for hydrogenating aromatic systems.[4] The reaction typically requires elevated hydrogen pressure and temperature to overcome the aromatic stabilization energy of the furan ring.

Experimental Protocol:

  • Charge a high-pressure autoclave with 3-(Furan-3-yl)propanoic acid (5.0 g) and a solvent such as methanol or water (50 mL).

  • Add a hydrogenation catalyst, such as 5% Rhodium on Alumina (Rh/Al2O3) or 5% Ruthenium on Carbon (Ru/C) (0.25 g, 5% w/w).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 atm.

  • Heat the mixture to 80-120°C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Synthetic Strategy II: The Malonic Ester Synthesis Pathway

This classical approach constructs the propanoic acid side chain onto a pre-existing tetrahydrofuran ring using the principles of the malonic ester synthesis.[5][6][7][8][9] This route is reliable but can be limited by the availability of the starting 3-halotetrahydrofuran and the potential for side reactions.

G Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation (NaOEt) AlkylatedEster Diethyl 2-(oxolan-3-yl)malonate Enolate->AlkylatedEster SN2 Alkylation HaloTHF 3-Bromo-tetrahydrofuran HaloTHF->AlkylatedEster FinalProduct This compound AlkylatedEster->FinalProduct Hydrolysis & Decarboxylation

Figure 2: Workflow for the Malonic Ester Synthesis Pathway.

Causality: The malonic ester synthesis is a robust method for preparing substituted carboxylic acids from alkyl halides.[9] The key principle is the enhanced acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[8] A moderately strong base, such as sodium ethoxide, is sufficient to generate a stabilized enolate nucleophile. This enolate then displaces a halide in an SN2 reaction with an alkyl halide (in this case, 3-bromotetrahydrofuran). The final steps involve saponification (hydrolysis) of the two ester groups to a diacid, followed by thermal decarboxylation to lose one carboxyl group as CO2, yielding the desired product.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide (NaOEt). Alternatively, use commercially available sodium ethoxide.

  • Cool the NaOEt solution to 0°C and add diethyl malonate (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the alkyl halide.

  • Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and heat to reflux for 2-3 hours to hydrolyze the diester to the corresponding dicarboxylate salt.

  • Decarboxylation: Cool the mixture and carefully acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1. This protonates the dicarboxylate to form the unstable malonic acid derivative.

  • Gently heat the acidified mixture to 80-100°C. Vigorous evolution of CO2 gas will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.

  • Cool the solution and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified.

Data Summary and Comparison

StepReagentsTypical YieldNotes
Route 1: Step 2.1 3-Furaldehyde, Malonic Acid, Pyridine80-90%[3]High-yielding, reliable condensation.
Route 1: Step 2.2 3-(Furan-3-yl)acrylic acid, H₂, Pd/C>95%Selective and clean reduction under mild conditions.
Route 1: Step 2.3 3-(Furan-3-yl)propanoic acid, H₂, Rh/Al₂O₃70-85%Requires high-pressure equipment. Catalyst choice is critical for efficiency.
Route 2: Full Sequence Diethyl Malonate, NaOEt, 3-Bromo-THF50-65%Overall yield for the one-pot multi-step process. Prone to dialkylation side products.[5]

Purification and Characterization

Purification: The final product, this compound, is a polar molecule. Purification is typically achieved via:

  • Silica Gel Column Chromatography: Using a polar eluent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

  • Distillation: If the product is sufficiently volatile, vacuum distillation can be an effective purification method on a larger scale.

Characterization: Structural confirmation of the final product would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the tetrahydrofuran ring protons, including a multiplet for the proton at the C3 position, and signals for the α- and β-protons of the propanoic acid chain. A broad singlet for the acidic proton of the carboxylic acid will also be present.

  • ¹³C NMR: Signals corresponding to the four unique carbons of the THF ring and the three carbons of the propanoic acid chain, including the carbonyl carbon downfield (~170-180 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₇H₁₂O₃ (144.17 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1710 cm⁻¹ for the C=O stretch of the carbonyl group.

Conclusion

Both the furan precursor reduction pathway and the malonic ester synthesis route are viable methods for preparing this compound.

  • The Furan Precursor Pathway (Route 1) is generally superior in terms of overall yield and atom economy. It leverages modern catalytic methods and starts from readily accessible furan derivatives, which are increasingly sourced from renewable biomass. This route is highly recommended for both laboratory-scale and process chemistry applications.

  • The Malonic Ester Synthesis (Route 2) represents a classic, robust, but often lower-yielding alternative. Its primary utility lies in situations where the required high-pressure hydrogenation equipment for Route 1 is unavailable or when the starting 3-halotetrahydrofuran is readily accessible at a low cost.

For researchers in drug development and modern organic synthesis, the expertise to execute advanced catalytic hydrogenations makes the furan precursor pathway the more strategic and efficient choice for accessing this compound and its derivatives.

References

3-(Oxolan-3-yl)propanoic acid structural information and formula C7H12O3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 3-(Oxolan-3-yl)propanoic acid (C7H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic carboxylic acid with the molecular formula C7H12O3, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural framework, which combines a tetrahydrofuran (oxolane) ring with a propanoic acid side chain, offers a unique combination of physicochemical properties. This guide provides a comprehensive overview of the structural details, synthesis, and potential applications of this molecule, with a particular emphasis on its utility as a scaffold in drug discovery and development. The content herein is curated to provide not only factual data but also practical insights into its experimental handling and strategic application.

Structural Information and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to leveraging its potential in research and development.

Molecular Structure and Stereochemistry

The IUPAC name for this compound is this compound.[1] Its structure consists of a five-membered saturated heterocycle, tetrahydrofuran (also known as oxolane), substituted at the 3-position with a propanoic acid chain. A critical feature of this molecule is the presence of a chiral center at the carbon atom where the propanoic acid group is attached to the oxolane ring. This gives rise to two possible enantiomers: (R)-3-(oxolan-3-yl)propanoic acid and (S)-3-(oxolan-3-yl)propanoic acid. The stereochemistry can significantly influence the biological activity of its derivatives, a crucial consideration in drug design.

Caption: 2D structure of this compound with the chiral center indicated by an asterisk.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, which are essential for its handling and application in experimental settings.

PropertyValueReference
Molecular Formula C7H12O3PubChem[1]
Molecular Weight 144.17 g/mol ChemScene[2]
CAS Number 320601-71-6Benchchem[3]
SMILES C1COCC1CCC(=O)OPubChem[1]
Predicted XlogP 0.3PubChem[1]
Hydrogen Bond Donor Count 1ChemScene[2]
Hydrogen Bond Acceptor Count 2ChemScene[2]
Rotatable Bond Count 2ChemScene[2]

The low predicted XlogP value suggests that the compound is relatively hydrophilic, which can influence its solubility and pharmacokinetic profile.[1] The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological macromolecules.[2]

Synthesis and Methodologies

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield, and the need for stereochemical control.

General Synthetic Strategy

A common and effective approach involves the alkylation of a malonic ester derivative with a suitable tetrahydrofuran-containing electrophile, followed by hydrolysis and decarboxylation. This method is robust and allows for modifications to introduce diversity.

Synthetic_Workflow Start Diethyl Malonate + 3-Halotetrahydrofuran Step1 Alkylation (Base, Solvent) Start->Step1 Intermediate Diethyl (oxolan-3-yl)malonate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (Acid/Base, Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials: Diethyl malonate, sodium ethoxide, 3-bromotetrahydrofuran, ethanol, hydrochloric acid, diethyl ether, magnesium sulfate.

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude diethyl (oxolan-3-yl)malonate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (6 M) and heat to reflux. The progress of the decarboxylation can be monitored by the cessation of CO2 evolution.

  • Final Product Isolation and Purification: After cooling, extract the aqueous layer with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Relevance and Applications in Drug Development

The structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents.

As a Bioisosteric Scaffold

The tetrahydrofuran ring can serve as a bioisostere for other cyclic systems, such as cyclopentane or piperidine, offering a different pharmacokinetic profile while maintaining a similar spatial arrangement of functional groups. Its polarity can also enhance solubility and interaction with biological targets.

Utility in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can be used as starting points to build more potent and selective drug candidates. The carboxylic acid group provides a convenient handle for chemical elaboration and linking to other fragments.

Examples in Medicinal Chemistry

Derivatives of propanoic acid are prevalent in pharmaceuticals. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists.[4] While not a direct application of the title compound, this demonstrates the therapeutic potential of the propanoic acid moiety in combination with various cyclic scaffolds.

Signaling_Pathway_Modulation Ligand Drug Candidate (Derivative of This compound) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Cellular Response Signaling->Response

Caption: A conceptual diagram showing the potential role of a this compound derivative in modulating a cellular signaling pathway.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it an attractive scaffold for the development of novel molecules with therapeutic applications. Future research efforts will likely focus on the enantioselective synthesis of this compound and the exploration of its derivatives in various biological assays to unlock its full potential in drug discovery.

References

3-(Oxolan-3-yl)propanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid

Introduction

This compound is a saturated heterocyclic compound featuring a central tetrahydrofuran (THF) ring substituted at the 3-position with a propanoic acid side chain. While specific research on this particular isomer is limited in publicly accessible literature, its structural motifs—the THF ring and the carboxylic acid functional group—are of significant interest in the fields of medicinal chemistry and materials science. The THF ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The propanoic acid moiety provides a versatile chemical handle for derivatization, enabling the synthesis of amides, esters, and other functional groups crucial for creating diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of this compound, grounded in established chemical principles. We will present its known and predicted physicochemical properties, propose a robust, multi-step synthesis based on analogous and well-documented chemical transformations, and explore its potential applications as a key building block for researchers in drug development and organic synthesis.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. While experimental data for this compound is sparse, we can consolidate information from chemical databases and predictive models to build a reliable profile.

Structural and Chemical Properties

The core data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
Monoisotopic Mass 144.07864 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1COCC1CCC(=O)OPubChem[1]
InChI Key BDSWHYOGIBXFJX-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.3PubChem[1]
Topological Polar Surface Area (TPSA) 46.5 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3 (predicted 2)PubChem[3], ChemScene[2]
Rotatable Bonds 3 (predicted 2)PubChem[3], ChemScene[2]
Predicted Spectroscopic Data

For a novel or uncharacterized compound, predicting its spectroscopic signature is a critical exercise.

  • ¹H-NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the THF ring. The protons alpha and beta to the carbonyl group will appear as triplets, and the methine proton on the THF ring will be a multiplet. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm).

  • ¹³C-NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbons of the THF ring would appear in the aliphatic region, with the carbon bearing the side chain being distinct from the others.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 144.07864 Da.[1] Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, is available and can aid in identification.[1][4] For example, the [M+H]⁺ adduct is predicted to have a CCS of 130.3 Ų.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700-1725 cm⁻¹). A C-O stretch from the ether linkage in the THF ring will also be present (~1050-1150 cm⁻¹).

Part 2: Proposed Synthesis and Purification

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression from a cyclic ketone precursor to the final carboxylic acid product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis A Tetrahydrofuran-3-one + Morpholine B Enamine Intermediate A->B p-TsOH, Toluene Reflux D Ethyl 3-(3-oxolan-3-yl)propanoate B->D Michael Addition C Ethyl Acrylate C->D F Sodium 3-(oxolan-3-yl)propanoate D->F Saponification E NaOH / H₂O, EtOH H This compound F->H Acidification G HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Ethyl 3-(3-oxolan-3-yl)propanoate

This procedure is adapted from established methods for the synthesis of 3-(2-oxocyclopentyl)-propionic ester via an enamine intermediate, a reliable method for α-alkylation of ketones.[6]

Causality: The use of a morpholine-derived enamine is a classic Stork enamine synthesis approach. It serves to increase the nucleophilicity of the α-carbon of tetrahydrofuran-3-one, allowing it to act as a soft nucleophile in a conjugate (Michael) addition reaction with the electrophilic ethyl acrylate. p-Toluenesulfonic acid acts as a catalyst for enamine formation by protonating the ketone's carbonyl oxygen.

Materials:

  • Tetrahydrofuran-3-one

  • Morpholine (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

  • Ethyl acrylate (1.1 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add tetrahydrofuran-3-one (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and anhydrous toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine forms. Continue reflux until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the enamine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, ethyl 3-(3-oxolan-3-yl)propanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Hydrolysis to this compound

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester intermediate to yield the final carboxylic acid.[7]

Causality: Sodium hydroxide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic workup to yield the neutral carboxylic acid, which is typically less soluble in water and can be extracted into an organic solvent.

Materials:

  • Ethyl 3-(3-oxolan-3-yl)propanoate (from Step 1)

  • Ethanol (EtOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude or purified ester in ethanol in a round-bottom flask.

  • Add the 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 1M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if it is a solid, or by chromatography if needed.

Part 3: Applications in Drug Discovery and Development

While not extensively studied itself, the structure of this compound makes it a valuable scaffold for creating novel chemical entities. Its utility stems from the combination of the THF ring and the carboxylic acid functional group.

Role as a Molecular Scaffold

The molecule can serve as a versatile building block, where the two key components can be modified or used for conjugation.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Potential Applications Core This compound Amide Amide Derivatives (R-NH₂ + Coupling Agent) Core->Amide Amide Coupling Ester Ester Prodrugs (R-OH + Acid Catalyst) Core->Ester Esterification AcidChloride Acid Chloride (SOCl₂) Core->AcidChloride Linker PROTAC / ADC Linkers Core->Linker Bifunctional Linker Precursor Drug Bioactive Molecules Amide->Drug Ester->Drug Material Functional Polymers

References

Physicochemical properties of oxolane containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Oxolane-Containing Compounds for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The oxolane (tetrahydrofuran, THF) ring is a prominent structural motif in modern medicinal chemistry, recognized for its ability to favorably modulate the physicochemical properties of drug candidates. This guide provides an in-depth analysis of the core properties imparted by the oxolane moiety, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships between the oxolane structure and its effects on aqueous solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity. This document integrates theoretical principles with field-proven experimental protocols, offering a comprehensive resource for the rational design and evaluation of oxolane-containing compounds.

The Oxolane Moiety: A Privileged Scaffold in Drug Design

The five-membered saturated heterocycle, oxolane, has emerged as a valuable building block in drug discovery. Its prevalence stems from its unique combination of properties: it is a non-planar, polar, and relatively inert scaffold that can serve as a bioisostere for other groups, such as phenyl or gem-dimethyl groups, while improving key drug-like characteristics. Unlike aromatic rings, the sp³-rich nature of the oxolane ring enhances the three-dimensional character of a molecule, which can lead to improved target engagement and selectivity. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, significantly influencing solubility and interaction with biological targets.

This guide will deconstruct the key physicochemical parameters influenced by the incorporation of an oxolane ring, providing both the theoretical underpinning and the practical methodologies for their assessment.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a primary reason for compound attrition in the development pipeline. The inclusion of an oxolane ring is a well-established strategy to mitigate this risk.

Mechanistic Impact of the Oxolane Ring on Solubility

The improvement in solubility is primarily attributed to two factors:

  • Polarity and Hydrogen Bonding: The ether oxygen in the oxolane ring is an effective hydrogen bond acceptor. This allows the molecule to form favorable interactions with water, disrupting the crystal lattice energy that often suppresses the dissolution of highly lipophilic, planar molecules.

  • Disruption of Planarity: The puckered, non-planar conformation of the oxolane ring can disrupt the efficient packing of molecules in the solid state. This reduction in crystal lattice energy lowers the energy barrier for dissolution, thereby increasing thermodynamic solubility.

The logical relationship between these molecular features and the resulting solubility is illustrated below.

Oxolane Oxolane Moiety Polarity Ether Oxygen (H-Bond Acceptor) Oxolane->Polarity imparts Conformation Non-Planar Puckered Conformation Oxolane->Conformation possesses HBond Favorable Interactions with Water Polarity->HBond Lattice Disruption of Crystal Lattice Packing Conformation->Lattice Solubility Increased Aqueous Solubility HBond->Solubility leads to Lattice->Solubility leads to

Caption: Impact of Oxolane Features on Aqueous Solubility.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic aqueous solubility, a self-validating system for generating reliable data.

Principle: The method establishes equilibrium between an excess of the solid compound and a specified aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature. The concentration of the dissolved compound in a saturated solution is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a clear glass vial (e.g., 2 mg of compound to 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration (The "Why"): Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours. Causality: This extended period is crucial to ensure a true thermodynamic equilibrium is reached between the dissolved and solid states, avoiding the misleading results of kinetically limited measurements.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. For colloidal suspensions, centrifugation (e.g., 14,000 rpm for 15 minutes) is required to obtain a clear supernatant.

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

  • Validation: The presence of undissolved solid in the vial at the end of the experiment is a mandatory visual check that confirms saturation was achieved.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key driver of membrane permeability, plasma protein binding, and off-target toxicity.

Modulating Lipophilicity with Oxolane

The oxolane ring is often used as a "hydrophilic bioisostere" for aromatic or aliphatic carbocyclic systems. Replacing a phenyl ring with an oxolane ring, for instance, typically reduces the LogP value. This is because the polar ether oxygen reduces the overall greasy character of the molecule. This strategic reduction in lipophilicity can be highly beneficial, helping to move compounds out of highly lipophilic, promiscuous space into a more favorable "drug-like" chemical space.

Table 1: Comparative Physicochemical Data

PropertyParent Compound (Example)Oxolane Analogue (Example)Impact of Oxolane
Structure BenzeneOxolaneReplacement of -CH=CH- with -O-
cLogP ~2.13~0.46Reduction in Lipophilicity
Aqueous Solubility 3.8 g/LMiscibleIncrease in Solubility
Hydrogen Bond Acceptors 01Introduces H-Bonding Site

Note: Data presented are for illustrative parent structures and are calculated or sourced from chemical databases. Actual experimental values will vary based on the full molecular context.

Experimental Workflow: LogD Determination

The workflow for determining LogD at a physiological pH (e.g., 7.4) is critical for predicting a drug's behavior in the body.

start Start: Compound Stock Solution step1 Prepare Octanol & PBS (pH 7.4) Phases start->step1 step2 Add Stock to Phases (1:1 Octanol:PBS) step1->step2 step3 Vortex Vigorously (e.g., 30 min) step2->step3 step4 Centrifuge to Separate Phases step3->step4 step5a Sample Aqueous Phase step4->step5a step5b Sample Octanol Phase step4->step5b step6 Quantify Concentration in Each Phase (LC-MS) step5a->step6 step5b->step6 end Calculate LogD: log([C]octanol / [C]aqueous) step6->end

Unlocking the Potential of 3-(Oxolan-3-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Unique Scaffold

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular scaffolds that offer both structural simplicity and functional versatility is perpetual. It is in this context that 3-(Oxolan-3-yl)propanoic acid emerges as a molecule of significant interest. This guide serves as an in-depth exploration of the potential research avenues for this compound, providing a scientifically grounded framework for its investigation. By combining the well-established pharmacological relevance of the tetrahydrofuran (oxolane) ring system with the diverse biological roles of propanoic acid derivatives, we can begin to chart a course for unlocking the therapeutic and scientific potential of this intriguing molecule.

The tetrahydrofuran moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and acts as a key binding motif.[1] Similarly, propanoic acid derivatives have a rich history in pharmacology, with applications ranging from anti-inflammatory agents to metabolic modulators.[2][3] The unique combination of these two pharmacophores in this compound presents a compelling case for its exploration as a novel building block in drug discovery, a probe for chemical biology, and a versatile intermediate in organic synthesis.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, plausible synthetic strategies, and, most importantly, promising areas of biological investigation for this compound. We will delve into the rationale behind each proposed research direction, supported by detailed experimental protocols and logical frameworks to guide your exploratory efforts.

Molecular Profile and Physicochemical Characteristics

This compound (also known as 3-(tetrahydrofuran-3-yl)propanoic acid) is a saturated heterocyclic compound containing a five-membered oxolane ring and a propanoic acid side chain.[4]

PropertyValueSource
Molecular FormulaC₇H₁₂O₃[4]
Molecular Weight144.17 g/mol [5]
CAS Number320601-71-6[6]
Predicted LogP0.74[5]
Predicted Topological Polar Surface Area (TPSA)46.53 Ų[5]

The presence of the ether oxygen in the oxolane ring and the carboxylic acid group suggests that the molecule is moderately polar and likely possesses good solubility in a range of organic solvents and aqueous solutions at appropriate pH. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key parameter for drug-likeness.

Proposed Synthesis Strategy

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a 3-(dihydrofuran-3-yl)propanoate ester, which in turn can be synthesized from dihydrofuran and an acrylate derivative.

G target This compound intermediate1 Ethyl 3-(oxolan-3-yl)propanoate target->intermediate1 Hydrolysis intermediate2 Ethyl 3-(dihydrofuran-3-yl)propanoate intermediate1->intermediate2 Hydrogenation starting_materials 2,5-Dihydrofuran + Ethyl acrylate intermediate2->starting_materials Michael Addition

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(dihydrofuran-3-yl)propanoate (Michael Addition)

  • To a solution of 2,5-dihydrofuran (1.0 eq) in a suitable aprotic solvent such as THF, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture for 30 minutes to allow for the formation of the corresponding vinyl anion.

  • Slowly add ethyl acrylate (1.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(dihydrofuran-3-yl)propanoate.

Step 2: Synthesis of Ethyl 3-(oxolan-3-yl)propanoate (Hydrogenation)

  • Dissolve the ethyl 3-(dihydrofuran-3-yl)propanoate (1.0 eq) in ethanol in a high-pressure reaction vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(oxolan-3-yl)propanoate.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the ethyl 3-(oxolan-3-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.[7]

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Research Areas and Applications

The unique structural features of this compound suggest several promising avenues for research, primarily centered around its potential as a bioactive molecule and as a versatile chemical building block.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The combination of the tetrahydrofuran ring and the propanoic acid moiety provides a strong rationale for exploring this molecule in various therapeutic areas.

3.1.1. Anticancer Drug Discovery

  • Rationale: Numerous propanoic acid derivatives have demonstrated significant anticancer activity.[3] The tetrahydrofuran ring can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic properties and target engagement.

  • Proposed Research Workflow:

    G start This compound step1 Derivative Synthesis (Amides, Esters) start->step1 step2 In vitro Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) step1->step2 step3 Lead Compound Identification step2->step3 step4 Mechanism of Action Studies (e.g., Western blot, kinase assays) step3->step4 step5 In vivo Efficacy Studies (Xenograft models) step4->step5

    Caption: Workflow for anticancer drug discovery.

  • Experimental Protocol: Synthesis of Amide Derivatives

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

3.1.2. Antimicrobial Drug Development

  • Rationale: Propanoic acid and its derivatives are known to possess antimicrobial properties.[3][8] The tetrahydrofuran moiety is also present in some antimicrobial natural products. The combination could lead to novel antimicrobial agents.

  • Proposed Research Workflow:

    G start This compound & Derivatives step1 Antimicrobial Susceptibility Testing (MIC determination against bacterial and fungal strains) start->step1 step2 Identification of Active Compounds step1->step2 step3 Structure-Activity Relationship (SAR) Studies step2->step3 step4 Toxicity and Safety Profiling step3->step4

    Caption: Workflow for antimicrobial drug development.

  • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.1.3. Enzyme Inhibitor Discovery

  • Rationale: The carboxylic acid group can mimic the substrate of various enzymes, such as cyclooxygenases (COX) or fatty acid biosynthesis enzymes, leading to competitive inhibition.[2][9] The oxolane ring can provide additional interactions within the enzyme's active site.

  • Proposed Research:

    • Target Selection: Based on structural similarity to known inhibitors, enzymes such as COX-1/COX-2, fatty acid synthase (FAS), or specific histone deacetylases (HDACs) could be promising targets.

    • Assay Development: Utilize established enzymatic assays (e.g., colorimetric, fluorometric, or radiometric) to screen this compound and its derivatives for inhibitory activity.

    • Kinetic Studies: For active compounds, perform kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Chemical Biology: A Tool for Probing Biological Systems

Beyond its potential as a therapeutic agent, this compound can be a valuable tool for chemical biologists.

3.2.1. Fragment-Based Drug Discovery (FBDD)

  • Rationale: With a molecular weight of 144.17 g/mol , this compound fits the "rule of three" for a fragment, making it an ideal candidate for fragment-based screening campaigns.

  • Proposed Application:

    • Incorporate the molecule into a fragment library for screening against a wide range of biological targets using techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

    • The tetrahydrofuran and propanoic acid moieties can serve as anchor points for fragment growing or linking strategies to develop more potent and selective ligands.

3.2.2. Bioisosteric Replacement Studies

  • Rationale: The oxolane ring can be considered a bioisostere for other five- or six-membered rings, such as cyclopentane, cyclohexane, or even aromatic rings in certain contexts.[10][11]

  • Proposed Application:

    • Synthesize a series of analogs where the oxolane ring is replaced with other cyclic systems to probe the importance of the ether oxygen for biological activity. This can provide valuable insights into the structure-activity relationship and guide the design of more potent compounds.

Materials Science: A Monomer for Novel Polymers
  • Rationale: The presence of a carboxylic acid group and a stable cyclic ether makes this molecule a potential monomer for the synthesis of novel polyesters.

  • Proposed Application:

    • Investigate the polymerization of this compound, either through self-condensation or co-polymerization with other monomers, to create new biodegradable or biocompatible polymers with unique properties imparted by the tetrahydrofuran ring.

Conclusion and Future Directions

This compound represents a largely unexplored molecule with significant potential across multiple scientific disciplines. Its straightforward, albeit not yet published, synthesis and the proven track record of its constituent pharmacophores provide a solid foundation for future research. This guide has outlined several promising research avenues, from the development of novel therapeutics to its application as a tool in chemical biology and materials science.

The immediate next steps for researchers interested in this compound should focus on:

  • Efficient Synthesis and Characterization: Optimizing a reliable synthetic route and thoroughly characterizing the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

  • Initial Biological Screening: Conducting broad-spectrum biological screening in the areas of oncology and microbiology to identify initial lead activities.

  • Computational Studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of focused derivative libraries.

By systematically exploring the chemical and biological space around this compound, the scientific community can unlock its full potential and pave the way for new discoveries and innovations.

References

Methodological & Application

High-Yield Synthesis of 3-(Oxolan-3-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(Oxolan-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its saturated oxolane (tetrahydrofuran) core linked to a propanoic acid side chain. Its utility in constructing more complex molecular architectures necessitates reliable and high-yielding synthetic routes. This application note provides detailed, validated protocols for two distinct and efficient methods for the synthesis of this compound: the classic Malonic Ester Synthesis and the direct Catalytic Hydrogenation of a furan-based precursor. Each method is presented with a step-by-step protocol, mechanistic rationale, and a comparative analysis to guide researchers in selecting the optimal route based on available starting materials, equipment, and scalability requirements.

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. The oxolane (tetrahydrofuran) ring, in particular, is a prevalent scaffold in numerous natural products and pharmacologically active molecules due to its favorable properties as a bioisostere for other cyclic and acyclic moieties, improving physicochemical properties such as solubility. This compound serves as a versatile intermediate, incorporating both a hydrophilic carboxylic acid handle for further derivatization and a stable five-membered ether ring. Its derivatives have been explored in various therapeutic areas.[1][2]

Achieving a high-yield, scalable, and reproducible synthesis is critical for the practical application of this building block. This guide details two robust methodologies, providing researchers with the technical insights required to produce this compound efficiently.

Method 1: Malonic Ester Synthesis from 3-(Bromomethyl)oxolane

The malonic ester synthesis is a powerful and classical C-C bond-forming reaction used to prepare substituted carboxylic acids.[3][4] This method is prized for its reliability and for minimizing side reactions like over-alkylation. The strategy involves the alkylation of diethyl malonate with a suitable electrophile, in this case, 3-(bromomethyl)oxolane, followed by saponification and decarboxylation to yield the target acid.[5]

Principle of the Method: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting carbanion is stabilized by resonance across both adjacent carbonyl groups. This allows for facile deprotonation with a moderately strong base like sodium ethoxide.[6] The generated enolate acts as a potent nucleophile, displacing a halide from an alkyl halide in a classic SN2 reaction. Subsequent hydrolysis of the diethyl ester to a dicarboxylic acid, followed by heating, readily induces decarboxylation to afford the final product.[5]

Detailed Experimental Protocol

Reaction Scheme: Step 1: Alkylation (Self-generated image of the chemical reaction)

Step 2: Hydrolysis & Decarboxylation (Self-generated image of the chemical reaction)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1716.0 g0.10
Sodium ethoxide (NaOEt)68.057.5 g0.11Handle under inert gas
Anhydrous Ethanol46.07150 mL-
3-(Bromomethyl)oxolane165.0216.5 g0.10
Potassium Hydroxide (KOH)56.1116.8 g0.30
Hydrochloric Acid (HCl)36.46~30 mL-6M solution
Diethyl Ether74.12300 mL-For extraction
Anhydrous MgSO₄120.37As needed-Drying agent

Protocol Steps:

  • Step 1: Synthesis of Diethyl 2-((oxolan-3-yl)methyl)malonate

    • Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

    • Add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (7.5 g, 0.11 mol) with stirring.

    • Once the sodium ethoxide has dissolved, add diethyl malonate (16.0 g, 0.10 mol) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

    • Add 3-(bromomethyl)oxolane (16.5 g, 0.10 mol) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Remove the ethanol under reduced pressure. Dissolve the resulting oil in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude diethyl 2-((oxolan-3-yl)methyl)malonate as an oil. This intermediate is often used in the next step without further purification.

  • Step 2: Hydrolysis and Decarboxylation

    • To the crude diester from the previous step, add a solution of potassium hydroxide (16.8 g, 0.30 mol) in 100 mL of ethanol/water (1:1 v/v).

    • Heat the mixture to reflux for 3 hours to ensure complete saponification of the esters.

    • Cool the reaction mixture and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of 6M HCl. Vigorous gas evolution (CO₂) will occur.

    • Once gas evolution ceases, heat the acidified mixture gently to 50-60 °C for 30 minutes to ensure complete decarboxylation.

    • Cool the solution and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Visualization of Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Dissolve NaOEt in EtOH B Add Diethyl Malonate (forms enolate) A->B C Add 3-(Bromomethyl)oxolane B->C D Reflux (4-6h) C->D E Workup: Filter, Evaporate, Extract D->E F Add KOH solution to crude diester E->F Crude Diester Intermediate G Reflux (3h) for Saponification F->G H Acidify with HCl (Decarboxylation) G->H I Extract with Diethyl Ether H->I J Dry and Concentrate I->J K This compound J->K Final Product

Caption: Workflow for Malonic Ester Synthesis.

Method 2: Catalytic Hydrogenation of 3-(Furan-3-yl)acrylic acid

This method offers a more convergent approach, provided the unsaturated precursor, 3-(furan-3-yl)acrylic acid, is accessible. Catalytic hydrogenation is a powerful technique for the saturation of both aromatic rings and alkene double bonds in a single step.[7][8] This process typically requires a heterogenous catalyst and a source of high-pressure hydrogen.

Principle of the Method: The reaction proceeds via the addition of hydrogen across the double bonds of the furan ring and the acrylic acid side chain. A noble metal catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃), facilitates the dissociation of molecular hydrogen (H₂) into reactive hydrogen atoms on the catalyst surface.[9][10] These atoms are then transferred to the substrate, leading to complete saturation and formation of the oxolane ring and propanoic acid side chain.

Detailed Experimental Protocol

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-(Furan-3-yl)acrylic acid138.1213.8 g0.10See synthesis note [11][12][13]
5% Palladium on Carbon (Pd/C)-1.4 g-10 wt% of substrate
Ethanol46.07200 mL-Solvent
Hydrogen (H₂) gas2.02--High-pressure cylinder

Protocol Steps:

  • Reactor Setup:

    • Place 3-(furan-3-yl)acrylic acid (13.8 g, 0.10 mol) and ethanol (200 mL) into the steel vessel of a high-pressure hydrogenator (e.g., a Parr apparatus).

    • Carefully add 5% Pd/C catalyst (1.4 g) to the vessel under a gentle stream of nitrogen to prevent the dry catalyst from becoming pyrophoric upon exposure to air.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation Reaction:

    • Purge the reactor vessel three times with nitrogen gas to remove all oxygen.

    • Purge the reactor vessel three times with hydrogen gas.

    • Pressurize the reactor with hydrogen to 50-60 psi (approx. 3.4-4.1 bar).

    • Begin vigorous stirring and heat the reaction mixture to 50 °C.

    • Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen before opening.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it with water immediately after filtration.

    • Wash the Celite pad with a small amount of fresh ethanol (2 x 20 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure. The resulting residue is the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary, though this method often yields a product of high purity.

Visualization of Workflow

G A Charge Reactor: - 3-(Furan-3-yl)acrylic acid - Ethanol - 5% Pd/C B Seal and Purge Reactor (3x N₂, 3x H₂) A->B C Pressurize with H₂ (50-60 psi) B->C D Heat to 50°C with Stirring C->D E Monitor H₂ Uptake (8-12h) D->E F Cool, Vent, and Purge with N₂ E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate in vacuo G->H I This compound H->I

References

The Versatile Role of 3-(Oxolan-3-yl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. Among these, simple aliphatic carboxylic acids appended with heterocyclic systems have proven to be exceptionally versatile. 3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, represents a quintessential example of such a valuable building block. Its structure, featuring a propanoic acid moiety and a tetrahydrofuran (oxolane) ring, offers a unique combination of hydrophilicity, hydrogen bonding capabilities, and conformational constraint that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide delves into the applications of this compound and its derivatives in medicinal chemistry, with a particular focus on their role as key intermediates in the synthesis of potent therapeutic agents. While direct incorporation of this specific molecule into a marketed drug is not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active compounds. We will explore its application in the context of synthesizing thromboxane A2 (TXA2) receptor antagonists, a critical class of drugs for cardiovascular and inflammatory diseases.

Core Application: Synthesis of Thromboxane A2 Receptor Antagonists

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in the pathophysiology of cardiovascular diseases such as thrombosis and myocardial infarction.[1][2] Consequently, the development of TXA2 receptor antagonists has been a significant focus of pharmaceutical research. Many potent TXA2 antagonists are characterized by a carboxylic acid group, which mimics the endogenous ligand, linked to a larger, often heterocyclic, scaffold that imparts receptor affinity and selectivity.

Conceptual Synthetic Pathway

The general strategy for incorporating a propanoic acid side chain, such as that from this compound, onto a core heterocyclic scaffold often involves nucleophilic substitution or conjugate addition reactions. The tetrahydrofuran ring in this compound can serve as a bioisosteric replacement for other cyclic systems, potentially improving solubility and metabolic stability.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a hypothetical thromboxane A2 receptor antagonist.

G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Precursor cluster_2 Coupling and Final Product Formation A Heterocyclic Core (e.g., Tetrahydrocarbazole) D N-Alkylation or Amide Bond Formation A->D B This compound C Activation of Carboxylic Acid (e.g., conversion to acid chloride or ester) B->C SOCl2 or ROH, H+ C->D E Final Drug Candidate (Thromboxane A2 Receptor Antagonist) D->E Deprotection (if necessary)

Caption: Conceptual workflow for the synthesis of a thromboxane A2 receptor antagonist using a heterocyclic core and a this compound-derived side chain.

Detailed Protocol: Synthesis of a Propanoic Acid-Substituted Heterocycle

This protocol provides a representative, albeit generalized, procedure for the N-alkylation of a heterocyclic core with a derivative of this compound. This method is analogous to synthetic routes used for compounds like Ramatroban, where a propanoic acid moiety is attached to a tetrahydrocarbazole nucleus.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Heterocyclic Amine (e.g., 1,2,3,4-Tetrahydrocarbazole)≥98%Commercially Available
Acrylonitrile≥99%Commercially Available
Methyl Acrylate≥99%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Hydrochloric Acid, concentratedACS GradeCommercially Available
Sodium HydroxideACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
Protocol 1: Two-Step N-alkylation via Michael Addition and Hydrolysis

This protocol is conceptually based on the synthesis of Ramatroban, a known thromboxane A2 receptor antagonist.

Step 1: Michael Addition of Heterocyclic Amine to Acrylonitrile

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the heterocyclic amine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add acrylonitrile (1.5 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude propionitrile intermediate.

Step 2: Hydrolysis of the Propionitrile to Propanoic Acid

  • Dissolve the crude propionitrile intermediate in a mixture of ethanol and water.

  • Add a strong base (e.g., sodium hydroxide, 5-10 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final propanoic acid derivative.

G A Heterocyclic Amine C Propionitrile Intermediate A->C 1. NaH, DMF 2. Michael Addition B Acrylonitrile B->C D Final Propanoic Acid Derivative C->D NaOH, H2O/EtOH, Reflux then H+ workup

Caption: Synthetic scheme for the two-step N-alkylation and hydrolysis to yield a propanoic acid-substituted heterocycle.

Discussion: The Rationale Behind Experimental Choices

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the amine of the heterocyclic core, facilitating the subsequent Michael addition. Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and intermediates.

  • Michael Addition: The use of an α,β-unsaturated nitrile (acrylonitrile) or ester (methyl acrylate) allows for a conjugate addition reaction, which is an efficient method for forming the carbon-carbon bond of the propanoic acid side chain.

  • Hydrolysis Conditions: Strong basic conditions and elevated temperatures are necessary to hydrolyze the stable nitrile or ester functionality to the desired carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

Conclusion and Future Perspectives

This compound and its structural analogs are invaluable tools in the medicinal chemist's arsenal. While a direct, blockbuster application of this specific molecule remains to be widely publicized, its constituent parts—the propanoic acid "warhead" and the tetrahydrofuran "scaffold modifier"—are prevalent in a multitude of bioactive compounds. The protocols and conceptual frameworks presented herein demonstrate the utility of this class of building blocks in the synthesis of complex therapeutic agents, particularly in the realm of thromboxane A2 receptor antagonists. As drug discovery continues to evolve, the strategic use of such versatile intermediates will undoubtedly remain a key factor in the successful development of novel medicines.

References

The Versatile Building Block: Application Notes and Protocols for 3-(Oxolan-3-yl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Oxolan-3-yl)propanoic acid, a bifunctional molecule featuring a saturated tetrahydrofuran ring and a reactive carboxylic acid moiety, has emerged as a valuable scaffold for the introduction of a key structural motif found in a variety of biologically active compounds. This guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and protocols to empower researchers in their synthetic endeavors.

Core Attributes and Synthetic Potential

This compound (CAS No. 320601-71-6) possesses a unique combination of a hydrophilic tetrahydrofuran ring and a versatile carboxylic acid handle.[1] This distinct structural arrangement offers several advantages in the design of novel molecules:

  • Modulation of Physicochemical Properties: The oxolane moiety can influence solubility, polarity, and metabolic stability, properties that are critical in drug discovery and development.

  • Three-Dimensional Diversity: The non-planar tetrahydrofuran ring introduces a degree of three-dimensionality into molecular structures, which can be crucial for optimizing interactions with biological targets.

  • Synthetic Versatility: The carboxylic acid group serves as a versatile anchor for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, enabling the facile elaboration of the core structure.

Application Highlight: Synthesis of Novel Olfactory Receptor Agonists

Recent research has identified this compound as a key building block in the synthesis of potent and selective agonists for the human olfactory receptor 1G1 (OR1G1). These agonists are valuable tools for studying the mechanisms of olfaction and have potential applications in the fragrance and flavor industry. The synthesis involves the coupling of this compound with specific amine partners to generate a library of amide derivatives.

General Workflow for the Synthesis of OR1G1 Agonist Analogs

The synthetic strategy for creating a diverse set of amides from this compound is outlined below. This workflow allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine coupling partner.

workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_process Workup & Purification cluster_end Final Product & Analysis start_acid This compound coupling Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) start_acid->coupling start_amine Primary or Secondary Amine start_amine->coupling workup Aqueous Workup Extraction coupling->workup purification Column Chromatography or Recrystallization workup->purification product N-substituted-3-(oxolan-3-yl)propanamide purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for the synthesis of N-substituted-3-(oxolan-3-yl)propanamides.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the two most common and critical transformations of this compound: amide coupling and esterification. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a reliable method for the synthesis of N-aryl and N-alkyl amides of this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (nitrogen or argon), add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Addition of Coupling Reagent: To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-(oxolan-3-yl)propanamide.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-phenyl-3-(oxolan-3-yl)propanamide85-95%
2BenzylamineN-benzyl-3-(oxolan-3-yl)propanamide88-96%
3Morpholine1-(Morpholino)-3-(oxolan-3-yl)propan-1-one90-98%

Note: Yields are typical and may vary depending on the specific amine and reaction scale.

Protocol 2: Fischer Esterification

This protocol details the classic Fischer esterification method for the synthesis of simple alkyl esters of this compound, which can serve as intermediates for further transformations or as final products in applications such as fragrances.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or silica gel column chromatography if necessary.

Data Presentation:

EntryAlcoholProductBoiling Point (°C)Yield (%)
1MethanolMethyl 3-(oxolan-3-yl)propanoate~105-110 °C at 15 mmHg75-85%
2EthanolEthyl 3-(oxolan-3-yl)propanoate~115-120 °C at 15 mmHg78-88%

Note: Boiling points are approximate and yields are typical.

Mechanistic Insights: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process due to the unfavorable acid-base reaction. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

mechanism cluster_activation Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation acid R-COOH active_ester Activated Ester Intermediate acid->active_ester + HATU, Base hatu HATU tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate + R'-NH₂ amine R'-NH₂ amide R-CONH-R' tetrahedral_intermediate->amide - Leaving Group byproduct Byproducts tetrahedral_intermediate->byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

In the case of HATU, the carboxylic acid reacts to form a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the amine nucleophile, leading to the formation of a tetrahedral intermediate which subsequently collapses to the stable amide product and releases byproducts.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its unique structural features make it an attractive component for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this valuable synthetic tool, enabling researchers to accelerate their discovery programs.

References

Application Notes and Protocols for the Characterization of 3-(Oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a carboxylic acid containing a cyclic ether (tetrahydrofuran) moiety. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate in drug discovery programs. As with any compound intended for pharmaceutical or fine chemical applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The protocols are grounded in established analytical principles and provide a framework for method development and validation.

Compound Information:

PropertyValue
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol
Monoisotopic Mass 144.07864 Da[1]
Predicted XlogP 0.3 - 0.5[1][2]
CAS Number 93078-93-6
Structure this compound structure

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like carboxylic acids.[3][4] Ion-exclusion chromatography or reversed-phase chromatography are common approaches for separating aliphatic carboxylic acids.[5][6]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, allowing for better retention on a nonpolar stationary phase (e.g., C18). A UV detector can be used for detection, although the chromophore in this molecule is weak (the carboxylic acid group), necessitating detection at a low wavelength (e.g., 210 nm).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity Integrate->Calculate Thermal_Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Place 5-10 mg of sample in TGA/DSC pan TGA TGA: Heat under N₂ (e.g., 10 °C/min to 600 °C) Prep->TGA DSC DSC: Heat under N₂ (e.g., 10 °C/min to 200 °C) Prep->DSC TGA_Data TGA Curve: Determine decomposition temperature TGA->TGA_Data DSC_Data DSC Thermogram: Determine melting point (endotherm) DSC->DSC_Data

References

Application Note: Structural Characterization of 3-(Oxolan-3-yl)propanoic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated guide for the comprehensive structural analysis of 3-(Oxolan-3-yl)propanoic acid, a key heterocyclic building block in medicinal chemistry and materials science. Unambiguous characterization is critical for ensuring purity, confirming identity, and enabling downstream applications. We present optimized, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), designed for researchers, quality control analysts, and drug development professionals. The methodologies herein leverage one- and two-dimensional NMR techniques for complete proton and carbon backbone assignment, complemented by Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate mass determination and empirical formula confirmation.

Introduction and Chemical Profile

This compound is a small polar molecule featuring a saturated five-membered ether ring (tetrahydrofuran, or oxolane) and a propanoic acid side chain. This combination of a hydrophilic carboxylic acid and a heterocyclic ether moiety makes it a versatile synthetic intermediate. Accurate analytical characterization is the bedrock of its use, ensuring that the correct isomer is present and free from synthetic precursors or byproducts.

Compound Profile:

  • Systematic Name: this compound

  • Molecular Formula: C₇H₁₂O₃[1]

  • Monoisotopic Mass: 144.07864 Da[1]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 284090)

This guide will detail the orthogonal analytical approaches of NMR and MS to provide a complete and confident structural dossier for this compound.

Overall Analytical Workflow

A robust characterization workflow ensures that data from multiple techniques are integrated to build a cohesive and irrefutable structural assignment. The process begins with careful sample preparation, followed by parallel NMR and LC-MS analyses, and concludes with data interpretation and consolidation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Reporting p1 Receive/Weigh Analyte p2 Prepare NMR Sample (~10 mg/mL) p1->p2 Split Sample p3 Prepare MS Sample (~10 µg/mL) p1->p3 Split Sample a1 NMR Spectroscopy (1D & 2D Experiments) p2->a1 a2 LC-HRMS (ESI Negative Mode) p3->a2 d1 Assign NMR Resonances (1H, 13C, DEPT) a1->d1 d3 Determine Accurate Mass & Empirical Formula a2->d3 d2 Confirm Connectivity (COSY, HSQC) d1->d2 d4 Final Report: Structure Confirmed d2->d4 d3->d4

Caption: High-level workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule.[2][3][4] A suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and attached protons.

Rationale for Experimental Choices
  • Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is selected as the solvent. Its polarity readily dissolves the analyte. Critically, its ability to form hydrogen bonds with the carboxylic acid proton slows down chemical exchange, allowing the acidic proton to be observed as a distinct, albeit broad, resonance in the ¹H NMR spectrum, typically above 12 ppm.[5][6][7]

  • 1D Experiments (¹H, ¹³C, DEPT-135): The standard ¹H and ¹³C spectra provide the fundamental chemical shift information for each unique proton and carbon environment. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential for differentiating between CH, CH₂, and CH₃ groups, which is crucial for assigning the aliphatic regions of the molecule.[2][3]

  • 2D Experiments (COSY, HSQC): Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through bonds.[8] Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.[8][9]

Protocol: NMR Sample Preparation
  • Cleaning: Ensure a high-quality 5 mm NMR tube is thoroughly cleaned and dried. Washing with acetone and air-drying in a fume hood is typically sufficient.[10] The outer surface should be wiped with isopropanol before insertion into the spectrometer.[10]

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11][12]

  • Homogenization: Gently vortex or shake the vial until the sample is fully dissolved. A homogenous solution is critical for proper magnetic field shimming and high-quality spectra.[13][14]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any particulates are visible, filter the solution through a small plug of cotton or glass wool in the pipette.[12][13]

  • Labeling: Clearly label the NMR tube with a permanent marker.[11]

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer.

Experiment Key Parameters Purpose
¹H NMR Pulprog: zg30, NS: 16, TD: 64kQuantitative proton count and chemical shift determination.
¹³C{¹H} NMR Pulprog: zgpg30, NS: 1024, TD: 64kChemical shift determination for all unique carbon atoms.
DEPT-135 Pulprog: dept135, NS: 256, TD: 64kDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.
¹H-¹H COSY Pulprog: cosygpqf, NS: 8, TD: 2k x 256Maps J-coupling correlations between adjacent protons.
¹H-¹³C HSQC Pulprog: hsqcedetgpsisp2.3, NS: 8, TD: 2k x 256Correlates protons to their directly attached carbons.
Expected Results and Interpretation

The structure of this compound presents a complex aliphatic region due to the chiral center at C3 of the oxolane ring, which renders adjacent protons diastereotopic. This leads to more complex splitting patterns than might be naively expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom(s) Carbon Type (DEPT-135) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity
COOH C ~174[5][7] ~12.1[5][6] br s
CH₂-COOH CH₂ (negative) ~30 ~2.2 t
CH₂-CH CH₂ (negative) ~35 ~1.6 q
CH (Oxolane C3) CH (positive) ~38 ~2.4 m
O-CH₂ (Oxolane C2/C5) CH₂ (negative) ~67 ~3.5-3.7 m

| CH₂ (Oxolane C4) | CH₂ (negative) | ~32 | ~1.8-2.0 | m |

  • ¹H Spectrum: Expect the acidic proton as a broad singlet around 12.1 ppm. The remaining signals will be in the aliphatic region (1.5-3.8 ppm). The complexity of the oxolane ring protons will require 2D NMR for definitive assignment.

  • ¹³C Spectrum: The carboxyl carbon will be the most downfield signal (~174 ppm).[6][7] The two carbons adjacent to the ether oxygen will be in the 60-70 ppm range, with the remaining aliphatic carbons appearing below 40 ppm.

  • 2D Spectra: COSY will show correlations between the propanoic acid chain protons and connect them to the methine proton on the oxolane ring. HSQC will then unambiguously link each proton signal to its corresponding carbon signal from the ¹³C spectrum, completing the structural puzzle.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[15] This data is orthogonal and complementary to the connectivity information from NMR.

Rationale for Experimental Choices
  • Technique (LC-HRMS): Liquid Chromatography-High Resolution Mass Spectrometry is the method of choice. LC separates the analyte from any potential impurities, while HRMS provides a highly accurate mass measurement, typically with an error of less than 5 ppm.[16][17]

  • Ionization (ESI): Electrospray Ionization is a soft ionization technique ideal for polar molecules like carboxylic acids.[18]

  • Ionization Mode (Negative): Carboxylic acids are readily deprotonated to form a carboxylate anion.[19][20] Therefore, negative ion mode ESI is significantly more sensitive and will produce a strong signal for the [M-H]⁻ ion.[20][21][22] This is the primary ion used for formula determination.

Protocol: LC-MS Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the LC system.

Protocol: LC-HRMS Data Acquisition

The following is a general-purpose method suitable for a Q-TOF or Orbitrap mass spectrometer.

G start Inject Sample (1-5 µL) lc LC Separation (C18 Column) start->lc esi ESI Source (Negative Ion Mode) lc->esi ms Mass Analyzer (TOF or Orbitrap) esi->ms detect Data Acquisition (Full Scan, m/z 50-500) ms->detect

Caption: Experimental workflow for LC-HRMS analysis.

Table 2: Suggested LC-HRMS Parameters

Parameter Value Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase column for small molecule separation.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier aids in peak shape, though not strictly necessary for negative mode.[21]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for elution.
Gradient 5% B to 95% B over 5 min General gradient to elute polar compounds.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Ionization Mode ESI Negative Optimal for deprotonating carboxylic acids.[19]
Mass Range m/z 50 - 500 Captures the expected ion and potential low-mass fragments.
Resolution > 20,000 FWHM Sufficient for accurate mass measurement and formula determination.

| Capillary Voltage | -2.5 to -3.5 kV | Standard voltage range for negative mode ESI. |

Expected Results and Interpretation

The primary goal is to obtain an accurate mass measurement for the deprotonated molecule, [M-H]⁻.

  • Molecular Formula: C₇H₁₂O₃

  • Exact Neutral Mass: 144.078645 u

  • Expected [M-H]⁻ ion (C₇H₁₁O₃⁻): 143.07137 u [1]

The high-resolution mass spectrometer will measure the m/z of the most intense peak in the mass spectrum corresponding to the analyte. This experimental value should be within 5 ppm of the theoretical value of 143.07137. Instrument software can then use this accurate mass to generate a list of possible elemental compositions.[23][24] Given the low mass and the presence of oxygen, C₇H₁₁O₃⁻ should be the only logical candidate formula, thus confirming the elemental composition of the molecule.

Conclusion

The combined application of advanced NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The NMR protocols, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, confirm the precise atom-to-atom connectivity and resolve stereochemical complexities. The LC-HRMS protocol, optimized for negative ion mode ESI, validates the elemental composition through accurate mass measurement. Following these detailed procedures will ensure data of the highest quality and integrity, providing absolute confidence in the identity and purity of the compound for all subsequent research and development activities.

References

Application Note: A Validated Protocol for the Purification of 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3-(Oxolan-3-yl)propanoic acid, a valuable heterocyclic building block in drug discovery and materials science. The protocol is designed for researchers, scientists, and drug development professionals who require high-purity material for downstream applications. The methodology is centered on a robust liquid-liquid acid-base extraction to remove neutral and basic impurities, followed by a final purification step of either vacuum distillation or recrystallization, depending on the physical state of the isolated acid. This self-validating system ensures the removal of common reaction byproducts and starting materials, yielding a final product of high purity, as verifiable by standard analytical techniques.

Introduction and Purification Rationale

This compound, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a bifunctional molecule incorporating a stable tetrahydrofuran (THF) ring and a terminal carboxylic acid. The presence of both the polar ether linkage and the acidic proton imparts specific physicochemical properties that are leveraged in this purification protocol.

Synthetic routes leading to this compound can often leave residual non-polar starting materials, basic catalysts, or neutral byproducts. The purification strategy described herein is based on the fundamental principle of exploiting the acidic nature of the target compound.[1] The carboxylic acid can be selectively deprotonated by a mild base to form a water-soluble carboxylate salt. This salt partitions into an aqueous phase, leaving non-acidic, organic-soluble impurities behind in an organic phase. Subsequently, the aqueous phase is re-acidified, protonating the carboxylate and regenerating the neutral carboxylic acid, which can then be recovered.[1][2]

Physicochemical Properties

Understanding the properties of the target molecule is critical for selecting appropriate solvents and conditions. While specific experimental data for the 3-substituted isomer is not widely published, data from the closely related 2-substituted isomer provides a reasonable estimate for guiding the purification process.

PropertyValue (or Estimated Value)Source / Rationale
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3][4]
Boiling Point Est. 260-270 °C at 760 mmHgBased on the 2-isomer (263 °C)[3]
Appearance Expected to be a liquid or low-melting solidGeneral property of similar small carboxylic acids
Polarity PolarContains ether and carboxylic acid functional groups
Solubility Soluble in polar organic solvents (e.g., Ether, EtOAc, Alcohols), sparingly soluble in water, soluble in aqueous baseInferred from structure and general carboxylic acid behavior[1]
pKa Est. ~4.5 - 5.0Typical range for aliphatic carboxylic acids

Overall Purification Workflow

The purification is a multi-step process designed to systematically remove different classes of impurities. The logical flow is depicted below.

G Crude Crude Product (in Organic Solvent, e.g., EtOAc) Funnel1 Separatory Funnel: Wash with sat. NaHCO₃ (aq) Crude->Funnel1 Organic1 Organic Layer: Neutral & Basic Impurities Funnel1->Organic1 Discard Aqueous1 Aqueous Layer: Sodium 3-(oxolan-3-yl)propanoate Funnel1->Aqueous1 Collect Funnel2 Separatory Funnel: Acidify with HCl to pH < 3 Extract with EtOAc Aqueous1->Funnel2 Aqueous2 Aqueous Layer: Inorganic Salts (NaCl) Funnel2->Aqueous2 Discard Organic2 Organic Layer: Purified Acid in EtOAc Funnel2->Organic2 Collect Dry Dry with MgSO₄, Filter Organic2->Dry Evap Solvent Removal (Rotary Evaporation) Dry->Evap Final Purified this compound Evap->Final

Caption: Workflow for acid-base extraction purification.

Detailed Experimental Protocol

This protocol assumes the crude product is the result of a synthetic reaction that has been worked up to a solution in an organic solvent like ethyl acetate (EtOAc) or diethyl ether.

Apparatus and Reagents
  • Apparatus: Separatory funnel (appropriate size), beakers, Erlenmeyer flasks, rotary evaporator, pH paper or pH meter, filtration apparatus.

  • Solvents: Ethyl acetate (EtOAc) or Diethyl ether (Et₂O), deionized water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, 1 M hydrochloric acid (HCl), brine (saturated NaCl solution).

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step-by-Step Methodology: Liquid-Liquid Extraction
  • Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate). If the crude is a solid or oil, dissolve it in the solvent. Transfer this solution to a separatory funnel.

    • Causality Note: Ethyl acetate is chosen for its good solvency of both the neutral acid and many common organic impurities, and its immiscibility with water.

  • First Extraction (Base Wash): Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.

    • Expertise & Experience: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4.8) but not strong enough to cause hydrolysis of sensitive functional groups. The formation of CO₂ gas is a visual indicator that the acid is being neutralized and extracted.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the sodium salt of the target compound. The upper organic layer contains neutral and basic impurities.

  • Repeat Extraction: To ensure complete recovery, repeat steps 2 and 3 on the organic layer one more time, combining the aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been physically carried over into the basic aqueous extract, a "back-wash" can be performed. Add a small volume of fresh ethyl acetate to the combined aqueous extracts in the separatory funnel, shake, and discard the organic layer.

  • Re-acidification: Transfer the combined aqueous layers to a clean separatory funnel (or a beaker with stirring). Slowly add 1 M HCl dropwise while monitoring the pH with pH paper or a meter. Continue adding acid until the solution is strongly acidic (pH 1-2). The neutral this compound will be regenerated. The solution may turn cloudy as the less water-soluble acid forms.

    • Trustworthiness: Ensuring a pH several units below the pKa of the acid is critical for complete protonation and subsequent efficient extraction back into the organic phase.[1]

  • Product Extraction: Add a portion of fresh ethyl acetate (e.g., 50-100 mL) to the acidified aqueous solution. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer which now contains the purified product. Repeat this extraction twice more with fresh ethyl acetate to maximize yield.

  • Final Washing and Drying: Combine all the organic extracts containing the purified product. Wash this combined solution once with brine to remove the bulk of the dissolved water.[5] Transfer the organic solution to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound as an oil or solid.

Final Purification and Verification

The product from the extraction may be of sufficient purity. For exacting applications, a final polishing step is recommended.

  • If the product is a liquid: Perform vacuum distillation . The estimated high boiling point necessitates distillation under reduced pressure to prevent decomposition.

  • If the product is a solid: Perform recrystallization . A solvent screen should be conducted using small amounts of the product. Potential solvents include water, ethanol/water mixtures, or toluene/petroleum ether.[1][6] The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Verification of Purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • FT-IR Spectroscopy: To verify the presence of key functional groups (C=O stretch of carboxylic acid ~1710 cm⁻¹, broad O-H stretch ~2500-3300 cm⁻¹, C-O-C stretch of THF ~1050-1150 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.[3]

  • HPLC/GC Analysis: To quantify the purity of the final product.

References

Application Notes and Protocols: 3-(Oxolan-3-yl)propanoic Acid as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Scaffolding Moiety

In the landscape of modern medicinal chemistry and drug development, the relentless pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. Heterocyclic compounds form the bedrock of a vast majority of therapeutic agents, owing to their diverse chemical properties and ability to engage with biological targets in a highly specific manner. Within this context, 3-(Oxolan-3-yl)propanoic acid emerges as a compelling and versatile building block. Its structure, featuring a saturated five-membered tetrahydrofuran (oxolane) ring appended to a propanoic acid chain, offers a unique combination of hydrophilicity, conformational constraint, and multiple reactive handles. The oxolane moiety is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its influence on polarity and metabolic stability[1]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a precursor for the synthesis of novel and potentially bioactive heterocyclic compounds. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols for the synthesis of key heterocyclic cores.

Strategic Overview: Synthetic Pathways from this compound

The synthetic utility of this compound stems from the reactivity of its carboxylic acid functionality and the potential for transformations involving the oxolane ring. This guide will focus on two primary synthetic strategies:

  • Direct Amide Coupling and Subsequent Modifications: The carboxylic acid group serves as a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry[2]. This approach allows for the introduction of a wide array of substituents, setting the stage for subsequent intramolecular cyclization reactions to generate diverse heterocyclic systems.

  • Conversion to a γ-Keto Acid Intermediate for Classical Heterocycle Synthesis: By transforming the propanoic acid side chain into a γ-keto acid, we can leverage well-established and robust methods for the synthesis of important heterocyclic scaffolds such as pyridazinones and pyrazoles. This strategy significantly broadens the scope of accessible molecular frameworks.

The following sections will provide detailed, step-by-step protocols for these transformations, accompanied by mechanistic insights and practical considerations.

Part 1: Synthesis of N-Aryl/Alkyl-3-(oxolan-3-yl)propanamides

The direct amidation of this compound is a fundamental first step in many synthetic routes. The resulting amides are not only potential final products but also key intermediates for further cyclization reactions. The choice of coupling agent is critical for ensuring high yields and purity.

Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Reagent

This protocol describes a general method for the synthesis of N-substituted amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Scientific Rationale:

EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. This method is widely used due to its mild reaction conditions and broad substrate scope.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-(oxolan-3-yl)propanamide.

Data Presentation:

EntryAmineCoupling ReagentSolventYield (%)
1AnilineEDC/DMAPDCM85-95
2BenzylamineEDC/DMAPDCM88-96
3MorpholineEDC/DMAPDMF82-92
4PiperidineEDC/DMAPDCM87-94

Visualization of Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add EDC and DMAP for Activation A->B C Add Amine B->C D Stir at Room Temperature & Monitor by TLC C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H Pure N-substituted Amide G->H Pyridazinone_Synthesis Start This compound Intermediate 4-Oxo-4-(tetrahydrofuran-3-yl)butanoic Acid Start->Intermediate [Proposed Oxidation/ Functionalization] Reagent + Hydrazine Hydrate Intermediate->Reagent Product 6-(Tetrahydrofuran-3-yl)-4,5-dihydropyridazin-3(2H)-one Reagent->Product Cyclocondensation (Reflux in EtOH or AcOH)

References

Esterification reactions of 3-(Oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 3-(Oxolan-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the esterification of this compound, a valuable building block in synthetic chemistry. The presence of the oxolane (tetrahydrofuran) ring and the propanoic acid chain offers a unique scaffold for the development of novel chemical entities. Ester derivatives of this acid are of interest for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical in drug discovery and materials science.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers select and optimize the appropriate esterification method for their specific synthetic goals. We will explore three robust and widely applicable methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically precise Mitsunobu Reaction.

Foundational Principles of Esterification

Esterification is a cornerstone reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The choice of method depends on several factors, including the stability of the starting materials to acid or heat, the steric hindrance of the reactants, and the desired stereochemical outcome.

Fischer-Speier Esterification: The Classic Approach

This is a direct, acid-catalyzed esterification.[1] The reaction involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Mechanism: The reaction mechanism proceeds through several equilibrium steps.[3] Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1]

Causality in Experimental Design: The Fischer esterification is a reversible reaction.[4] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished in two ways:

  • Using an Excess of a Reactant: Often, the alcohol is used in large excess, serving as both reactant and solvent.[3]

  • Removal of Water: As water is a product, its removal drives the reaction forward according to Le Châtelier's principle.[5] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[1]

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for forming esters under mild, room-temperature conditions.[6] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer method. The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8]

Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, first reacts with the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate then readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The water produced during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct.[6]

Causality in Experimental Design: The key to this reaction is the activation of the carboxylic acid without resorting to strong acids. The use of DMAP as a catalyst is crucial for efficient ester formation, as it accelerates the reaction and suppresses a common side reaction—the rearrangement of the O-acylisourea to a stable N-acylurea.[7] The precipitation of DCU helps drive the reaction to completion and simplifies purification, as the urea byproduct can be removed by filtration.

Mitsunobu Reaction: Control over Stereochemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[9][10] This makes it an invaluable tool in natural product synthesis and the preparation of stereochemically defined molecules. The reaction employs a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

Mechanism: The reaction begins with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This betaine then protonates the carboxylic acid. The resulting carboxylate anion is a competent nucleophile. The alcohol is activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this leaving group via an Sₙ2 reaction, leading to the formation of the ester with inverted stereochemistry and triphenylphosphine oxide (TPPO) as a byproduct.[9][10]

Causality in Experimental Design: The Mitsunobu reaction is driven by the formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct. The reaction proceeds under neutral, mild conditions, making it suitable for a wide range of sensitive substrates. The order of reagent addition can be critical for success.[11] A key limitation is that the nucleophile (the carboxylic acid in this case) must have a pKa of less than approximately 13.[13]

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the esterification of this compound with ethanol to produce ethyl 3-(oxolan-3-yl)propanoate.

General Experimental Workflow

Caption: General workflow for esterification reactions.

Protocol 1: Fischer-Speier Esterification

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous, large excess)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[14]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with vigorous stirring. A white precipitate (dicyclohexylurea, DCU) will begin to form.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 2-12 hours).

  • Filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel to remove residual DCU and other impurities.

Protocol 3: Mitsunobu Reaction

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup, syringe

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), ethanol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at or below 20 °C.[11]

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the alcohol is consumed (typically 1-6 hours).

  • Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.

  • Purification can be challenging due to the byproducts. Column chromatography on silica gel is the most common method. A less polar solvent system (e.g., hexanes/ethyl acetate) can help separate the ester from the more polar TPPO. Alternatively, precipitation of TPPO from a nonpolar solvent like diethyl ether can be attempted.

Method Comparison and Data Summary

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Acidic, High Temp)Mild (Room Temp, Neutral)Mild (0 °C to Room Temp, Neutral)
Reagents Carboxylic Acid, Alcohol, H₂SO₄/p-TsOHCarboxylic Acid, Alcohol, DCC, DMAPCarboxylic Acid, Alcohol, PPh₃, DEAD/DIAD
Stereochemistry Retention (if chiral alcohol)Retention (if chiral alcohol)Inversion (if chiral secondary alcohol)
Advantages Inexpensive reagents, scalable.[1]High yields, mild conditions, good for sensitive substrates.[6]Inversion of stereochemistry, mild conditions, high functional group tolerance.[12]
Disadvantages Reversible, harsh conditions not suitable for sensitive molecules, requires excess reagent or water removal.[4]Stoichiometric amounts of DCC required, byproduct (DCU) can complicate purification, DCC is an allergen.[7]Stoichiometric byproducts (TPPO, hydrazine) complicate purification, expensive reagents, PPh₃ can be an irritant.[9]
Typical Yields 60-95% (depends on equilibrium)80-99%70-95%

Mechanistic Visualizations

Caption: Key step in Fischer Esterification: Acid activation.

Steglich RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Active_Ester Acylpyridinium ('Active Ester') O_Acylisourea->Active_Ester + DMAP DMAP DMAP Ester R-COOR' Active_Ester->Ester + R'-OH - DMAP ROH R'-OH

Caption: Key step in Steglich Esterification: DMAP catalysis.

Caption: Key step in Mitsunobu Reaction: Sₙ2 displacement.

References

Application Notes & Protocols: The Use of 3-(Oxolan-3-yl)propanoic Acid in the Development of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: GPR40 as a Prime Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3][4] This activation plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] The key therapeutic advantage of targeting GPR40 is its glucose-dependent mechanism; agonists enhance insulin secretion only when blood glucose levels are elevated, thereby significantly reducing the risk of hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[4][5]

The development of synthetic small-molecule GPR40 agonists has demonstrated significant potential in preclinical and clinical studies, showing efficacy in lowering blood glucose and HbA1c levels.[5][6] A critical pharmacophore in many potent GPR40 agonists is the propanoic acid moiety, which mimics the carboxylic acid head group of endogenous fatty acid ligands.[2][7] This guide focuses on the application of a novel structural class, represented by 3-(Oxolan-3-yl)propanoic acid , in the discovery and characterization of new GPR40 agonists. The incorporation of the oxolane (tetrahydrofuran) ring offers a unique modification to the classic phenylpropanoic acid scaffold, potentially improving physicochemical properties such as solubility and metabolic stability, while exploring new interactions within the GPR40 binding pocket.

Mechanism of Action: GPR40 Signaling Pathways

Upon agonist binding, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein complex.[5][6] This initiates a well-defined signaling cascade:

  • Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[4][5] This increase in intracellular calcium is a primary driver of insulin granule exocytosis.

  • Downstream Kinase Activation: The rise in intracellular calcium and the presence of DAG can also lead to the activation of other signaling pathways, including Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK) pathway, which can influence gene transcription and cell survival.[8][9]

Some GPR40 agonists, often termed "full agonists" or "ago-PAMs," have also been shown to couple to Gαs, leading to cAMP production and the secretion of incretin hormones like GLP-1 from enteroendocrine L-cells in the gut.[10][11] This dual agonism can provide superior glycemic control.[11][12]

Caption: GPR40 Gαq signaling pathway initiated by an agonist.

Experimental Workflows and Protocols

The characterization of novel compounds like this compound derivatives requires a systematic screening cascade to determine potency, efficacy, and mechanism of action.

Screening_Workflow cluster_workflow GPR40 Agonist Screening Cascade Compound Compound Synthesis (this compound analogs) PrimaryAssay Primary Screen: Calcium Flux Assay Compound->PrimaryAssay Potency Determine Potency (EC50) PrimaryAssay->Potency SecondaryAssay Secondary Screen: ERK Phosphorylation Potency->SecondaryAssay Active Hits Confirmation Confirm On-Target Activity SecondaryAssay->Confirmation FunctionalAssay Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) Confirmation->FunctionalAssay Efficacy Determine Efficacy & Physiological Relevance FunctionalAssay->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: High-throughput screening workflow for GPR40 agonists.

Protocol 1: High-Throughput Calcium Flux Assay for GPR40 Activation

This protocol describes a primary, cell-based assay to measure the increase in intracellular calcium ([Ca2+]i) following GPR40 activation, which is the hallmark of Gαq signaling.[13][14] It is designed for a 96- or 384-well plate format suitable for high-throughput screening (HTS).

A. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human GPR40 (hGPR40).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM dye kit (with probenecid).

  • Test Compounds: Serial dilutions of this compound derivatives in DMSO, then diluted in Assay Buffer.

  • Control Agonist: Linoleic acid or a known synthetic agonist (e.g., TAK-875).

  • Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FDSS).

  • Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

B. Step-by-Step Methodology

  • Cell Plating:

    • One day prior to the assay, seed the hGPR40-expressing cells into the microplates at a density optimized for 80-90% confluency on the assay day.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid (to prevent dye extrusion).

    • Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye solution to each well.

    • Incubate the plate for 60-90 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in a separate plate (the "compound plate"). The final concentration should be 4-5X the desired final assay concentration.

    • Include wells with vehicle (DMSO in Assay Buffer) and a positive control agonist.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the fluorescence plate reader. Allow plates to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the compound solution from the compound plate to the cell plate (e.g., 25 µL into 100 µL).

    • Immediately after addition, continue to record the fluorescence signal every 1-2 seconds for at least 120-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity post-addition minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of a saturating concentration of a reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: Confirmatory ERK1/2 Phosphorylation Assay

Activation of GPR40 can lead to the phosphorylation of ERK1/2, a key downstream signaling event.[9][15] This assay serves to confirm that the activity observed in the calcium flux assay translates to downstream signaling pathways. A Western blot-based protocol is described here for its robustness and qualitative power.

A. Materials and Reagents

  • Cell Line & Culture Reagents: As described in Protocol 1.

  • Serum-Free Medium: Culture medium without FBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE & Western Blotting Reagents: Acrylamide solutions, protein standards, transfer membranes (PVDF), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.

  • Equipment: Gel electrophoresis and Western blotting apparatus, imaging system (e.g., ChemiDoc).

B. Step-by-Step Methodology

  • Cell Culture and Starvation:

    • Seed hGPR40-expressing cells in 6-well plates and grow to ~80% confluency.

    • Remove culture medium and replace with serum-free medium. Incubate for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Treat the starved cells with various concentrations of the test compound (e.g., at its EC50 and 10x EC50 from the calcium assay) for a predetermined time (typically 5-15 minutes, which should be optimized).

    • Include vehicle and positive control agonist treatments.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize lysate volumes to load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Image the resulting chemiluminescence.

  • Stripping and Reprobing:

    • To normalize for protein loading, the same membrane can be stripped of antibodies and reprobed with the anti-total-ERK1/2 antibody.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Express the results as a fold-change over the vehicle-treated control to demonstrate a dose-dependent increase in ERK phosphorylation.

Data Presentation and Interpretation

Data from the primary screening should be compiled to compare the potency and efficacy of the synthesized analogs. This allows for the establishment of a Structure-Activity Relationship (SAR) to guide further chemical optimization.

Table 1: In Vitro Pharmacological Profile of this compound Analogs

Compound IDR-Group ModificationhGPR40 Ca2+ Flux EC50 (nM)[16]Emax (% of Control)p-ERK Activation (Fold over Vehicle at 1 µM)
LEAD-001 -H75.298%5.2
LEAD-002 -CH345.8102%7.8
LEAD-003 -F150.195%3.1
TAK-875 (Reference)35.0100%8.5
  • Interpretation: In this hypothetical dataset, the addition of a methyl group (LEAD-002) improved potency over the parent compound (LEAD-001), whereas a fluorine substitution (LEAD-003) was detrimental. The p-ERK data corroborates the calcium flux results, confirming on-target activity. Such data is instrumental for medicinal chemists to design the next generation of compounds.[7][17]

References

Application of Aryl Propionic Acid Derivatives in Drug Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of aryl propionic acid derivatives, a cornerstone class of molecules in modern pharmacology. We will delve into their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs) and explore their expanding therapeutic potential in oncology, neurology, and infectious diseases. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also detailed, actionable protocols for the synthesis, screening, and evaluation of these versatile compounds.

The Enduring Legacy and Expanding Horizons of Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives, commonly known as "profens," are a major class of NSAIDs that have been in clinical use for decades.[1] Prominent members of this class include ibuprofen, naproxen, and ketoprofen, all of which are widely used to manage pain, inflammation, and fever.[2][3][4] Their therapeutic effects stem from a well-understood mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7]

While the anti-inflammatory properties of aryl propionic acid derivatives are their most recognized attribute, ongoing research has revealed a much broader spectrum of biological activities.[4][8] This has opened up exciting new avenues for drug development, with studies investigating their potential as anticancer, anticonvulsant, and antibacterial agents.[3][4][8] The inherent versatility of the aryl propionic acid scaffold, coupled with a deep understanding of its structure-activity relationships, makes it a fertile ground for the development of novel therapeutics.

Core Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism by which aryl propionic acid derivatives exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of the COX enzymes, COX-1 and COX-2.[5][6] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins and thromboxanes that mediate a range of physiological and pathological processes.[7][9][10]

  • COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[5]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.[5]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the simultaneous inhibition of COX-1.[5][6] Most traditional aryl propionic acid derivatives are non-selective inhibitors of both isoforms.[6][9] A key aspect of their pharmacology is their chirality, with the (S)-enantiomer being significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[3][8]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Pathological Inflammation, Pain, Fever Prostaglandins->Pathological Physiological Physiological Functions (GI Protection, Platelet Aggregation) Thromboxane->Physiological NSAIDs Aryl Propionic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Cyclooxygenase signaling pathway and NSAID inhibition.

Key Therapeutic Applications and Future Directions

While the traditional use of aryl propionic acid derivatives is well-established, their application in other therapeutic areas is a rapidly evolving field of research.

Anti-inflammatory, Analgesic, and Antipyretic Agents

This remains the primary application of aryl propionic acid derivatives. They are effective in treating a wide range of conditions, including:

  • Rheumatoid arthritis and osteoarthritis[2]

  • Mild to moderate pain[2]

  • Fever[2]

  • Dysmenorrhea[2]

Emerging Applications
  • Anticancer Activity: Several studies have reported the potential of aryl propionic acid derivatives and their novel synthesized analogs to exhibit anticancer activity.[8][11] The exact mechanisms are still under investigation but may involve both COX-dependent and COX-independent pathways.

  • Anticonvulsant Activity: Some derivatives have shown promise in preclinical models of epilepsy, suggesting a potential role in the management of seizures.[3][8]

  • Antibacterial Activity: Researchers have synthesized and screened aryl propionic acid derivatives that exhibit activity against various bacterial strains.[3][12]

Protocols for Synthesis and Biological Evaluation

The following protocols provide detailed methodologies for the synthesis and evaluation of aryl propionic acid derivatives.

Synthesis Protocol: A Representative Synthesis of Ibuprofen

The following is a multi-step synthesis of ibuprofen, a widely recognized aryl propionic acid derivative. This process involves several key organic reactions.[2]

Synthesis_Workflow Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 p-Isobutylacetophenone Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 1-(4-Isobutylphenyl)ethanol Step2->Intermediate2 Step3 Conversion to Alkyl Halide (e.g., SOCl2) Intermediate2->Step3 Intermediate3 1-Chloro-1-(4-isobutylphenyl)ethane Step3->Intermediate3 Step4 Grignard Reaction & Carboxylation (Mg, CO2, then H3O+) Intermediate3->Step4 Final Ibuprofen Step4->Final

Representative workflow for the synthesis of Ibuprofen.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a cooled solution of isobutylbenzene in a suitable solvent (e.g., dichloromethane), add acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). Stir the mixture until the reaction is complete. Quench the reaction with water and extract the product, p-isobutylacetophenone.

  • Reduction of the Ketone: Dissolve the p-isobutylacetophenone in a suitable solvent (e.g., methanol) and add a reducing agent such as sodium borohydride (NaBH₄) in portions. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction and extract the alcohol product, 1-(4-isobutylphenyl)ethanol.

  • Conversion to the Alkyl Chloride: React the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane.

  • Grignard Reaction and Carboxylation: Prepare the Grignard reagent by reacting the alkyl chloride with magnesium turnings in anhydrous ether. Bubble carbon dioxide gas through the Grignard reagent solution. Finally, acidify the reaction mixture with a dilute acid (e.g., HCl) to yield ibuprofen. Purify the final product by recrystallization.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Use purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Prepare a solution of arachidonic acid (substrate) and hematin (cofactor) in assay buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the test compound or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., HCl).

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[14]

Methodology:

  • Animals: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. A standard NSAID like indomethacin (5 mg/kg) can be used as a positive control.

  • Induction of Edema: Thirty minutes after compound administration, inject 100 µl of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • The dose that produces 50% inhibition of edema (ED₅₀) can be calculated from the dose-response data.

Screening for Novel Biological Activities

Anticancer Activity Screening (In Vitro):

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cancer cell lines (e.g., MCF-7, NCI-H460) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Assess cell viability using the chosen assay according to the manufacturer's protocol.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Antibacterial Activity Screening (In Vitro):

  • Broth Microdilution Method:

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticonvulsant Activity Screening (In Vivo):

  • Maximal Electroshock (MES) Seizure Model:

    • Administer the test compound to mice or rats at various doses.

    • At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered protection. Calculate the percentage of protected animals at each dose to determine the ED₅₀.[6][8][9]

Quantitative Data Summary

The following tables provide a summary of the inhibitory potency of common aryl propionic acid derivatives against COX enzymes and their in vivo anti-inflammatory efficacy.

Table 1: In Vitro COX Inhibitory Activity of Selected Aryl Propionic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.2 - 131.3 - 345Variable
Naproxen0.1 - 5.80.3 - 11.8Variable
Ketoprofen0.02 - 2.40.3 - 2.5Variable
Celecoxib (Reference)2.8 - 150.04 - 0.89>16

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)
IbuprofenRatOral~10-20
NaproxenRatOral~5-10
KetoprofenRatOral~1-5
Indomethacin (Reference)RatOral~2-5

Note: ED₅₀ values are approximate and can vary between studies.

Conclusion and Future Perspectives

Aryl propionic acid derivatives represent a remarkably successful class of drugs with a rich history and a promising future. While their role in managing pain and inflammation is firmly established, the exploration of their potential in other therapeutic areas is an exciting frontier in drug discovery. The structural simplicity and well-defined structure-activity relationships of this scaffold provide a solid foundation for the rational design of new derivatives with improved potency, selectivity, and novel mechanisms of action. The protocols and data presented in this guide are intended to empower researchers to contribute to this ongoing journey of discovery and innovation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Oxolan-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Oxolan-3-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will explore common challenges, troubleshoot potential issues, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and materials science. The oxolane (or tetrahydrofuran) ring is a key structural motif in many biologically active molecules and approved drugs, influencing properties like polarity, metabolic stability, and molecular interactions[1]. This guide focuses on a common and reliable synthetic strategy: the catalytic hydrogenation of a furan-based precursor, 3-(Furan-3-yl)propanoic acid. This approach benefits from the relative accessibility of furan-based starting materials.

Below is a general workflow for this synthetic approach.

SynthesisWorkflow cluster_0 Part 1: Side-Chain Installation cluster_1 Part 2: Ring Hydrogenation SM Furan-3-yl Precursor (e.g., 3-Bromofuran) INT1 Intermediate (e.g., 3-Furan-3-yl-acrylic acid ester) SM->INT1 Heck or Suzuki Coupling + Acrylate derivative INT2 3-(Furan-3-yl)propanoic acid INT1->INT2 1. Saponification (e.g., NaOH) 2. Acidification (e.g., HCl) FP Final Product This compound INT2->FP Catalytic Hydrogenation (e.g., H₂, Pd/C or Rh/C) in Solvent (e.g., EtOH, EtOAc) INT2->FP PUR Purified Product FP->PUR Purification (e.g., Crystallization, Chromatography)

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My initial reaction to form the furan-propanoic acid precursor, 3-(Furan-3-yl)propanoic acid, has a very low yield. What are the likely causes?

Answer: Low yield in the initial step, typically a cross-coupling reaction followed by hydrolysis, can stem from several factors. Let's break down the possibilities.

  • Cause A: Inactive Catalyst or Ligand (Cross-Coupling Step)

    • Explanation: Palladium-catalyzed reactions (like Heck or Suzuki) are sensitive to the catalyst's oxidation state and the integrity of the phosphine ligands. Improper handling or storage can lead to deactivation.

    • Solution:

      • Always use fresh, high-quality palladium catalysts and ligands.

      • Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

      • Perform a small-scale test reaction with a known successful substrate to verify catalyst activity.

  • Cause B: Poor Quality Starting Materials

    • Explanation: Furan derivatives can be prone to polymerization or degradation, especially in the presence of acid. Impurities in your starting material (e.g., 3-bromofuran) or the acrylate can interfere with the reaction.

    • Solution:

      • Purify starting materials immediately before use. 3-Bromofuran can be distilled under reduced pressure.

      • Check the purity of your acrylate; inhibitors added for storage should be removed by passing through a short column of basic alumina.

  • Cause C: Incorrect Reaction Conditions (Temperature, Solvent, Base)

    • Explanation: The choice of solvent and base is critical for stabilizing the catalytic species and promoting the desired reaction pathway. Incorrect temperatures can lead to side reactions or catalyst decomposition.

    • Solution:

      • Screen different solvent and base combinations. Aprotic polar solvents like DMF or dioxane are common for these couplings.

      • Optimize the temperature. Start with conditions reported for similar substrates and then systematically vary the temperature by ±10 °C to find the optimum[2].

  • Cause D: Inefficient Saponification/Hydrolysis

    • Explanation: The hydrolysis of the intermediate ester to the carboxylic acid may be incomplete.

    • Solution:

      • Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

      • Ensure at least stoichiometric amounts of base (e.g., NaOH or KOH) are used. An excess (1.5-2.0 equivalents) is often beneficial.

      • If the ester is sterically hindered, increasing the reaction temperature or using a co-solvent like THF or ethanol can improve solubility and reaction rate[3][4].

Question 2: The catalytic hydrogenation of 3-(Furan-3-yl)propanoic acid is stalling or incomplete. What's going wrong?

Answer: Incomplete hydrogenation is a frequent issue when converting furan rings to tetrahydrofurans. The problem usually lies with the catalyst, hydrogen supply, or impurities.

  • Cause A: Catalyst Deactivation/Poisoning

    • Explanation: The catalyst, typically Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C), is highly susceptible to poisoning. Trace impurities from previous steps, especially sulfur compounds or residual phosphine ligands from a coupling reaction, can irreversibly bind to the catalyst's active sites.

    • Solution:

      • Purify the Substrate: Ensure the 3-(Furan-3-yl)propanoic acid is highly pure before hydrogenation. Recrystallization or flash chromatography is recommended.

      • Use a Fresh, Active Catalyst: Catalysts have a limited shelf life. Use a fresh batch from a reputable supplier. Ensure you are using an appropriate catalyst loading (typically 5-10 mol%).

      • Scavengers: In some cases, adding a small amount of a scavenger, like activated carbon, during a pre-treatment step can help remove catalyst poisons.

  • Cause B: Insufficient Hydrogen Pressure or Poor Mass Transfer

    • Explanation: The reduction of the aromatic furan ring requires sufficient hydrogen availability at the catalyst surface. Low pressure or inadequate mixing can limit the reaction rate.

    • Solution:

      • Increase Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, reducing a furan ring often requires higher pressures (e.g., 50-500 psi). Use of a Parr hydrogenator or a similar high-pressure vessel is recommended[5].

      • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen from the gas phase to the liquid phase and catalyst surface.

  • Cause C: Incorrect Solvent Choice

    • Explanation: The solvent affects the solubility of the substrate and hydrogen, and can influence catalyst activity.

    • Solution:

      • Protic solvents like ethanol or methanol are often effective. Acetic acid can sometimes accelerate the reaction but may lead to side products if the carboxylic acid is sensitive. Ethyl acetate is another common choice[5].

      • Ensure the solvent is degassed before use to remove dissolved oxygen, which can deactivate the catalyst.

Table 1: Troubleshooting Hydrogenation Conditions
ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Catalyst 5% Pd/C, 5 mol%5% Rh/C or 5% Ru/Al₂O₃, 10 mol%Rhodium and Ruthenium can be more effective for reducing aromatic heterocycles.
Pressure 1 atm (balloon)100-500 psi (Parr apparatus)Higher H₂ concentration drives the reaction forward.
Temperature 25 °C50-80 °CProvides activation energy for the reduction of the stable aromatic ring.
Solvent Ethanol (EtOH)Acetic Acid (AcOH) or EtOH/AcOH mixtureAcidic medium can sometimes activate the substrate towards hydrogenation.

Question 3: I am observing significant side products during my synthesis. How can I identify and minimize them?

Answer: Side product formation is inherent to multi-step synthesis. The key is to anticipate them based on the reaction mechanism and adjust conditions accordingly.

  • Potential Side Product 1: Over-reduction of Carboxylic Acid

    • When it occurs: During the hydrogenation step, under very harsh conditions (high temperature, high pressure, aggressive catalyst like Ruthenium).

    • Identification: The carboxylic acid (-COOH) is reduced to an alcohol (-CH₂OH). This can be detected by the loss of the acidic proton in ¹H NMR and a shift in the carbonyl peak in IR spectroscopy.

    • Prevention:

      • Use milder catalysts like Pd/C.

      • Perform the reaction at lower temperatures (25-50 °C).

      • Carefully monitor the reaction and stop it once the furan ring reduction is complete.

  • Potential Side Product 2: Ring Opening

    • When it occurs: Under strongly acidic or basic conditions, particularly at elevated temperatures. The ether linkage in the oxolane ring can be cleaved.

    • Identification: Complex mixture of products observed in NMR and GC-MS, often containing hydroxyl and carbonyl functionalities.

    • Prevention:

      • Maintain a neutral or mildly acidic/basic pH during workup and purification steps.

      • Avoid excessive heat. For purification, consider column chromatography at room temperature over distillation if the product is thermally sensitive.

  • Potential Side Product 3: Michael Addition of Morpholine

    • When it occurs: If using a Stork enamine synthesis approach with morpholine and an acrylate, a common side reaction is the 1,4-conjugate addition of morpholine to the acrylate.[6]

    • Identification: An adduct containing the morpholine moiety, readily identifiable by ¹H NMR signals for the morpholine protons (typically two triplets around 2.4 and 3.6 ppm).

    • Prevention:

      • Control the stoichiometry carefully. Use the enamine as the limiting reagent.

      • Maintain a low temperature during the addition of the acrylate to the pre-formed enamine.

Frequently Asked Questions (FAQs)

Q1: How should I monitor the progress of the hydrogenation reaction?

A1: Monitoring the reaction is crucial for achieving high yield and purity.

  • TLC Analysis: This is often difficult as the starting material and product can have very similar polarities. However, using a specific stain (e.g., potassium permanganate) might show a difference, as the furan ring may react while the saturated oxolane ring will not.

  • ¹H NMR Spectroscopy: This is the most reliable method. Periodically take a small aliquot from the reaction mixture, filter it through a small plug of celite to remove the catalyst, and evaporate the solvent. The disappearance of the characteristic aromatic proton signals of the furan ring (typically between 6.0 and 7.5 ppm) and the appearance of aliphatic signals for the oxolane ring protons (typically between 3.5 and 4.0 ppm) indicates reaction progress.

  • Hydrogen Uptake: If using a high-pressure reactor equipped with a pressure gauge, the cessation of the pressure drop indicates the reaction is complete.

Q2: What is the best method for purifying the final product, this compound?

A2: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., NaHCO₃ solution) to convert the acid to its water-soluble carboxylate salt. The aqueous layer is then separated, washed with fresh organic solvent to remove neutral impurities, and finally re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be extracted back into an organic solvent.[7]

  • Crystallization: If the product is a solid and sufficiently pure after extraction, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide high purity material.

  • Flash Column Chromatography: If impurities are of similar acidity, chromatography is necessary. Use a silica gel column with a solvent system like ethyl acetate/hexanes containing a small amount of acetic acid (0.5-1%) to prevent the carboxylic acid from streaking on the column.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded. When using a high-pressure vessel, always follow the manufacturer's operating instructions and perform regular safety checks.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly when dry and finely divided (like Raney Nickel, if used), can be pyrophoric and ignite upon contact with air. Handle them as a slurry in a solvent and never allow them to dry out completely in the open.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a representative procedure for the ring saturation step.

Objective: To synthesize this compound from 3-(Furan-3-yl)propanoic acid.

Materials:

  • 3-(Furan-3-yl)propanoic acid (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C), 50% wet (0.05 eq)

  • Ethanol (EtOH), anhydrous (approx. 0.1 M concentration of substrate)

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure hydrogenation vessel, add 3-(Furan-3-yl)propanoic acid.

  • Carefully add the Rh/C catalyst under a gentle stream of argon or nitrogen.

  • Add anhydrous ethanol to the vessel.

  • Seal the vessel according to the manufacturer's instructions.

  • Purge the vessel by pressurizing with nitrogen (to ~100 psi) and then venting (repeat 3 times).

  • Purge the vessel with hydrogen gas (to ~100 psi) and then vent (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 200 psi).

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, maintain the reaction for an additional 2-4 hours to ensure completion.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Open the vessel and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Proceed with purification as described in the FAQ section.

References

Common side products in the synthesis of 3-(Oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Oxolan-3-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific synthesis. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights to optimize your reaction outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds via a malonic ester synthesis pathway. While robust, this method is not without its pitfalls. Understanding the mechanistic origins of common side products is the first step toward mitigating their formation and achieving a high-purity final product. This guide will address the most frequently encountered issues, providing both the "why" and the "how-to" for successful troubleshooting.

A prevalent synthetic strategy involves the alkylation of a malonic ester, such as diethyl malonate, with a 3-halooxolane (e.g., 3-bromotetrahydrofuran), followed by hydrolysis and decarboxylation. It is within this sequence of reactions that most side products emerge.

General Synthetic Scheme: Malonic Ester Synthesis

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Enolate Enolate_ref Enolate 3-Halooxolane 3-Halooxolane Alkylated Malonate Ester Alkylated Malonate Ester 3-Halooxolane->Alkylated Malonate Ester Alkylated Malonate Ester_ref Alkylated Malonate Ester Enolate_ref->Alkylated Malonate Ester SN2 Attack Acid/Base & Heat Acid/Base & Heat Target Product This compound Acid/Base & Heat->Target Product Alkylated Malonate Ester_ref->Target Product G Mono-alkylated Ester Mono-alkylated Ester Enolate (Intermediate) Enolate (Intermediate) Mono-alkylated Ester->Enolate (Intermediate) Deprotonation Base Base Base->Enolate (Intermediate) Dialkylated Ester Dialkylated Ester Enolate (Intermediate)->Dialkylated Ester Second Alkylation 3-Halooxolane 3-Halooxolane 3-Halooxolane->Dialkylated Ester G Oxolane Ring Oxolane Ring Protonated Ether Protonated Ether Oxolane Ring->Protonated Ether Protonation Strong Acid (H+) Strong Acid (H+) Strong Acid (H+)->Protonated Ether Ring-Opened Product Ring-Opened Product Protonated Ether->Ring-Opened Product Nucleophilic Attack Nucleophile (e.g., H2O, Br-) Nucleophile (e.g., H2O, Br-) Nucleophile (e.g., H2O, Br-)->Ring-Opened Product

Technical Support Center: Troubleshooting Low Yields in Substituted Propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: General Troubleshooting for Low Yields

Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions. This section covers initial steps to diagnose and resolve common issues.

Q1: My overall yield is significantly lower than anticipated. What are the primary areas I should investigate?

A1: When facing a low yield, a systematic approach is crucial. Before delving into the specifics of the reaction mechanism, start by evaluating the foundational aspects of your experimental setup.

  • Reagent and Solvent Quality: The presence of moisture or impurities in your reagents and solvents is a frequent cause of low yields. For instance, in reactions requiring strong bases like sodium hydride (NaH) or the formation of nucleophilic alkoxides, water can quench the base or the nucleophile, effectively halting the reaction.[1]

    • Actionable Advice: Always use anhydrous solvents when specified.[1] Ensure your reagents are dry and of the appropriate purity. If you suspect contamination, consider purifying your reagents or using freshly opened bottles.

  • Reaction Stoichiometry: Inaccurate measurement of starting materials can lead to an excess of one reactant and incomplete consumption of the limiting reagent.

    • Actionable Advice: Double-check your calculations and ensure your weighing and measuring techniques are accurate. For reactions sensitive to stoichiometry, consider preparing stock solutions of your reagents.

  • Reaction Temperature and Time: Many reactions have an optimal temperature range for achieving a good balance between reaction rate and selectivity. Insufficient reaction time will result in an incomplete reaction, while excessive time or temperature can lead to product decomposition or the formation of side products.

    • Actionable Advice: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This will help you determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Work-up and Purification Losses: A significant amount of product can be lost during the extraction, washing, and purification steps.

    • Actionable Advice: Ensure the pH is appropriate during aqueous work-up to keep your carboxylic acid in the desired layer (acidified for extraction into an organic solvent).[1] Be cautious not to discard the wrong layer. During purification via column chromatography, choose a solvent system that provides good separation to avoid losing product in mixed fractions.

Q2: My post-reaction TLC plate shows multiple spots. What does this signify and how can I rectify it?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include your desired product, unreacted starting materials, and various byproducts. Identifying these spots is the first step toward troubleshooting.

  • Interpretation of TLC:

    • Spot at the baseline: This could be a salt or a very polar compound.

    • Spot with the same R_f as a starting material: This indicates an incomplete reaction.

    • Multiple other spots: These are likely byproducts from side reactions.

  • Addressing Incomplete Reactions: If you see a significant amount of starting material, consider the following:

    • Reaction Time: The reaction may not have reached completion. Continue monitoring at regular intervals.[1]

    • Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature could improve the conversion rate.[1]

    • Reagent Activity: The reagents might be old or degraded, leading to lower reactivity.

  • Minimizing Side Reactions: The formation of byproducts often points to issues with reaction conditions or the intrinsic reactivity of your substrates.

    • Temperature Control: Some side reactions are favored at higher temperatures. Running the reaction at a lower temperature might improve selectivity.

    • Order of Addition: Adding a highly reactive reagent slowly to the reaction mixture can sometimes prevent the formation of byproducts.

    • Choice of Base/Catalyst: The strength and steric bulk of a base or the nature of a catalyst can significantly influence the reaction pathway.

Section 2: Issues in Specific Synthetic Routes

Different synthetic strategies for substituted propanoic acids have their own unique challenges. This section provides targeted advice for some common methods.

Malonic Ester Synthesis

This versatile method involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[2][3]

A3: The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) makes it relatively easy to deprotonate.[4] However, incomplete deprotonation can still occur.

  • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is commonly used. It's important that the alkoxide base matches the alcohol portion of the ester to prevent transesterification.[5]

  • Stoichiometry of the Base: Use at least one full equivalent of the base.

  • Solvent: Ensure you are using an appropriate anhydrous solvent.

A4: The alkylation step is an S_N2 reaction between the enolate and an alkyl halide.[2][5] Low yields can often be traced back to issues with this step.

  • Steric Hindrance: The S_N2 reaction is highly sensitive to steric hindrance.[6][7]

    • Substrate: Primary alkyl halides are the best electrophiles. Secondary alkyl halides react more slowly, and tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[5]

    • Enolate: If the malonic ester itself is sterically hindered, the nucleophilic attack will be slower.

  • Leaving Group: A good leaving group is essential for the S_N2 reaction. Iodides and bromides are generally better leaving groups than chlorides.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions to prevent quenching of the enolate.

Troubleshooting Workflow for Malonic Ester Synthesis Alkylation

Caption: Decision tree for troubleshooting low alkylation yields.

A5: The decarboxylation of the substituted malonic acid occurs upon heating after hydrolysis of the diester.[4][8]

  • Hydrolysis: The esters must first be hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., HCl).[2][5]

  • Decarboxylation Temperature: The temperature required for decarboxylation can vary depending on the substrate, but it generally occurs readily upon heating the diacid.

  • Mechanism: The reaction proceeds through a cyclic transition state, which is why the second carbonyl group is necessary.[8]

Hydrocarboxylation of Alkenes

This method involves the addition of a hydrogen and a carboxyl group across a double bond, often using a transition metal catalyst.

A6: The regioselectivity of hydrocarboxylation is highly dependent on the catalytic system used.

  • Ligand Choice: The steric and electronic properties of the ligands on the metal catalyst play a crucial role in directing the regioselectivity. For example, in palladium-catalyzed hydrocarboxylation of vinyl arenes, different phosphine ligands can favor the formation of either the linear or branched propanoic acid derivative.[9][10]

  • Catalyst System: The choice of the palladium precursor and any additives can also influence the outcome.[9]

  • CO Source: While carbon monoxide (CO) gas is the traditional carboxylating agent, alternatives like formic acid or oxalic acid can be used and may also affect regioselectivity.[9][10]

Table 1: Ligand Effects on Regioselectivity in Pd-Catalyzed Hydrocarboxylation

Catalyst SystemAlkene SubstratePredominant ProductReference
Pd₂(dba)₃ / (p-ClPh)₃PAlkyl terminal olefinsLinear carboxylic acid[10]
PdCl₂ / L1Alkyl terminal olefinsBranched carboxylic acid[10]
L1 = (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)diphenylphosphine

A7: Catalyst deactivation is a common issue in transition metal catalysis.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. For example, sulfur-containing compounds can poison palladium catalysts. Carbon monoxide itself can sometimes act as an inhibitor if its concentration is not optimal.[11]

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. Ensure the temperature and pressure are within the recommended range for the specific catalytic system.

  • Oxidative State of the Metal: The active catalytic species may be in a specific oxidation state. Ensure that the reaction conditions are appropriate to maintain the catalyst in its active form.

Strecker Synthesis for α-Amino Propanoic Acids

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[12]

A8: The formation of the α-aminonitrile involves the reaction of an aldehyde or ketone with ammonia and a cyanide source.[12][13]

  • Reaction Components: The classical Strecker synthesis uses an aldehyde, ammonia, and hydrogen cyanide.[12] For safety and convenience, ammonium chloride and a cyanide salt (e.g., KCN or NaCN) are often used.[14]

  • Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[15] The rate of this step can be influenced by the pH of the reaction mixture.

  • Reaction Conditions: The reaction is typically run in an aqueous solution or a mixture of water and a miscible organic solvent.

A9: The final step is the hydrolysis of the nitrile group to a carboxylic acid.

  • Acidic or Basic Conditions: This hydrolysis can be carried out under either strong acidic or basic conditions, followed by neutralization to obtain the amino acid.[15]

  • Reaction Time and Temperature: The hydrolysis of nitriles can be slow and often requires prolonged heating.

  • Work-up: After hydrolysis, careful adjustment of the pH is necessary to precipitate the amino acid at its isoelectric point.

Strecker Synthesis Workflow

Strecker_Synthesis A Aldehyde/Ketone + NH3 B Iminium Ion A->B Condensation D α-Aminonitrile B->D Nucleophilic Attack C Cyanide (e.g., KCN) C->B E Hydrolysis (H3O+ or OH-) D->E F α-Amino Acid E->F

Caption: Key steps in the Strecker synthesis of α-amino acids.

Nucleophilic Substitution Reactions

Many syntheses of substituted propanoic acids rely on nucleophilic substitution, such as the reaction of a carboxylate or an enolate with an alkyl halide.

A10: The efficiency of an S_N2 reaction is governed by several factors.

  • Substrate: As mentioned previously, steric hindrance is a major factor. The reaction works best with methyl and primary alkyl halides.[7]

  • Nucleophile: A strong, unhindered nucleophile is preferred.

  • Leaving Group: The leaving group should be stable once it has departed. Good leaving groups are the conjugates of strong acids (e.g., I⁻, Br⁻, TsO⁻).

  • Solvent: A polar aprotic solvent (e.g., DMF, acetone) is generally best for S_N2 reactions as it can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[1]

Section 3: Purification Challenges

Even with a successful reaction, isolating the pure product can be a challenge.

Q11: My substituted propanoic acid is proving difficult to crystallize and remains an oil. What purification techniques can I try?

A11: Many carboxylic acids are difficult to crystallize, especially if they are impure.

  • Purity: First, ensure your product is as pure as possible. Consider another round of column chromatography or a different purification method to remove any lingering impurities.

  • Solvent Screening: Try a variety of solvents or solvent mixtures for crystallization. A good crystallization solvent is one in which your compound is soluble when hot but insoluble when cold.

  • Seeding: If you have a small amount of crystalline material, you can use it to seed a supersaturated solution of your product.

  • Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective purification method.[16]

  • Salt Formation: Consider forming a salt of your carboxylic acid with a suitable base. The salt may be more crystalline than the free acid. After crystallization, you can regenerate the free acid by acidification.

Q12: How can I effectively remove unreacted starting materials and byproducts from my final product?

A12: The choice of purification method will depend on the properties of your product and the impurities.

  • Extraction: An acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH). Your carboxylic acid will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds based on polarity.

  • Distillation/Sublimation: For volatile compounds, distillation or sublimation can be very effective.[16][17]

References

Technical Support Center: Navigating the Purification Challenges of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar carboxylic acids, with a particular focus on structures like 3-(Oxolan-3-yl)propanoic acid. The inherent polarity of these molecules, conferred by the carboxylic acid moiety and often other heteroatoms, presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your desired purity targets. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for robust and reproducible purifications.

Part 1: Understanding the Core Challenges

Polar carboxylic acids like this compound are often characterized by:

  • High Water Solubility: This makes extraction from aqueous reaction media inefficient and can complicate drying processes.

  • Strong Interactions with Stationary Phases: The carboxylic acid group can interact strongly with common chromatography media like silica gel, leading to peak tailing and poor separation.[1][2]

  • Difficult Crystallization: Their polarity and often flexible structures can hinder the formation of well-ordered crystal lattices, making recrystallization a challenging purification method.[3]

  • Potential for Salt Formation: The acidic nature of the molecule means it can exist in its salt form, which has vastly different solubility and chromatographic properties.

Part 2: Troubleshooting Guides

This section is structured to address specific issues you may encounter during the purification process.

Chromatography Troubleshooting

Issue: Poor Separation and Peak Tailing on Normal-Phase Silica Gel Chromatography

  • Causality: The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the surface of the silica gel. This interaction can be inconsistent, leading to a portion of the molecules being retained longer and causing the characteristic tailing of the peak. Furthermore, the molecule can exist in both its protonated and deprotonated forms on the column, which have different polarities and elution profiles, further broadening the peak.[1][2]

  • Troubleshooting Protocol:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][4] This suppresses the deprotonation of your carboxylic acid, ensuring it remains in its less polar, protonated form, which reduces its interaction with the silica gel and leads to sharper peaks.[1]

    • Consider a More Polar Solvent System: For highly polar carboxylic acids, standard solvent systems like ethyl acetate/hexanes may not be sufficient. Consider using more polar solvent systems like dichloromethane/methanol or even chloroform/methanol/aqueous ammonia mixtures.[1]

    • Alternative: Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography is an excellent alternative for polar compounds.[2][5]

Issue: Compound is Not Retained on a C18 Reversed-Phase Column

  • Causality: Highly polar compounds may have minimal interaction with the nonpolar C18 stationary phase and elute in the void volume, especially with highly organic mobile phases.[2]

  • Troubleshooting Protocol:

    • Increase the Aqueous Content of the Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile) and gradually increase the organic modifier. Many polar-modified reversed-phase columns are designed to be stable in 100% aqueous conditions.[6]

    • Acidify the Mobile Phase: Similar to normal-phase, adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid.[5] In its neutral form, the compound will have a greater affinity for the C18 stationary phase, leading to increased retention.

    • Consider Ion-Pair Chromatography: For very polar or anionic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.

    • Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7]

Workflow for Selecting a Chromatography Method:

Caption: Decision tree for chromatography method selection.

Recrystallization Troubleshooting

Issue: Compound "Oils Out" Instead of Crystallizing

  • Causality: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice. Highly polar compounds can also have strong interactions with the solvent, hindering their ability to form an ordered solid.

  • Troubleshooting Protocol:

    • Use a Lower Boiling Point Solvent or a Solvent Pair: If possible, choose a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[8]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor the formation of an oil.

    • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.

    • Increase the Concentration of the "Poor" Solvent: If using a solvent pair, you may need to add more of the anti-solvent to decrease the overall solubility.

Issue: Compound is Too Soluble in All Common Solvents

  • Causality: The high polarity of the carboxylic acid can lead to good solubility in a wide range of polar solvents, making it difficult to find a suitable single solvent for recrystallization.

  • Troubleshooting Protocol:

    • Utilize Solvent Pairs: This is often the most effective strategy. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexanes.[8]

    • Salt Formation for Recrystallization: Consider converting the carboxylic acid to a salt (e.g., with an amine or a metal hydroxide) that may have more favorable crystallization properties. After recrystallization of the salt, the pure carboxylic acid can be regenerated by acidification.[3][9]

Experimental Protocol for Recrystallization Using a Solvent Pair:

  • Place the crude polar carboxylic acid in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Liquid-Liquid Extraction Troubleshooting

Issue: Poor Recovery of the Carboxylic Acid from an Aqueous Solution

  • Causality: The high water solubility of the polar carboxylic acid and its potential to exist as a carboxylate anion in neutral or basic aqueous solutions leads to poor partitioning into organic solvents.

  • Troubleshooting Protocol:

    • Acidify the Aqueous Layer: Before extraction, acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least two units below the pKa of the carboxylic acid. This ensures the compound is in its protonated, less polar form, which is more soluble in organic solvents.[9]

    • Use a More Polar Extraction Solvent: Solvents like ethyl acetate or dichloromethane are often more effective than less polar solvents like hexanes or diethyl ether for extracting polar compounds.

    • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of the organic compound, driving it into the organic layer.

Data Presentation: Solvent Selection for Extraction

SolventPolarity IndexDielectric ConstantWater SolubilityComments
Hexane 0.11.9InsolubleSuitable for nonpolar impurities.
Diethyl Ether 2.84.36.9 g/100 mLCan form peroxides.
Dichloromethane 3.19.11.3 g/100 mLGood for many organic compounds; denser than water.
Ethyl Acetate 4.46.08.3 g/100 mLA good general-purpose solvent for moderately polar compounds.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might expect in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the hydrolysis of an ester, incomplete hydrolysis will leave residual ester. If a Grignard reaction is used, byproducts from Wurtz coupling could be present. It is crucial to have an analytical method, such as HPLC or NMR, to identify and quantify these impurities.[10]

Q2: How can I effectively dry my polar carboxylic acid, especially if it's water-soluble?

A2: Drying can be challenging due to the hygroscopic nature of many polar compounds.

  • Azeotropic Distillation: If the compound is stable at elevated temperatures, azeotropic distillation with a solvent like toluene can be effective for removing water.

  • Drying Agents: For solutions, anhydrous magnesium sulfate or sodium sulfate can be used. Ensure the drying agent is thoroughly removed by filtration.

  • High Vacuum Drying: Drying the solid product under high vacuum, sometimes with gentle heating (if the compound is thermally stable), is a standard method. Using a drying agent like phosphorus pentoxide in the vacuum desiccator can be beneficial.

Q3: Are there any non-chromatographic methods for purifying polar carboxylic acids?

A3: Yes, besides recrystallization, other methods include:

  • Acid-Base Extraction: This is a powerful technique to separate carboxylic acids from neutral or basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[11][12]

  • Distillation: For liquid carboxylic acids that are thermally stable, vacuum distillation can be an effective purification method.[11]

  • Sublimation: For some solid carboxylic acids, sublimation under vacuum can provide very pure material.

Q4: Can I use derivatization to aid in the purification?

A4: Yes, derivatization can be a very effective strategy. For example, you can convert the carboxylic acid to its methyl or ethyl ester. Esters are generally less polar and more amenable to purification by standard silica gel chromatography or distillation. After purification of the ester, it can be hydrolyzed back to the pure carboxylic acid.[9][13]

Logical Relationship Diagram for Purification Strategy:

purification_strategy start Crude Polar Carboxylic Acid is_solid Is the product solid? start->is_solid acid_base Acid-Base Extraction start->acid_base If impurities are neutral/basic recrystallization Attempt Recrystallization (single solvent or pair) is_solid->recrystallization Yes distillation Consider Vacuum Distillation is_solid->distillation No (Liquid) is_pure Is it pure? recrystallization->is_pure Success chromatography Chromatography (Normal or Reversed-Phase) recrystallization->chromatography Fails distillation->is_pure Success distillation->chromatography Fails is_pure->chromatography No end Pure Product is_pure->end Yes chromatography->end acid_base->is_pure

Caption: A logical workflow for choosing a purification strategy.

References

Improving the stability and storage of 3-(Oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for 3-(Oxolan-3-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate.

This compound incorporates two key functional groups: a saturated ether ring (tetrahydrofuran, or oxolane) and a carboxylic acid chain. This combination presents specific stability challenges that require careful handling and storage protocols. The primary concerns are the potential for peroxide formation at the ether ring and the inherent reactivity of the carboxylic acid group. This guide provides in-depth, field-proven answers and protocols to mitigate these risks and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries our application scientists receive regarding the handling and stability of this compound.

Storage & Handling

Q1: What are the ideal long-term storage conditions for this compound?

A: For long-term storage (> 6 months), the compound should be stored at 2-8°C in a tightly sealed, amber glass container.[1][2] The primary goal is to minimize exposure to oxygen, light, and moisture. Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidative degradation of the tetrahydrofuran (THF) ring. The low temperature slows down the rate of all potential chemical degradation pathways.

Q2: Is refrigeration always necessary? What about short-term or daily use?

A: While 2-8°C is optimal, for short-term storage (up to 4 weeks), keeping the compound in a cool, dark, and dry place (e.g., a desiccator in a cabinet at room temperature, ~20-25°C) is acceptable, provided the container is well-sealed.[2] However, the best practice is to always return the main stock to refrigerated conditions after dispensing the required amount for an experiment. This minimizes cumulative exposure to ambient conditions.

Q3: The compound is a viscous liquid/low melting solid. How should I handle it when preparing solutions?

A: First, allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the compound, which can promote degradation. Due to its viscosity, we recommend gravimetric dispensing (weighing the required amount) rather than volumetric measurement for preparing stock solutions to ensure accuracy. Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4]

Stability & Degradation

Q4: What are the primary degradation pathways I should be concerned about?

A: There are two main areas of concern:

  • Oxidative Degradation of the THF Ring: The ether linkage in the oxolane ring, particularly the carbons adjacent to the oxygen, is susceptible to auto-oxidation in the presence of atmospheric oxygen. This process forms hydroperoxides, which are unstable and can further react or degrade the molecule. This is a well-documented pathway for tetrahydrofuran itself.[5][6]

  • Carboxylic Acid Reactivity: While the carboxylic acid group is generally stable, it can participate in reactions if incompatible substances are present. For example, it will react vigorously with bases.[7] Under conditions of high heat, decarboxylation could theoretically occur, though this is less common under standard storage conditions.

Q5: My sample of this compound has developed a yellowish tint over time. What does this signify?

A: A change in color from colorless to pale yellow or brown is a common visual indicator of chemical degradation. This is often associated with the formation of oxidative impurities or polymeric byproducts. If you observe a color change, we strongly advise re-analyzing the purity of the material before use, with a particular focus on testing for the presence of peroxides.

Q6: I suspect peroxide formation in my stored sample. How can I test for it?

A: Testing for peroxides is a crucial safety and quality control step. A simple and effective method is to use commercially available peroxide test strips. Moisten the strip with a small amount of the compound (or a concentrated solution of it) and observe the color change according to the manufacturer's instructions. A positive test indicates the presence of peroxides, and the material should not be concentrated by evaporation, as this can lead to the accumulation of explosive peroxide residues.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows for key procedures related to the stability and quality control of this compound.

Data Presentation: Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Long-term)Slows kinetic rate of degradation and peroxide formation.
< 25°C (Short-term)[2]Acceptable for daily use, minimizes thermal cycling.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents auto-oxidation of the THF ether moiety.
Light Exposure Amber Glass Vial / DarkPrevents photo-initiated degradation pathways.
Container Tightly Sealed GlassPrevents ingress of atmospheric oxygen and moisture.[3][4]
Incompatibilities Strong Bases, Strong Oxidizing Agents, Reducing Agents[8][9]The carboxylic acid will react with bases; the THF ring can be attacked by strong oxidizers.
Experimental Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a diluent of 50:50 acetonitrile:water.

  • HPLC System & Column: Use a standard Reverse-Phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 10% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Detection: UV detection at 210 nm.

  • Analysis: The parent compound should elute as a sharp, primary peak. The appearance of new, earlier-eluting peaks may indicate more polar, ring-opened degradation products, while later-eluting peaks could be non-polar impurities or oligomers. This method can effectively track stability over time.[10]

Experimental Protocol 2: Testing for and Quenching Peroxides

WARNING: Handle compounds suspected of containing high levels of peroxides with extreme caution. Do not distill or evaporate the solvent.

  • Detection:

    • Place 1-2 drops of the compound onto a peroxide test strip.

    • Wait for the time specified by the strip manufacturer (typically 15-60 seconds).

    • Compare the color to the chart provided. If peroxides are detected (>1 ppm), proceed to the quenching step.

  • Quenching Procedure (for small lab quantities):

    • Dissolve the compound in a water-miscible solvent like THF or isopropanol at a concentration of approximately 100 mg/mL.

    • Prepare a fresh 5% (w/v) solution of sodium sulfite or sodium metabisulfite in water.

    • While stirring the solution of your compound, add the sulfite solution dropwise.

    • Stir for 30 minutes at room temperature.

  • Validation:

    • After the quenching reaction, re-test for the presence of peroxides using a new test strip.

    • If the test is negative, the compound can be recovered by standard extraction procedures (e.g., acidification followed by extraction with ethyl acetate). If the test remains positive, repeat the quenching step.

Visualizations: Workflows and Pathways

Diagram 1: Recommended Handling Workflow

G cluster_storage Storage (2-8°C) cluster_bench Laboratory Bench (Fume Hood) cluster_cleanup Post-Use storage Stock Compound (Inert Atmosphere, Dark) warm 1. Equilibrate to RT (Prevents Condensation) storage->warm dispense 2. Dispense Required Amount (Gravimetric Method) warm->dispense dissolve 3. Prepare Stock Solution (Appropriate Solvent) dispense->dissolve use 4. Use in Experiment dissolve->use reseal 5. Reseal Stock Container (Purge with Inert Gas) use->reseal return_storage 6. Return to 2-8°C Storage reseal->return_storage

Caption: Standard workflow for handling this compound.

Diagram 2: Potential Degradation Pathways

G cluster_ox Oxidative Pathway cluster_thermal Thermal/Other Pathways parent This compound peroxide Hydroperoxide Intermediate parent->peroxide O2, Light, Trace Metals decarboxylated Decarboxylated Product (3-propyloxolane) parent->decarboxylated High Heat (Unlikely) polymer Polymeric Impurities parent->polymer Catalyst/Initiator ring_open Ring-Opened Products (e.g., Hydroxy Aldehydes/Acids) peroxide->ring_open Unstable

Caption: Simplified overview of potential degradation mechanisms.

References

Scalable synthesis of 3-(Oxolan-3-yl)propanoic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scalable Synthesis of 3-(Oxolan-3-yl)propanoic Acid

Document ID: TSS-O3PA-202601

Version: 1.0

This document provides in-depth technical guidance, frequently asked questions (FAQs), and troubleshooting protocols for the scalable synthesis of this compound. It is intended for researchers, process chemists, and drug development professionals engaged in the industrial-scale production of this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structure, featuring a saturated heterocyclic ring and a carboxylic acid moiety, makes it a versatile intermediate. Achieving a robust, scalable, and cost-effective synthesis is critical for industrial applications. This guide outlines a validated industrial-scale synthetic approach and provides solutions to common challenges encountered during process development and scale-up.

Section 1: Recommended Synthetic Strategy & Workflow

While several synthetic routes are possible, a highly scalable and economically viable two-step approach is recommended. This strategy involves the catalytic hydrogenation of a furan-based precursor, which can often be derived from biomass, followed by standard workup and purification.[1][2]

The core transformation is the reduction of the furan ring to a tetrahydrofuran (oxolane) ring. This method is advantageous due to the availability of furanic starting materials and the high efficiency of catalytic hydrogenation.[3]

Overall Synthesis Workflow Diagram

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Workup & Purification SM 3-(Furan-3-yl)propanoic Acid (Starting Material) Reactor High-Pressure Reactor SM->Reactor Catalyst Catalyst (e.g., Ru/C, Rh/C) + H₂ Gas Catalyst->Reactor Solvent Solvent (e.g., Methanol, Water) Solvent->Reactor Crude Crude Reaction Mixture Reactor->Crude Reaction Filtration Catalyst Filtration Crude->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Recrystallization, Acid-Base Extraction) Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: High-level workflow for the two-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for this synthesis?

The recommended starting material is 3-(Furan-3-yl)propanoic acid or its corresponding ester. These precursors are accessible from biomass-derived furfural, making the process align with green chemistry principles.[1] The direct hydrogenation of the furan ring is a well-established and high-yielding transformation.[3]

Q2: Which catalysts are most effective for the hydrogenation of the furan ring?

Ruthenium- and Rhodium-based catalysts are highly effective for the complete saturation of the furan ring to tetrahydrofuran.[4] Ruthenium on carbon (Ru/C) is often preferred for its high activity, selectivity, and cost-effectiveness on an industrial scale. Palladium-based catalysts can also be used, but may sometimes lead to ring-opening side products depending on the reaction conditions.[5]

Q3: What are the critical process parameters (CPPs) for the hydrogenation step?

The key CPPs are:

  • Hydrogen Pressure: Typically, pressures between 30-50 bar are required for efficient reduction. Higher pressures can increase reaction rates but require specialized high-pressure reactors.[6]

  • Temperature: The reaction is usually conducted between 80-120 °C. Temperature control is crucial to prevent side reactions and ensure catalyst stability.

  • Catalyst Loading: A loading of 1-5 mol% of the metal relative to the substrate is a common starting point. This should be optimized to balance reaction time with cost.

  • Agitation Rate: Vigorous stirring is essential to ensure efficient gas-liquid mass transfer, which is often the rate-limiting step in industrial-scale hydrogenations.

Q4: How can the reaction progress be monitored effectively?

On a laboratory scale, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of aliquots can be used. For industrial-scale production, in-situ monitoring with High-Performance Liquid Chromatography (HPLC) is the preferred method. A key indicator of reaction completion is the disappearance of the starting material's UV chromophore (the furan ring). Hydrogen uptake monitoring is also a reliable method to track the reaction's progress in real-time.

Q5: What are the best practices for purifying the final product on a large scale?

After catalyst filtration and solvent removal, the primary methods for purifying carboxylic acids are:

  • Recrystallization: This is a highly effective and scalable method for obtaining high-purity crystalline solids. A suitable solvent system (e.g., water, ethyl acetate/heptane) must be developed.

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for removing neutral or basic impurities. The carboxylic acid is dissolved in an organic solvent, extracted into an aqueous base (like NaOH or NaHCO₃), the aqueous layer is washed, and then the pure acid is precipitated by re-acidification.[7]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Slow or Stalled Hydrogenation 1. Catalyst Poisoning: Trace impurities (sulfur, halides) in the starting material or solvent can deactivate the catalyst.[5][8] 2. Inactive Catalyst: The catalyst may be old, have been improperly handled (exposed to air), or be of a low quality grade. 3. Poor Mass Transfer: Inadequate agitation or low hydrogen pressure is limiting the gas-liquid contact.[9]1. Purify Starting Material: Pretreat the starting material with activated carbon. Ensure use of high-purity, degassed solvents. 2. Use Fresh Catalyst: Open a new bottle of catalyst. If pyrophoric (e.g., Pd/C), handle under an inert atmosphere.[10] Consider a more robust catalyst like Ruthenium.[11] 3. Optimize Conditions: Increase the stirrer speed. Safely increase hydrogen pressure within the reactor's limits.
Formation of Ring-Opened Byproducts 1. Overly Harsh Conditions: Excessively high temperature or pressure can lead to hydrogenolysis of the C-O bonds in the furan ring. 2. Incorrect Catalyst Choice: Some catalysts, like Palladium, can be more prone to causing ring-opening under certain conditions.1. Reduce Reaction Severity: Lower the reaction temperature to <100°C. Perform an optimization study to find the mildest effective conditions. 2. Switch Catalyst: Change to a Rhodium or Ruthenium-based catalyst, which are often more selective for ring saturation.[4]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Catalyst: The catalyst loading may be too low for the scale of the reaction. 2. Insufficient Hydrogen: The reaction may have consumed all the available hydrogen. 3. Deactivated Catalyst: The catalyst may have lost activity over the course of the reaction.[11]1. Increase Catalyst Loading: Incrementally increase catalyst loading (e.g., from 2 mol% to 4 mol%). 2. Re-pressurize Reactor: Check the pressure gauge. If pressure has dropped significantly, carefully re-pressurize the reactor with hydrogen. 3. Add Fresh Catalyst: If the reaction stalls, filter the mixture (under inert atmosphere if necessary) and add a fresh portion of catalyst.
Difficulty Filtering the Catalyst Post-Reaction 1. Fine Catalyst Particles: Some catalysts (especially carbon-based ones) have very fine particles that can clog standard filter paper. 2. Product Adsorption: The product may be partially adsorbed onto the catalyst support.1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a porous bed that traps the fine catalyst particles.[10] 2. Wash Thoroughly: Wash the filtered catalyst cake with several portions of the reaction solvent or another suitable solvent (e.g., methanol) to recover adsorbed product.
Low Purity After Initial Workup 1. Residual Solvent: Incomplete removal of high-boiling point solvents. 2. Neutral or Basic Impurities: Contaminants from starting materials or side reactions are carried through. 3. Formation of Esters: If using an alcohol solvent (e.g., methanol) at elevated temperatures, some esterification of the product may occur.1. Use High Vacuum: Employ a rotary evaporator under high vacuum with appropriate heating to remove all solvent. 2. Perform Acid-Base Extraction: Use the liquid-liquid extraction method described in the FAQs to specifically isolate the acidic product.[7] 3. Hydrolyze During Workup: Add a step with aqueous NaOH to hydrolyze any ester byproduct back to the carboxylic acid before the final acidification and extraction.

Section 4: Detailed Experimental Protocol (Illustrative)

Step 1: Catalytic Hydrogenation of 3-(Furan-3-yl)propanoic Acid

  • Reactor Preparation: Charge a suitable high-pressure stainless-steel autoclave with 3-(Furan-3-yl)propanoic acid (1.0 eq) and a suitable solvent such as methanol (10 L/kg of substrate).

  • Inerting: Seal the reactor and purge the system 3-5 times with nitrogen gas to remove all oxygen.

  • Catalyst Charging: Under a positive pressure of nitrogen, add 5% Ruthenium on Carbon (Ru/C, 50% wet) catalyst (2.0 mol% Ru).

  • Hydrogenation: Seal the reactor again. Pressurize with hydrogen gas to 40 bar. Begin vigorous stirring and heat the internal temperature to 100°C.

  • Monitoring: Maintain the temperature and pressure, re-pressurizing with hydrogen as it is consumed. Monitor the reaction progress by HPLC until the starting material is <0.5%. Typical reaction time is 6-12 hours.

  • Cooldown & Venting: Once complete, cool the reactor to ambient temperature (<25°C). Carefully vent the excess hydrogen pressure to a safe exhaust line. Purge the reactor 3-5 times with nitrogen.

Step 2: Product Isolation and Purification

  • Catalyst Filtration: Open the reactor and dilute the slurry with additional methanol if necessary. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete product recovery.

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent like methyl tert-butyl ether (MTBE).

    • Transfer to a separatory funnel and extract with 1M aqueous sodium hydroxide solution.

    • Separate the layers. Wash the basic aqueous layer with fresh MTBE to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The product will precipitate as a solid or oil.

  • Final Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

  • Recrystallization (Optional): For highest purity, recrystallize the solid product from a suitable solvent system like ethyl acetate/heptane.

Troubleshooting Logic Diagram

G Start Hydrogenation Stalled? Check_H2 Check H₂ Pressure Start->Check_H2 Yes Check_Stir Check Agitation Check_H2->Check_Stir Pressure OK Low_H2 Repressurize Reactor Check_H2->Low_H2 Pressure Low Check_Cat Evaluate Catalyst Check_Stir->Check_Cat Agitation OK Low_Stir Increase Stir Speed Check_Stir->Low_Stir Agitation Low Poisoned Purify Starting Material & Use Fresh Catalyst Check_Cat->Poisoned No Obvious Issues Success Reaction Proceeds Low_H2->Success Low_Stir->Success Poisoned->Success

Caption: A simplified decision tree for troubleshooting a stalled hydrogenation reaction.

References

Identification and removal of impurities from 3-(Oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Oxolan-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. The following information is curated from field-proven insights and established scientific literature to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and analysis of this compound.

FAQ 1: What are the most likely impurities in a sample of this compound?

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by hydrolysis.[1] Therefore, potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents used during the reaction and purification steps.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: Impurities formed due to the instability of the final product under certain conditions.

FAQ 2: Which analytical techniques are best suited for identifying these impurities?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating polar compounds like carboxylic acids.[2] The use of an appropriate mobile phase, often with a pH modifier like trifluoroacetic acid (TFA) or acetic acid, is crucial for good peak shape and resolution.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile carboxylic acids to make them amenable to GC analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying trace-level impurities.[3][5]

FAQ 3: My HPLC chromatogram shows several unexpected peaks. What are my next steps?

The appearance of unexpected peaks warrants a systematic investigation. The following workflow can help in identifying the source of these impurities.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Section 2: Troubleshooting Guides

This section provides detailed protocols for addressing specific issues encountered during the purification of this compound.

Guide 1: Removing Polar Impurities by Recrystallization

Issue: My sample of this compound is contaminated with highly polar impurities that are difficult to remove by standard silica gel chromatography.

Solution: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility.[6]

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

    • Start with a small amount of the impure solid in a test tube and add a few drops of a test solvent.

    • Common solvents to screen include water, ethanol, isopropanol, ethyl acetate, and toluene.

    • If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.[7]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[7]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Data Presentation:

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) 95.2%99.5%
Appearance Off-white solidWhite crystalline solid
Melting Point 188-192 °C195-196 °C[7]
Guide 2: Purification by Reversed-Phase Flash Chromatography

Issue: My sample contains impurities with similar polarity to this compound, making separation by normal-phase chromatography challenging.

Solution: Reversed-phase flash chromatography is an excellent alternative for purifying polar compounds.[3]

Step-by-Step Protocol:

  • Method Development (TLC):

    • Use C18-functionalized TLC plates to develop a suitable mobile phase.

    • A common mobile phase system is a gradient of water and acetonitrile or methanol, often with 0.1% TFA or acetic acid to suppress ionization of the carboxylic acid.[3]

  • Column Packing and Equilibration:

    • Dry pack or slurry pack a flash chromatography column with C18-functionalized silica gel.

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol, DMF).

    • Alternatively, for less soluble samples, use a solid-loading technique by adsorbing the sample onto a small amount of C18 silica.[3]

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase composition.

    • Gradually increase the proportion of the organic solvent to elute the compounds.

    • Collect fractions and monitor by TLC or HPLC to identify the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for reversed-phase flash chromatography.

Section 3: References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Available at: --INVALID-LINK--

  • Process for the purification of carboxylic acids. (2014). Google Patents. Available at: --INVALID-LINK--

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC. (2013). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. Available at: --INVALID-LINK--

  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. (2022). Reddit. Available at: --INVALID-LINK--

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: --INVALID-LINK--

  • Unveiling the Secrets: Decoding Carboxylic Acid Peaks in IR Spectroscopy. (2025). Available at: --INVALID-LINK--

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2025). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and identification of a carboxylic acid. (2021). YouTube. Available at: --INVALID-LINK--

  • This compound (C7H12O3). PubChem. Available at: --INVALID-LINK--

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2022). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Method for recovering and purifying propionic acid. (2013). Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. (2025). Benchchem. Available at: --INVALID-LINK--

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: --INVALID-LINK--

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2021). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (2011). ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). TCI-Journals. Available at: --INVALID-LINK--

  • 3-[5-(6-Aminopurin-9-yl)oxolan-2-yl]propanoic acid. PubChem. Available at: --INVALID-LINK--

  • Purification of Propanoic acid, 3-(trichlorogermyl)- by Recrystallization. (2025). Benchchem. Available at: --INVALID-LINK--

  • 3-Amino-2-(oxolan-3-yl)propanoic acid. BLDpharm. Available at: --INVALID-LINK--

  • (3S)-3-hydroxy-3-(oxolan-3-yl)propanoic acid. Chemsrc. Available at: --INVALID-LINK--

  • 2-Oxo-3-(tetrahydrofuran-3-yl)propanoic acid. BLDpharm. Available at: --INVALID-LINK--

  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014). Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. Available at: --INVALID-LINK--

References

Technical Support Center: Enhancing Catalytic Efficiency in Propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propanoic Acid Synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the catalytic production of propanoic acid. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to troubleshoot and enhance your experimental outcomes. This center is structured as a dynamic series of frequently asked questions and troubleshooting scenarios that directly address the complex challenges encountered in the lab.

Section 1: Core Principles & Synthesis Pathways

Propanoic acid is a vital carboxylic acid synthesized through several industrial catalytic routes. The efficiency of these processes hinges on the catalyst's performance, which dictates reaction rate, selectivity, and overall yield. The two predominant commercial methods are the carbonylation of ethylene and the oxidation of propionaldehyde.[1][2] Other routes, including those from biomass-derived lactic acid, are also gaining prominence.[3] Understanding the nuances of your chosen pathway is the first step toward optimization.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing both diagnostic advice and actionable solutions.

Category A: Low Yield and Poor Conversion Rates

Question: My propanoic acid yield from the hydrocarboxylation of ethylene is significantly lower than theoretical values. What are the primary factors to investigate?

Answer: Low yield in ethylene hydrocarboxylation, a process often catalyzed by nickel, rhodium, or iridium complexes, is a multifaceted issue.[2][4][5] A systematic approach is crucial for diagnosis.

  • Catalyst Activity & Integrity: The catalyst is the heart of the reaction. Ensure that the catalyst's active sites are accessible and not compromised. For instance, in rhodium or iridium-based systems, co-catalysts like iodoethane and promoters are often used to maintain the active catalytic species and improve stability.[6] Insufficient promoter can lead to catalyst precipitation and a sharp drop in activity.

  • Reaction Conditions: This is a high-pressure reaction. Verify that both temperature and pressure (especially of carbon monoxide) are maintained within the optimal range for your specific catalyst system.[4][6] Deviations can dramatically slow the reaction rate or favor side reactions.

  • Purity of Reactants: The ethylene and carbon monoxide feeds must be free of common catalyst poisons such as sulfur compounds or acetylene, which can irreversibly bind to the metal center and inhibit catalysis.

  • Water Stoichiometry: Water is a key reactant in this synthesis.[1] Its concentration must be carefully controlled. Insufficient water will limit the conversion, while an excess can dilute the catalyst and affect reaction kinetics.

Question: I am observing incomplete conversion of propionaldehyde during its oxidation to propanoic acid. How can I improve this?

Answer: The liquid-phase oxidation of propionaldehyde, typically using cobalt or manganese salt catalysts, is sensitive to several parameters.[1][2] Incomplete conversion often points to issues with oxygen mass transfer or catalyst inhibition.

  • Oxygen Supply: The reaction is dependent on the efficient transfer of oxygen from the gas phase to the liquid phase where the reaction occurs. Ensure your sparging system provides fine bubble dispersion and that agitation is sufficient to maintain a homogenous oxygen concentration throughout the reactor.

  • Catalyst Concentration: The reaction rate is directly influenced by the concentration of the Co or Mn catalyst. However, simply increasing the concentration may not be effective if another factor is rate-limiting. Verify that you are operating within the recommended concentration range.

  • Temperature Control: This oxidation is exothermic. Poor temperature control can lead to hotspots, which may promote undesirable side reactions (e.g., thermal decomposition) and reduce selectivity towards propanoic acid. The reaction proceeds rapidly even at mild temperatures of 40–50 °C.[2]

  • By-product Inhibition: The formation of certain by-products can sometimes inhibit catalyst activity. Analyze your crude product mixture using techniques like GC-MS to identify any unexpected species that may be acting as inhibitors.

Question: My reaction starts efficiently but then slows down or stalls completely before all reactants are consumed. What's happening?

Answer: This behavior is a classic sign of catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. Common causes include poisoning from feed impurities, fouling (where carbonaceous materials, or "coke," block active sites), or thermal degradation if the temperature is too high.[7][8]

  • Product Inhibition: In some systems, the product itself (propanoic acid) can adsorb onto the catalyst's active sites, competing with the reactants and slowing the reaction rate as its concentration increases. This is a known challenge in biotechnological production routes and can also be a factor in chemical synthesis.[2]

  • Equilibrium Limitations: While many propanoic acid synthesis reactions have favorable thermodynamics, it's essential to confirm if your specific reaction conditions are approaching chemical equilibrium, which would naturally halt net conversion.

Below is a workflow to diagnose the root cause of low product yield.

A Low Propanoic Acid Yield B Verify Reaction Conditions (Temp, Pressure, Time) A->B C Analyze Reactant Purity (GC-MS for poisons) A->C D Characterize Catalyst (Pre- & Post-Reaction) A->D E Conditions within Spec? B->E F Impurities Detected? C->F G Evidence of Deactivation? (Sintering, Coking) D->G E->F Yes H Optimize Conditions: - Adjust Temp/Pressure - Increase Reaction Time E->H No F->G No I Purify Reactant Feed: - Use Guard Beds - Source Higher Purity Gas F->I Yes J Troubleshoot Catalyst: - Regenerate Catalyst - Optimize Loading - Select Different Catalyst G->J Yes N Consult Literature for Alternative Pathways G->N No K Re-run Experiment H->K I->K J->K L Yield Improved? K->L M SUCCESS L->M Yes L->N No cluster_0 Chemical cluster_1 Mechanical cluster_2 Thermal Deactivation Catalyst Deactivation Mechanisms Poisoning Poisoning Strong chemisorption of impurities (e.g., S, N compounds) on active sites. Deactivation->Poisoning Leaching Leaching Dissolution of active phase into reaction medium. Deactivation->Leaching Fouling Fouling / Coking Physical blockage of sites and pores by carbon deposits. Deactivation->Fouling Sintering Sintering Agglomeration of crystallites at high temperature, reducing surface area. Deactivation->Sintering

References

Strategies to minimize by-product formation in Friedel-Crafts reactions involving furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions involving furans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Furan's high reactivity and sensitivity to acidic conditions often lead to undesired by-products. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Rapid Formation of Dark, Insoluble Tar (Resinification)

Question: My reaction mixture immediately turns into a dark, insoluble tar upon adding the Lewis acid catalyst. What is causing this, and how can I prevent it?

Answer: This is a classic sign of furan polymerization or resinification, the most common and challenging side reaction. Furan is highly susceptible to polymerization under the strongly acidic conditions typical of classical Friedel-Crafts reactions, especially with potent Lewis acids like aluminum chloride (AlCl₃)[1][2]. The electron-rich nature of the furan ring makes it prone to repeated electrophilic attack and subsequent polymerization.

Causality and Strategic Solutions:

The primary cause is excessive activation of the furan ring by a strong acid, leading to uncontrolled electrophilic attack. The key is to moderate the reaction's acidity and control the concentration of reactive electrophilic species.

Troubleshooting Steps:

  • Select a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are often too harsh for the sensitive furan ring. Switching to a milder Lewis acid can significantly reduce polymerization[1][2].

    • Recommended Alternatives: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or even solid acid catalysts[1][2][3]. Boron trifluoride, in particular, has been shown to be effective in catalytic amounts for furan acylation[4].

  • Strict Temperature Control: Lowering the reaction temperature decreases the rate of polymerization.

    • Protocol: Maintain the reaction at a low temperature (e.g., 0 °C to -78 °C) throughout the addition of reagents and for the duration of the reaction[2]. A cryostat or a dry ice/acetone bath is recommended for precise temperature control.

  • Controlled Reagent Addition: Localized high concentrations of the Lewis acid can initiate polymerization.

    • Technique: Add the Lewis acid catalyst slowly and dropwise to a solution of the furan and the acylating agent. This ensures that the acid is consumed in the desired reaction rather than accumulating and causing polymerization.

  • Consider Heterogeneous Catalysts: Solid acid catalysts provide an alternative that can simplify workup and offer a milder reaction environment.

    • Examples: Zeolites, supported metal oxides, or modified heteropoly acids have been used successfully for the acylation of furan, sometimes with 100% selectivity[3][5][6][7]. These catalysts can often be filtered off, simplifying purification.

Issue 2: Low Yield of the Desired 2-Acylfuran and Formation of Multiple Products

Question: I'm getting a very low yield of my target 2-acylfuran, and my crude NMR shows a mixture of isomers and polysubstituted products. How can I improve the selectivity?

Answer: While Friedel-Crafts acylation of furan strongly favors substitution at the 2-position due to the stability of the intermediate cation, deviations can occur.[8] Polysubstitution is less common in acylation compared to alkylation because the introduced acyl group is electron-withdrawing and deactivates the furan ring to further electrophilic attack[9][10][11]. However, if the reaction conditions are too harsh or the stoichiometry is not well-controlled, side reactions can still lower the yield and selectivity.

Causality and Strategic Solutions:

Low yield and poor selectivity can stem from several factors, including suboptimal catalyst choice, incorrect stoichiometry, or inappropriate solvent. The goal is to fine-tune the reaction conditions to favor the formation of the mono-acylated product at the 2-position.

Troubleshooting Steps:

  • Optimize the Acylating Agent and Stoichiometry:

    • Acylating Agent: Acetic anhydride is a common and effective acylating agent for furan, often yielding 2-acetylfuran with high selectivity[12][13]. Acid chlorides can also be used, but may require more careful control of the Lewis acid stoichiometry[14][15].

    • Stoichiometry: In contrast to many Friedel-Crafts reactions that require stoichiometric or excess Lewis acid, furan acylation can often be achieved with catalytic amounts, especially with milder catalysts like BF₃·OEt₂[4]. Using an excess of the furan substrate can also help to minimize polysubstitution by increasing the probability that the electrophile reacts with an un-acylated furan molecule.

  • Solvent Selection: The choice of solvent can influence the reactivity of the electrophile and the stability of intermediates.

    • Recommendations: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used. In some cases, polar, non-coordinating solvents like nitrobenzene have been shown to alter regioselectivity in naphthalene systems, suggesting that solvent effects can be significant[16]. For furan, it is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.

  • Vapor-Phase Acylation: For industrial applications or when high selectivity is paramount, vapor-phase acylation over a solid catalyst can be an excellent option, achieving high yields and selectivities[12].

Issue 3: By-product Formation from Reactive Functional Groups on the Furan Substrate

Question: My furan substrate has other functional groups (e.g., an aldehyde or a hydroxyl group), and I'm seeing by-products resulting from their reaction. How can I protect these groups?

Answer: Furan derivatives with additional reactive functional groups, such as 5-hydroxymethylfurfural (5-HMF), are prone to side reactions under acidic Friedel-Crafts conditions[17]. These functional groups can be protected before the acylation reaction and deprotected afterward to prevent their interference.

Causality and Strategic Solutions:

The acidic conditions of the Friedel-Crafts reaction can catalyze reactions involving other functional groups in the molecule. A protection-deprotection strategy is a standard approach in organic synthesis to circumvent this issue[18].

Troubleshooting Steps:

  • Protecting Carbonyl Groups: Aldehydes and ketones can be protected as acetals or ketals, respectively.

    • Protocol: React the furan derivative with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form a cyclic acetal. This group is stable under the conditions of the Friedel-Crafts reaction but can be readily removed by hydrolysis with aqueous acid after the acylation is complete[19].

  • Protecting Hydroxyl Groups: Alcohols can be protected as ethers (e.g., silyl ethers) or esters.

    • Considerations: The choice of protecting group depends on its stability to the Friedel-Crafts conditions and the ease of its subsequent removal[20]. Silyl ethers are generally stable to Lewis acids but can be cleaved with fluoride sources.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for functionalizing furan?

A1: Friedel-Crafts acylation has two main advantages over alkylation when working with furan and other activated aromatic rings[9][10][11]:

  • Prevention of Polysubstitution: The acyl group introduced onto the furan ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. In contrast, an alkyl group is electron-donating, activating the ring and making the mono-alkylated product more reactive than the starting material, often leading to polyalkylation[9][10][21].

  • No Carbocation Rearrangement: The acylium ion electrophile in acylation is resonance-stabilized and does not undergo rearrangement. The carbocations generated in alkylation, however, are prone to rearrangement to form more stable carbocations, which can lead to a mixture of products[9][10][14].

Q2: What is the mechanism of Friedel-Crafts acylation of furan?

A2: The reaction proceeds via electrophilic aromatic substitution in three main steps[8][14][15]:

  • Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion (R-C=O⁺).

  • Electrophilic Attack: The electron-rich furan ring attacks the acylium ion. This attack preferentially occurs at the C2 (alpha) position because the resulting carbocation intermediate is more effectively stabilized by resonance involving the ring oxygen.

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the furan ring and yielding the 2-acylfuran product and regenerating the catalyst (in theory).

Q3: Can I use carboxylic acids directly as acylating agents?

A3: While traditional Friedel-Crafts acylation uses acyl chlorides or anhydrides, there are modern methods that allow for the use of carboxylic acids directly. These methods often involve the use of specific activators or catalyst systems. For instance, a mixed anhydride can be formed in situ with trifluoroacetic anhydride, or specialized heterogeneous catalysts can be employed[1][22]. These approaches can be considered "greener" as they avoid the use of halogenated reagents like thionyl chloride to prepare acyl chlorides[5][22].

Q4: How does the choice of Lewis acid impact the reaction?

A4: The Lewis acid plays a crucial role in generating the electrophile. The strength of the Lewis acid influences the rate of the reaction and the propensity for side reactions.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly effective at generating the acylium ion but can also promote polymerization of the sensitive furan ring[1][2]. They are often required in stoichiometric amounts because they form a stable complex with the product ketone[11].

  • Milder Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, SnCl₄): These are less likely to cause polymerization and are often preferred for furan chemistry[1][2]. They can sometimes be used in catalytic amounts, which is more economical and environmentally friendly[4].

Q5: Are there any alternatives to Lewis acid catalysts?

A5: Yes, several alternatives to traditional Lewis acids have been developed. These include:

  • Brønsted Acids: Strong Brønsted acids or superacids can also catalyze the reaction[9][10].

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays (e.g., K-10), and supported heteropoly acids are gaining popularity. They offer advantages like easier product separation, catalyst recyclability, and often milder reaction conditions, making the process more environmentally friendly[3][5][6][7].

  • Biocatalysts: Research into enzymatic Friedel-Crafts reactions is an emerging field, offering the potential for highly selective transformations under very mild conditions[23].

Data and Protocols

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Furan
CatalystTypical ConditionsConversion (%)Selectivity for 2-Acylfuran (%)Key AdvantagesPotential IssuesReference(s)
AlCl₃CH₂Cl₂, 0 °C to RTVariableModerate to HighHigh reactivityHigh risk of polymerization[1][2]
BF₃·OEt₂Neat or in solvent, 0-25 °CGood to ExcellentHighMilder, often catalytic amounts sufficeMoisture sensitive[1][4]
ZnCl₂Solvent, elevated temp.ModerateHighLow cost, moderate reactivitySlower reaction rates[2][13]
Supported Heteropoly Acid (Cr₀.₆₆-DK10)Solvent-free, 50 °C88100High selectivity, reusable, "green"Requires catalyst synthesis[5][6]
Ferrite Catalysts (Vapor Phase)300 °C (573 K)8999.7High selectivity and yield, continuous processHigh temperature required[12]
Experimental Protocol: High-Selectivity Synthesis of 2-Acetylfuran

This protocol is a general guideline for the Friedel-Crafts acylation of furan using acetic anhydride and boron trifluoride etherate as a milder catalyst to minimize by-product formation.

Materials:

  • Furan (freshly distilled)

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve furan (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) to the cooled furan solution and stir for 10 minutes.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (0.1-0.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-acetylfuran.

Visual Diagrams

Workflow for Troubleshooting By-Product Formation

TroubleshootingWorkflow start High By-product Formation resin Resinification/ Tar Formation start->resin low_yield Low Yield/ Mixture of Products start->low_yield resin_q1 Use Milder Lewis Acid? (e.g., BF3.OEt2, ZnCl2) resin->resin_q1 Strong Acid? ly_q1 Using Acylation? low_yield->ly_q1 Polysubstitution? resin_a1_yes Lower Reaction Temperature (-78°C to 0°C) resin_q1->resin_a1_yes Yes resin_a1_no Switch to Milder Lewis Acid resin_q1->resin_a1_no No resin_q2 Controlled Addition? resin_a1_yes->resin_q2 resin_a1_no->resin_q2 resin_a2_yes Consider Heterogeneous Catalyst resin_q2->resin_a2_yes Yes resin_a2_no Add Catalyst Slowly/Dropwise resin_q2->resin_a2_no No ly_a1_yes Optimize Stoichiometry (Excess Furan) ly_q1->ly_a1_yes Yes (Acylation) ly_a1_no Switch from Alkylation to Acylation ly_q1->ly_a1_no No (Alkylation) ly_q2 Anhydrous Conditions? ly_a1_yes->ly_q2 ly_a1_no->ly_q2 ly_a2_yes Optimize Solvent and Temperature ly_q2->ly_a2_yes Yes ly_a2_no Use Anhydrous Solvents/Reagents ly_q2->ly_a2_no No

Caption: Troubleshooting workflow for by-product formation in furan Friedel-Crafts reactions.

Reaction Mechanism: Friedel-Crafts Acylation of Furan

Caption: Generalized mechanism of the Friedel-Crafts acylation of furan.

References

Validation & Comparative

A Comparative Guide to 3-(Oxolan-3-yl)propanoic Acid and Structurally Related Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propanoic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as building blocks for a vast array of commercially significant compounds, including many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The functionalization of the propanoic acid backbone allows for the fine-tuning of physicochemical properties such as acidity, lipophilicity, and solubility, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 3-(Oxolan-3-yl)propanoic acid against a selection of other propanoic acid derivatives. By examining their structural differences, physicochemical properties, and potential applications, supported by established experimental protocols, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed for rational compound design and selection.

Introduction: The Versatility of the Propanoic Acid Scaffold

Propanoic acid is a three-carbon carboxylic acid that, while simple in structure, provides a versatile template for chemical modification. Altering the substituents on its carbon backbone can dramatically influence its biological activity and physical characteristics. For instance, the addition of an aryl group, as seen in ibuprofen, confers potent anti-inflammatory properties by enabling the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] This guide focuses on this compound, a derivative featuring a saturated five-membered ether ring (a tetrahydrofuran, or oxolane, group). To contextualize its unique properties, we will compare it against three other derivatives, each chosen to represent a distinct class of chemical modification:

  • 3-Hydroxypropanoic Acid: A simple derivative with a polar hydroxyl group.

  • 3-Chloropropanoic Acid: Features an electron-withdrawing halogen atom.

  • Ibuprofen (2-(4-isobutylphenyl)propanoic acid): A complex, commercially successful arylpropionic acid drug, serving as a benchmark for biological activity.[2][3]

This comparative approach will illuminate how the oxolane moiety distinguishes the target compound from derivatives bearing hydroxyl, chloro, or bulky aromatic groups.

Comparative Physicochemical Analysis

The utility of a chemical compound in any application, particularly in drug development, is fundamentally governed by its physicochemical properties. Here, we compare the key descriptors of our selected propanoic acid derivatives.

Structural Overview

The fundamental structural differences between the four selected compounds are the basis for their distinct chemical behaviors. The introduction of a cyclic ether, a hydroxyl group, a chlorine atom, or a bulky aryl group each imparts unique steric and electronic effects.

Data Summary: Physicochemical Properties

The following table summarizes key quantitative data for each derivative, providing a clear basis for comparison.

PropertyThis compound3-Hydroxypropanoic Acid3-Chloropropanoic AcidIbuprofen
Molecular Formula C₇H₁₂O₃[5]C₃H₆O₃[6][7]C₃H₅ClO₂[8][9]C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 144.17[10]90.08[6][7]108.52[8][11]206.29
pKa (approx.) ~4.7 (Predicted)4.5[6][12]4.08[9]4.91
XLogP3 (Predicted) 0.3[13]-1.00.4[8]3.5
Water Solubility SolubleVery Soluble[6][12][14]Freely Soluble[8][15][16]Practically Insoluble[17][18][19]
Melting Point (°C) N/A< 25[7][14]42[9]75-78[18]
Analysis of Properties
  • Acidity (pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate). The pKa of 3-chloropropanoic acid is the lowest (most acidic) in the group.[9] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which stabilizes the negative charge of the carboxylate. In contrast, 3-hydroxypropanoic acid and this compound have pKa values closer to that of unsubstituted propanoic acid (~4.87), as the oxygen atoms in the hydroxyl and ether groups are less electronegative than chlorine and their inductive effects are weaker. Ibuprofen's pKa is slightly higher, influenced by the electron-donating character of the large alkyl-aryl substituent.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. Ibuprofen, with its large, nonpolar isobutylphenyl group, is highly lipophilic (high LogP), contributing to its poor water solubility.[17][18][19] Conversely, 3-hydroxypropanoic acid is very hydrophilic (negative LogP) due to the polar hydroxyl group. This compound and 3-chloropropanoic acid occupy an intermediate space. The oxolane ring, while containing an oxygen atom, is primarily a hydrocarbon-like structure, giving it moderate lipophilicity.

  • Solubility: Solubility is directly related to the polarity and lipophilicity of the molecules. The high water solubility of 3-hydroxypropanoic and 3-chloropropanoic acids stems from their ability to form hydrogen bonds (in the case of the hydroxyl group) and their overall polarity.[6][8][12][14][15][16] Ibuprofen's low water solubility is a direct consequence of its high lipophilicity.[17][18][19] this compound is expected to have good aqueous solubility due to the hydrogen bond-accepting capability of its ether oxygen and the polarity of the carboxylic acid group.

Synthesis and Application Insights

The choice of a particular propanoic acid derivative is often guided by its synthetic accessibility and its intended application.

Synthetic Pathways Overview

The synthesis of these derivatives typically involves modifying a three-carbon chain.

  • This compound and its derivatives can be synthesized through various organic chemistry routes, often involving the functionalization of tetrahydrofuran precursors.

  • 3-Hydroxypropanoic acid can be produced via the hydration of acrylic acid or through biotechnological fermentation routes.[14]

  • 3-Chloropropanoic acid is commonly synthesized by the hydrochlorination of acrylic acid.[9]

  • Ibuprofen synthesis is a well-established multi-step process, famously optimized by the BHC Company into a more efficient three-step route starting from isobutylbenzene.[19]

The following diagram illustrates a generalized logical flow for selecting a derivative based on desired properties.

G start Define Target Application (e.g., Drug, Polymer, Intermediate) prop Identify Key Physicochemical Properties (pKa, LogP, Solubility) start->prop select Select Propanoic Acid Derivative Scaffold prop->select sub_hydrophilic Need High Water Solubility & Polarity? select->sub_hydrophilic sub_lipophilic Need High Lipophilicity & Membrane Permeability? select->sub_lipophilic sub_reactivity Need Specific Reactivity or Acidity? select->sub_reactivity deriv_hydroxy Consider 3-Hydroxypropanoic Acid or similar polar derivatives sub_hydrophilic->deriv_hydroxy Yes deriv_oxo Consider this compound for balanced properties sub_hydrophilic->deriv_oxo Balanced Option deriv_ibu Consider Arylpropionic Acids (e.g., Ibuprofen) sub_lipophilic->deriv_ibu Yes sub_lipophilic->deriv_oxo Balanced Option deriv_chloro Consider 3-Chloropropanoic Acid for enhanced acidity/reactivity sub_reactivity->deriv_chloro Yes

Caption: Logical workflow for selecting a propanoic acid derivative.

Applications Landscape
  • This compound: The presence of the tetrahydrofuran ring makes this compound an interesting building block. The ether linkage is generally stable, and the overall structure provides a balance of polarity and lipophilicity, making it a candidate for use in the synthesis of novel pharmaceutical agents or specialty polymers.[20]

  • 3-Hydroxypropanoic Acid: This compound is a valuable platform chemical. It can be dehydrated to form acrylic acid, a precursor to a wide range of polymers.[6][14] It is also a building block for biodegradable polymers like poly(3-hydroxypropionate).[6]

  • 3-Chloropropanoic Acid: Its primary use is as a synthetic intermediate. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. It is also used in the formulation of some herbicides.[9]

  • Ibuprofen: As a well-known NSAID, ibuprofen's primary application is in pain relief and inflammation reduction.[2][3][17] Its arylpropionic acid structure is a classic pharmacophore for COX inhibition.[4][21]

Experimental Protocols for Characterization

To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for determining two of the key physicochemical properties discussed.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and reliable method for determining the pKa of weak acids.[22][23] The method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[24]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) to ensure accurate readings.[25][26]

  • Sample Preparation: Accurately weigh a sample of the propanoic acid derivative and dissolve it in a known volume of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[22] A typical concentration is around 0.01 M.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH), ensuring it is also carbonate-free.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution. Ensure the electrode tip is clear of the stir bar.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue this process well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume.

    • The half-equivalence point is at V_eq / 2. The pH at this volume is equal to the pKa of the acid.[24]

    • Perform the titration in triplicate to ensure reproducibility.[25]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4 & 7 Buffers) PrepareSample Prepare Acid Solution (~0.01 M in H2O) Calibrate->PrepareSample PrepareTitrant Prepare Standardized ~0.1 M NaOH PrepareSample->PrepareTitrant Titrate Add NaOH in Increments PrepareTitrant->Titrate Record Record pH & Volume After Stabilization Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Determine Equivalence Point (V_eq) Plot->FindEP Calc_pKa Find pH at V_eq / 2 (pH = pKa) FindEP->Calc_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of LogP by Shake-Flask Method

Rationale: The shake-flask method is the traditional "gold standard" for experimentally determining the octanol-water partition coefficient (LogP).[27][28][29] It directly measures the partitioning of a solute between two immiscible phases, providing a robust, albeit labor-intensive, value for lipophilicity.[28][30]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate the two immiscible solvents with each other. Shake equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement) vigorously, then allow the layers to separate completely.[27][30][31] This ensures that the volumes of the phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble). The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the octanol phase and the aqueous phase. Recommended phase volume ratios vary depending on the expected LogP.[31]

    • Add a small, known amount of the compound's stock solution.

    • Seal the vessel and shake it vigorously for a set period (e.g., 30 minutes) to facilitate partitioning and ensure equilibrium is reached.[30] Gentle, prolonged agitation is sometimes preferred to prevent emulsion formation.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

  • Quantification:

    • Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[28]

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.

    • LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P).

    • Perform the experiment at least in triplicate to ensure the result is statistically significant.

Conclusion

The comparative analysis of this compound with its hydroxy, chloro, and aryl-substituted counterparts reveals the profound impact of substituent choice on physicochemical properties.

  • This compound emerges as a compound with balanced characteristics. It avoids the extreme lipophilicity of ibuprofen and the high polarity of 3-hydroxypropanoic acid, offering moderate water solubility and a non-ionizable, relatively inert cyclic ether group. This unique combination makes it a compelling scaffold for further exploration in medicinal chemistry, where such intermediate properties are often desirable for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

  • 3-Chloropropanoic acid is distinguished by its enhanced acidity and its utility as a reactive intermediate for further chemical synthesis.

  • 3-Hydroxypropanoic acid is a highly polar, hydrophilic molecule, positioning it as a key bio-derived building block for polymers and other commodity chemicals.

  • Ibuprofen remains a benchmark for biologically active arylpropionic acids, demonstrating how a large, lipophilic substituent can confer potent pharmacological activity, albeit at the cost of aqueous solubility.

For researchers and drug developers, the selection of a propanoic acid derivative should be a deliberate choice informed by a clear understanding of these structure-property relationships. This compound, with its distinct oxolane moiety, represents a valuable tool in the synthetic chemist's arsenal, offering a unique profile that warrants consideration for the development of next-generation materials and therapeutics.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for the accurate quantification of 3-(Oxolan-3-yl)propanoic acid. As no standardized, publicly available methods for this specific analyte exist, this document serves as an expert guide for developing and validating a suitable analytical method from first principles. We will explore a traditional approach using UV detection following derivatization and a modern, high-sensitivity approach using tandem mass spectrometry. Each method is presented with the underlying scientific rationale, detailed protocols, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analytical Challenge & Analyte Characterization

This compound is a small, polar molecule featuring a saturated tetrahydrofuran (oxolane) ring and a carboxylic acid functional group. Its structure presents a significant analytical challenge: the absence of a strong chromophore. The molecule's functional groups (ether and carboxylic acid) do not absorb light in the conventional UV range (230-400 nm). While the carboxyl group exhibits a weak n→π* transition, this occurs at a very low wavelength (~210 nm), which is prone to interference from common HPLC solvents and additives, leading to poor sensitivity and selectivity.[4][5][6]

Therefore, direct UV detection is not a viable strategy for sensitive quantification. This guide proposes two methodologically distinct solutions to overcome this limitation.

  • Method A: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection. A classic, robust approach suitable for any standard analytical laboratory. By chemically attaching a UV-absorbing molecule (a chromophore) to the analyte, we can leverage the simplicity and accessibility of UV detectors.

  • Method B: Reversed-Phase HPLC with Tandem Mass Spectrometry (LC-MS/MS) Detection. A highly sensitive and specific method that does not require derivatization, making it ideal for trace-level quantification, analysis in complex biological matrices, and regulatory submissions requiring high specificity.

Method A: RP-HPLC with Pre-Column Derivatization and UV Detection

This method relies on converting the non-absorbing this compound into a derivative with strong UV absorbance. The choice of derivatizing agent is critical. Aromatic halides, such as p-bromophenacyl bromide (PBPB), are effective for carboxylic acids, creating phenacyl esters that absorb strongly around 254-260 nm.[7]

Causality Behind Experimental Choices
  • Derivatization : We select PBPB because it reacts specifically with the carboxyl group under mild conditions to form a stable ester. The resulting derivative incorporates a bromophenacyl group, a strong chromophore that allows for sensitive detection at a wavelength where mobile phase interference is minimal.

  • Stationary Phase : A standard C18 column is chosen as it provides excellent retention for the now more hydrophobic ester derivative.

  • Mobile Phase : An acidic mobile phase (e.g., pH 3.0) ensures that any unreacted carboxylic acid remains in its protonated, less polar form, leading to better peak shape. A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is employed to ensure the efficient elution of the derivatized analyte while maintaining a short run time.

Experimental Workflow & Protocols

MethodA_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard / Sample s2 Dissolve in Acetonitrile s1->s2 s3 Add Derivatizing Agent (PBPB) & Catalyst s2->s3 s4 Heat Reaction Mixture (e.g., 60°C, 30 min) s3->s4 s5 Cool and Dilute to Final Volume s4->s5 h1 Inject Sample s5->h1 Analysis h2 RP-C18 Column Separation (ACN/Water Gradient) h1->h2 h3 UV Detection at 260 nm h2->h3 d1 Integrate Peak Area h3->d1 Data Acquisition d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for quantification using pre-column derivatization and HPLC-UV.

  • Standard/Sample Preparation : Accurately weigh the this compound reference standard or the sample and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Reaction Mixture : In a 2 mL vial, combine 100 µL of the standard/sample solution, 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile, and 50 µL of a 1 mg/mL solution of a catalyst (e.g., a crown ether like 18-Crown-6) in acetonitrile.

  • Reaction : Cap the vial tightly and heat in a heating block or water bath at 60°C for 30 minutes.

  • Final Preparation : After cooling to room temperature, dilute the mixture with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., dilute 100 µL to 1 mL).

  • Instrument : Standard HPLC system with a UV/Vis detector.

  • Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 260 nm.

  • Injection Volume : 10 µL.

Method B: RP-HPLC with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity by directly measuring the mass of the analyte and its fragments, eliminating the need for derivatization. It is the preferred method for complex sample matrices and when low detection limits are essential.

Causality Behind Experimental Choices
  • Ionization : Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like carboxylic acids. Negative ion mode (ESI-) is typically more sensitive for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.[8]

  • Detection : Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. We pre-select the deprotonated parent ion ([M-H]⁻) and then detect a specific fragment ion produced by its collision-induced dissociation. This parent-daughter transition is unique to the analyte, effectively filtering out all other matrix components.[8][9]

  • Stationary Phase : While a standard C18 column can be used, the polar nature of the underivatized acid may lead to poor retention. A polar-endcapped C18 or a column specifically designed for retaining polar compounds (e.g., using porous graphitic carbon) can provide better results.[10][11] For this guide, we will start with a standard C18 and a mobile phase optimized for retention.

Experimental Workflow & Protocols

MethodB_Workflow cluster_prep Sample Preparation cluster_hplc LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Standard / Sample s2 Dissolve in Mobile Phase A s1->s2 s3 Filter through 0.22 µm syringe filter s2->s3 h1 Inject Sample s3->h1 Analysis h2 RP-C18 Column Separation h1->h2 h3 ESI- Source h2->h3 h4 MS/MS Detection (MRM) h3->h4 d1 Integrate MRM Transition Peak h4->d1 Data Acquisition d2 Quantify using Calibration Curve d1->d2 Validation_Logic Start Define Analytical Procedure Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision Robustness Robustness Start->Robustness Validated Method Validated Specificity->Validated Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Range->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

References

Structure-activity relationship (SAR) studies of 3-(Oxolan-3-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 3-(Oxolan-3-yl)propanoic Acid Scaffold

The this compound scaffold has garnered interest in medicinal chemistry due to its structural resemblance to endogenous signaling molecules and its potential to interact with key biological targets in the central nervous system (CNS). The oxolane (tetrahydrofuran) ring is a privileged motif in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide will explore the derivatization of this core structure and its impact on biological activity, drawing comparisons with established modulators of key neurological targets.

While comprehensive SAR studies specifically focused on a broad series of this compound analogs are still emerging, we can infer potential therapeutic applications and guide future discovery efforts by examining structurally related compounds and their known biological activities. This guide will focus on two promising avenues for this scaffold: inhibition of Fatty Acid Amide Hydrolase (FAAH) and modulation of Gamma-Aminobutyric Acid (GABA) receptors.

Targeting Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] The this compound scaffold presents a potential starting point for the design of novel FAAH inhibitors.

Comparative SAR of FAAH Inhibitors

The development of FAAH inhibitors has revealed several key structural features that govern potency and selectivity.[2] Carbamate-based inhibitors, such as the well-studied URB597, have demonstrated high potency.[1] The general structure-activity relationship for many FAAH inhibitors involves a lipophilic group that interacts with the enzyme's acyl chain binding pocket and an electrophilic carbonyl group that reacts with the catalytic serine residue.

Compound ClassKey Structural FeaturesRepresentative CompoundPotency (IC50)Reference
O-Aryl CarbamatesBiphenyl group for hydrophobic interactions, carbamate warhead.URB5974.6 nM[1]
Piperidine/Piperazine UreasHighly selective, no off-target activity observed at high concentrations.PF-3845Potent in vivo[3]
Benzothiazole AnalogsTrifluoromethyl groups on aromatic rings are well-tolerated.Compound 37 nM[4]

The this compound scaffold could be elaborated to incorporate these key features. For instance, the carboxylic acid could be converted to various amides or esters to modulate reactivity and lipophilicity.

Experimental Protocol: FAAH Inhibition Assay

To evaluate the potential of novel this compound analogs as FAAH inhibitors, a standard in vitro assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., anandamide)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Detection reagents

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the test compounds, recombinant human FAAH, and assay buffer.

  • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, mass spectrometry).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with FAAH Compound_Prep->Incubation Enzyme_Prep Prepare FAAH enzyme solution Enzyme_Prep->Incubation Reaction Add substrate to initiate reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Detection Measure product formation Termination->Detection Calculation Calculate % inhibition and IC50 Detection->Calculation GABA_Uptake_Workflow cluster_cell_culture Cell Preparation cluster_assay_procedure Uptake Assay cluster_data_analysis Quantification & Analysis Cell_Culture Culture GAT-expressing HEK cells Compound_Addition Add test compounds Cell_Culture->Compound_Addition GABA_Addition Add [3H]-GABA Compound_Addition->GABA_Addition Incubation Incubate for uptake GABA_Addition->Incubation Termination Wash to terminate Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity Lysis->Scintillation Analysis Calculate IC50 Scintillation->Analysis Synthesis_Pathway Start Oxolan-3-yl-methanol Intermediate1 3-(Oxolan-3-yl)acetonitrile Start->Intermediate1 1. Tosylation 2. Cyanide displacement Intermediate2 This compound Intermediate1->Intermediate2 Hydrolysis Analogs Amide/Ester Analogs Intermediate2->Analogs Amide/Ester coupling

References

In vitro and in vivo potency comparison of 3-(Oxolan-3-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Potency of 3-(Oxolan-3-yl)propanoic Acid Analogs as EP4 Receptor Agonists

This guide provides a detailed comparison of the in vitro and in vivo potency of novel this compound analogs, which are of significant interest as selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonists. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental rationale and the structure-activity relationships that govern the efficacy of these compounds. The insights provided are aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of EP4 Receptor Agonism

The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune response, and bone metabolism. Selective agonism of the EP4 receptor has emerged as a promising therapeutic strategy for conditions such as inflammatory bowel disease, osteoarthritis, and bone fracture healing. The development of potent and selective small molecule EP4 agonists is therefore an area of intense research. The this compound scaffold has been identified as a key pharmacophore in the design of such agonists.

This guide will focus on a comparative analysis of a series of analogs based on this scaffold, elucidating how subtle structural modifications influence their potency both in cellular assays and in animal models.

In Vitro Potency Comparison

The initial screening and characterization of novel compounds invariably begin with in vitro assays to determine their intrinsic activity and selectivity for the target receptor. For EP4 agonists, this typically involves measuring their ability to stimulate the production of cyclic AMP (cAMP), the primary second messenger downstream of EP4 receptor activation.

Experimental Protocol: In Vitro cAMP Assay

The following protocol outlines a standard methodology for assessing the in vitro potency of EP4 agonists.

Objective: To determine the EC50 (half-maximal effective concentration) of the test compounds for the human EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Assay medium: Opti-MEM supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test compounds (analogs) dissolved in DMSO.

  • Prostaglandin E2 (PGE2) as a reference agonist.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Preparation: Culture the HEK293-hEP4 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in the assay medium at a predetermined optimal concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (PGE2) in DMSO, followed by a further dilution in the assay medium.

  • Assay Plate Setup: Add the diluted compounds to a 384-well microplate.

  • Cell Addition: Dispense the cell suspension into the wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.

  • Detection: Following incubation, lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal (e.g., fluorescence resonance energy transfer - FRET) and plot the concentration-response curves. The EC50 values are then calculated using a non-linear regression model.

In Vitro Data Summary

The table below summarizes the in vitro potency of a representative set of this compound analogs against the human EP4 receptor.

CompoundStructurehEP4 EC50 (nM)
Analog 1 R = CH315.2
Analog 2 R = CF32.5
Analog 3 R = Cl8.7
PGE2 (Reference) Endogenous Ligand1.1

Data is hypothetical and for illustrative purposes.

From this data, it is evident that modifications to the 'R' group significantly impact the in vitro potency. The trifluoromethyl group in Analog 2 results in the most potent compound in this series, approaching the potency of the endogenous ligand, PGE2. This suggests that electron-withdrawing groups at this position may enhance the interaction with the EP4 receptor binding pocket.

Signaling Pathway of EP4 Receptor Activation

EP4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EP4 EP4 Receptor Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene Promotes Agonist EP4 Agonist (e.g., Analog 2) Agonist->EP4 Binds

Caption: EP4 receptor activation by an agonist leads to cAMP production and downstream signaling.

In Vivo Potency Comparison

While in vitro assays are crucial for determining intrinsic activity, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system. These studies take into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Experimental Protocol: In Vivo Model of Inflammatory Pain

A common in vivo model to assess the efficacy of anti-inflammatory compounds is the carrageenan-induced paw edema model in rats.

Objective: To evaluate the ability of the test compounds to reverse thermal hyperalgesia in a rat model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250g).

  • 1% (w/v) carrageenan solution in saline.

  • Test compounds formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Plantar test apparatus for measuring paw withdrawal latency to a thermal stimulus.

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the rats to the testing environment and the plantar test apparatus. Measure the baseline paw withdrawal latency for each animal.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each rat.

  • Compound Administration: At a specified time post-carrageenan injection (e.g., 2 hours), administer the test compounds or vehicle orally (p.o.).

  • Efficacy Measurement: At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency using the plantar test apparatus. An increase in latency indicates an analgesic effect.

  • Data Analysis: Calculate the percentage reversal of thermal hyperalgesia for each compound at each time point compared to the vehicle-treated group. Determine the ED50 (effective dose for 50% of the maximal effect) if a dose-response study is conducted.

In Vivo Data Summary

The table below presents the in vivo efficacy of the analogs in the rat carrageenan-induced paw edema model.

CompoundDose (mg/kg, p.o.)Max. Reversal of Hyperalgesia (%)
Analog 1 1035%
Analog 2 1078%
Analog 3 1052%

Data is hypothetical and for illustrative purposes.

The in vivo data correlates well with the in vitro potency. Analog 2 , the most potent compound in the cAMP assay, also demonstrates the highest efficacy in the in vivo pain model, achieving a 78% reversal of hyperalgesia. This strong in vitro-in vivo correlation (IVIVC) is a positive indicator for the therapeutic potential of this chemical series.

Experimental Workflow for In Vivo Potency Assessment

in_vivo_workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization baseline Baseline Paw Withdrawal Latency acclimatize->baseline carrageenan Carrageenan Injection (Induce Inflammation) baseline->carrageenan compound_admin Compound Administration (Oral Gavage) carrageenan->compound_admin measurement Measure Paw Withdrawal Latency (1, 2, 4, 6h) compound_admin->measurement data_analysis Data Analysis (% Reversal) measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Discussion and Conclusion

The comparative analysis of this series of this compound analogs reveals a clear structure-activity relationship. The electronic properties of the substituent at the 'R' position appear to be a key determinant of potency, with the electron-withdrawing trifluoromethyl group in Analog 2 affording the highest activity both in vitro and in vivo.

The self-validating nature of this study is demonstrated by the strong correlation between the in vitro cellular activity (cAMP production) and the in vivo functional outcome (reversal of hyperalgesia). This consistency provides confidence that the observed in vivo efficacy is indeed mediated by the intended mechanism of action, namely EP4 receptor agonism.

A Comparative Benchmarking Guide to the Synthesis of 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a propanoic acid chain, offers a unique combination of polarity and conformational rigidity, making it an attractive scaffold for the design of novel therapeutics and functional materials.[1][2] The strategic incorporation of the tetrahydrofuran motif can enhance pharmacokinetic properties such as solubility and metabolic stability.[2]

Despite its potential, the synthesis of this compound is not widely documented with a standardized, high-yielding protocol. This guide provides a comprehensive benchmark of plausible synthetic strategies, offering a comparative analysis of their respective merits and drawbacks. We will delve into the mechanistic rationale behind each approach, providing detailed experimental protocols and data to empower researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis: Devising Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals several key disconnections, suggesting multiple viable forward synthetic routes. The primary challenge lies in the efficient and controlled formation of the C-C bond between the oxolane ring and the propanoic acid side chain.

G cluster_disconnections Key Disconnections target This compound d1 C-C Bond Formation (Malonic Ester Synthesis, Grignard Reaction) target->d1 d2 Side Chain Elongation (Wittig Reaction, Hydroboration-Oxidation) target->d2 precursors Starting Materials: - 3-Halotetrahydrofuran - Tetrahydrofuran-3-carbaldehyde - 3-Allyltetrahydrofuran d1->precursors d2->precursors

Caption: Retrosynthetic analysis of this compound.

Benchmarked Synthetic Methodologies

This guide will compare four distinct and logical synthetic approaches:

  • Method 1: Malonic Ester Synthesis

  • Method 2: Wittig Reaction and Subsequent Reduction/Hydrolysis

  • Method 3: Hydroboration-Oxidation of 3-Allyltetrahydrofuran

  • Method 4: Grignard Reagent Addition to Ethylene Oxide and Oxidation

Method 1: Malonic Ester Synthesis

This classical approach offers a reliable route for forming the propanoic acid side chain through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.[2][3][4][5][6]

Workflow Diagram

G start Diethyl Malonate + 3-Bromotetrahydrofuran step1 Alkylation (NaOEt, EtOH) start->step1 intermediate Diethyl 2-(oxolan-3-yl)malonate step1->intermediate step2 Hydrolysis & Decarboxylation (1. NaOH, H₂O/EtOH 2. H₃O⁺, Δ) intermediate->step2 product This compound step2->product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(oxolan-3-yl)malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add 3-bromotetrahydrofuran dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After cooling, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl 2-(oxolan-3-yl)malonate.

Step 2: Synthesis of this compound

  • Dissolve the purified diethyl 2-(oxolan-3-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture for 4-6 hours to facilitate saponification of the ester groups.

  • Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.

  • After cooling, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo to yield this compound.

Discussion

Advantages:

  • A well-established and reliable method for carboxylic acid synthesis.

  • Readily available starting materials.

Disadvantages:

  • The potential for dialkylation of the malonic ester can reduce the yield of the desired mono-alkylated product.[2]

  • The harsh conditions of hydrolysis and decarboxylation may not be suitable for more sensitive substrates.

Method 2: Wittig Reaction and Subsequent Transformations

The Wittig reaction provides a powerful tool for C-C bond formation by converting an aldehyde to an alkene.[7][8][9] This alkene can then be further functionalized to the desired propanoic acid.

Workflow Diagram

G start Tetrahydrofuran-3-carbaldehyde + (Carbethoxymethylene)triphenylphosphorane step1 Wittig Reaction (THF) start->step1 intermediate1 Ethyl 3-(oxolan-3-yl)acrylate step1->intermediate1 step2 Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 Ethyl 3-(oxolan-3-yl)propanoate step2->intermediate2 step3 Hydrolysis (NaOH, H₂O/EtOH) intermediate2->step3 product This compound step3->product

Caption: Wittig reaction route to this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(oxolan-3-yl)acrylate

  • To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous tetrahydrofuran (THF), add tetrahydrofuran-3-carbaldehyde dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the precipitated triphenylphosphine oxide by filtration.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain ethyl 3-(oxolan-3-yl)acrylate.

Step 2: Synthesis of Ethyl 3-(oxolan-3-yl)propanoate

  • Dissolve ethyl 3-(oxolan-3-yl)acrylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 3: Synthesis of this compound

  • Hydrolyze the resulting ethyl 3-(oxolan-3-yl)propanoate using a standard saponification procedure with sodium hydroxide in an ethanol/water mixture, followed by acidification with hydrochloric acid.

Discussion

Advantages:

  • Generally high yields and clean reactions for the Wittig step.

  • The stereochemistry of the resulting alkene can often be controlled based on the ylide used.[7]

Disadvantages:

  • The starting material, tetrahydrofuran-3-carbaldehyde, may require a separate synthetic step.

  • The multi-step nature of the overall process may reduce the overall yield.

Method 3: Hydroboration-Oxidation of 3-Allyltetrahydrofuran

This method utilizes the anti-Markovnikov hydroboration-oxidation of an alkene to install a primary alcohol, which can then be oxidized to the carboxylic acid.[10][11][12]

Workflow Diagram

G start 3-Allyltetrahydrofuran step1 Hydroboration-Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) start->step1 intermediate 3-(Oxolan-3-yl)propan-1-ol step1->intermediate step2 Oxidation (e.g., Jones Reagent) intermediate->step2 product This compound step2->product

Caption: Synthesis via hydroboration-oxidation of 3-allyltetrahydrofuran.

Experimental Protocol

Step 1: Synthesis of 3-(Oxolan-3-yl)propan-1-ol

  • To a solution of 3-allyltetrahydrofuran in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add water, followed by aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 3-(oxolan-3-yl)propan-1-ol in acetone and cool to 0 °C.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir for 1-2 hours at room temperature.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the product with ethyl acetate, dry, and concentrate to yield the final product.

Discussion

Advantages:

  • High regioselectivity for the anti-Markovnikov alcohol.[10]

  • The reaction is typically high-yielding.

Disadvantages:

  • The starting material, 3-allyltetrahydrofuran, may need to be synthesized.

  • The use of chromium-based oxidants in the final step is a significant environmental and safety concern.

Method 4: Grignard Reagent Addition to Ethylene Oxide and Oxidation

This approach involves the formation of a Grignard reagent from a 3-halotetrahydrofuran, followed by its reaction with ethylene oxide to extend the carbon chain by two atoms, and subsequent oxidation.[13][14][15]

Workflow Diagram

G start 3-Bromotetrahydrofuran step1 Grignard Formation (Mg, THF) start->step1 intermediate1 3-(Oxolan-3-yl)magnesium bromide step1->intermediate1 step2 Reaction with Ethylene Oxide (1. C₂H₄O 2. H₃O⁺) intermediate1->step2 intermediate2 2-(Oxolan-3-yl)ethanol step2->intermediate2 step3 Chain Elongation & Oxidation (e.g., via nitrile) intermediate2->step3 product This compound step3->product

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(Oxolan-3-yl)ethanol

  • Prepare the Grignard reagent by reacting 3-bromotetrahydrofuran with magnesium turnings in anhydrous THF.

  • Cool the Grignard solution to 0 °C and add a solution of ethylene oxide in THF.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Purify by distillation or column chromatography.

Step 2: Conversion to this compound

  • Convert the alcohol to the corresponding bromide using PBr₃.

  • React the bromide with sodium cyanide to form the nitrile.

  • Hydrolyze the nitrile under acidic or basic conditions to yield the carboxylic acid.

Discussion

Advantages:

  • A classic and powerful method for C-C bond formation.

Disadvantages:

  • The formation of the Grignard reagent from 3-halotetrahydrofuran can be challenging due to the presence of the ether oxygen.

  • The multi-step conversion of the alcohol to the carboxylic acid adds complexity and can lower the overall yield.

  • The use of toxic reagents like PBr₃ and sodium cyanide requires stringent safety precautions.

Comparative Analysis of Synthetic Routes

Metric Method 1: Malonic Ester Method 2: Wittig Reaction Method 3: Hydroboration Method 4: Grignard Reagent
Overall Yield ModerateModerate to HighHighLow to Moderate
Number of Steps 2323+
Scalability GoodModerateGoodModerate
Reagent Safety ModerateGoodModerate (Borane, CrO₃)Poor (PBr₃, NaCN)
Cost of Reagents LowModerateModerateLow to Moderate
Key Challenge Preventing dialkylationSynthesis of aldehydeHandling of borane and chromiumGrignard formation and handling of toxic reagents

Conclusion and Recommendations

For researchers seeking a balance of reliability, scalability, and safety, the Malonic Ester Synthesis (Method 1) presents a robust and cost-effective option, provided that the reaction conditions are carefully optimized to minimize dialkylation. For syntheses where higher yields are paramount and the necessary precursors are available, the Hydroboration-Oxidation of 3-Allyltetrahydrofuran (Method 3) is a strong contender, although the use of less hazardous oxidizing agents in the final step is highly recommended. The Wittig Reaction (Method 2) offers a clean and high-yielding approach but may be less efficient overall due to the need for precursor synthesis. The Grignard Reagent method (Method 4) , while conceptually straightforward, is hampered by practical challenges and significant safety concerns, making it the least recommended route for general applications.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and the laboratory's capabilities for handling hazardous reagents.

References

A Comparative Analysis of the Antimicrobial Efficacy of Propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the antimicrobial activity of propanoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds' efficacy and mechanisms of action. This document delves into the experimental data supporting their use and provides detailed protocols for their evaluation.

Introduction: The Versatility of Propanoic Acid as an Antimicrobial Scaffold

Propanoic acid, a naturally occurring carboxylic acid, has long been recognized for its utility as a food and feed preservative, primarily due to its ability to inhibit the growth of molds and some bacteria[1][2][3][4]. Its salts, such as sodium and calcium propionate, are widely used in the baking industry[3][4]. The antimicrobial efficacy of propanoic acid is not solely dependent on the acidity it imparts to a medium; its undissociated form can penetrate the microbial cell membrane and disrupt physiological processes[5][6][7]. This fundamental mechanism has inspired the synthesis and investigation of a wide array of propanoic acid derivatives, with the goal of enhancing antimicrobial potency, broadening the spectrum of activity, and improving suitability for diverse applications, including pharmaceuticals[1][8].

This guide will explore the antimicrobial profiles of various classes of propanoic acid derivatives, including simple esters, arylpropanoic acids, and more complex heterocyclic structures. We will examine their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The causality behind the selection of these derivatives for synthesis and testing often lies in the principles of medicinal chemistry, where modifications to a parent molecule are made to alter its lipophilicity, steric properties, and electronic distribution, all of which can influence its interaction with microbial targets.

Mechanism of Action: Beyond Simple Acidification

The antimicrobial action of propanoic acid and its derivatives is multifaceted. While lowering the intracellular pH is a key factor for the parent acid, its derivatives often exhibit more complex mechanisms[5][6].

  • Disruption of Cell Membrane Integrity: Many organic acids and their derivatives can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components[7][9].

  • Inhibition of Cellular Respiration: Evidence suggests that propanoic acid can interfere with cellular respiration in yeast, potentially by disrupting mitochondrial function[9].

  • Induction of Apoptosis-like Cell Death in Fungi: In fungal species, propanoic acid has been shown to induce a programmed cell death pathway characterized by the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and caspase activation[10][11][12][13].

  • Metabolic Interference: Propionyl-CoA, a metabolite of propanoic acid, may inhibit glucose metabolism in some fungi[7].

The following diagram illustrates the proposed antimicrobial mechanisms of propanoic acid and its derivatives.

Antimicrobial Mechanisms of Propanoic Acid Derivatives Proposed Antimicrobial Mechanisms of Propanoic Acid Derivatives cluster_Cell Microbial Cell Membrane Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Metabolic Interference DNA DNA Cytoplasm->DNA Induction of Apoptosis Mitochondrion->Cytoplasm ROS Production, Cytochrome C Release Propanoic_Acid_Derivative Propanoic Acid Derivative Propanoic_Acid_Derivative->Membrane Disruption of Membrane Integrity Propanoic_Acid_Derivative->Cytoplasm Intracellular Acidification caption Proposed mechanisms of antimicrobial action.

Caption: Proposed mechanisms of antimicrobial action.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of propanoic acid and a selection of its derivatives against various microorganisms, as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound/Derivative ClassGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Propanoic Acid Moderate activityModerate activity (e.g., E. coli)Good activity (e.g., C. albicans)[5][14]
Ester Derivatives Variable activity, some equivalent to parent acidVariable activityAppreciable activity[5][8][15]
Arylpropanoic Acid Derivatives Broad biological activityBroad biological activityNot extensively reported[8]
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Good activity (S. aureus)Good activity (E. coli)High activity (C. albicans)[16]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Potent activity (including MRSA and VRE)Good activityPotent activity (including drug-resistant Candida)[17]
Schiff Base Derivatives Good antibacterial activityGood antibacterial activityAppreciable antifungal activity[15]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the evaluation of the antimicrobial activity of propanoic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of microorganisms[14][18][19].

Experimental Workflow:

MIC_MBC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Plate_for_MBC Plate Aliquots from Wells with No Growth onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (Lowest Concentration with ≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • Test compounds (propanoic acid derivatives)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum: a. Grow the microbial culture overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume to 200 µL and the final microbial concentration to approximately 2.5 x 10⁵ CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: a. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism[19].

  • MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate agar plate. b. Incubate the agar plates under the same conditions as the microtiter plates. c. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives)[18][19].

Protocol 2: Cell Membrane Integrity Assay

This protocol utilizes fluorescent dyes to assess damage to the microbial cell membrane, a common mechanism of action for antimicrobial compounds[20][21]. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane damage.

Materials:

  • Microbial culture

  • Test compound

  • Sterile PBS

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Preparation of Microbial Suspension: a. Grow the microbial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with sterile PBS. c. Resuspend the cells in PBS to a desired density (e.g., 10⁷ CFU/mL).

  • Treatment with Test Compound: a. Add the test compound to the microbial suspension at its MIC or a multiple of the MIC. b. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells). c. Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal growth temperature.

  • Staining and Analysis: a. Add PI to each sample to a final concentration of 1-5 µg/mL. b. Incubate in the dark for 5-15 minutes. c. Measure the fluorescence using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells using a fluorescence microscope. d. An increase in red fluorescence compared to the negative control indicates damage to the cell membrane.

Conclusion and Future Perspectives

Propanoic acid and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. While the parent acid remains a valuable preservative, synthetic derivatives, such as those incorporating aryl, furan, and substituted phenyl moieties, have demonstrated significantly enhanced potency against clinically relevant and drug-resistant pathogens[16][17]. The continued exploration of this chemical scaffold, guided by an understanding of structure-activity relationships and mechanistic insights, holds great potential for the development of novel antimicrobial therapies. Future research should focus on direct comparative studies under standardized conditions to more accurately delineate the relative efficacy of different derivatives. Furthermore, in vivo studies are necessary to validate the in vitro findings and assess the therapeutic potential of the most promising candidates.

References

A Researcher's Guide to the In Silico Labyrinth: Predicting the Properties of 3-(Oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical properties of novel chemical entities is paramount. These properties, including aqueous solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. The adage "fail early, fail cheap" has never been more relevant, and the use of in silico models to flag problematic candidates before they consume valuable resources is now a cornerstone of modern research. This guide provides a comprehensive comparison of various in silico models for predicting the properties of a promising building block, 3-(Oxolan-3-yl)propanoic acid, and outlines the experimental workflows required for their rigorous validation.

The Subject of Our Investigation: this compound

This compound is a carbocyclic-substituted propanoic acid. The oxolane (tetrahydrofuran) ring introduces a degree of polarity and conformational rigidity, while the propanoic acid moiety provides a key acidic functional group. Understanding its fundamental physicochemical properties is crucial for its potential applications in medicinal chemistry and materials science.

The In Silico Toolkit: A Comparative Overview

A plethora of computational tools are at the disposal of the modern researcher for predicting molecular properties. These models range from first-principles quantum mechanical methods to empirical and machine learning-based approaches. Here, we compare some of the most prominent methods for predicting pKa, logP, and aqueous solubility.

Predicting Acidity (pKa)

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent. For an acidic compound like this compound, the pKa of its carboxylic acid group will dictate its charge state at physiological pH, profoundly impacting its interactions with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quantum Mechanics (QM) Based Methods: These methods, often employing Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction. By combining these calculations with a continuum solvation model, it's possible to achieve high accuracy. However, the computational cost can be significant. The "direct method," which calculates the Gibbs free energy of the solvated acid, its conjugate base, and a proton, offers a streamlined QM approach.[1]

  • Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) Models: These approaches leverage statistical correlations between molecular descriptors and experimental pKa values.[2][3] They are computationally less expensive than QM methods and can be highly accurate for compounds within their applicability domain.[4][5]

Predicting Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

  • Fragment-Based Methods: These methods, like those based on the work of Hansch and Leo, estimate logP by summing the contributions of individual molecular fragments.[6]

  • Property-Based Methods: These approaches utilize calculated molecular properties, such as polarizability and partial atomic charges, to predict logP.[6]

  • Machine Learning Models: Support vector machines and neural networks can be trained on large datasets of experimental logP values to build predictive models.[7]

Predicting Aqueous Solubility (logS)

Aqueous solubility is a critical property for drug delivery and bioavailability.

  • General Solubility Equation (GSE): This classic QSPR model predicts solubility based on a compound's melting point and logP.[8][9] Its reliance on an experimental melting point limits its use for virtual compounds.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This powerful method combines quantum chemical calculations with statistical thermodynamics to predict a wide range of thermodynamic properties, including solubility, from first principles.[10][11][12][13] It is particularly useful as it does not rely on experimental data for the target molecule.

  • Multimodel Protocols: These approaches combine the predictions of several different in silico models to improve accuracy and robustness.[14]

The Imperative of Experimental Validation

While in silico models are invaluable for high-throughput screening and lead optimization, their predictions must always be anchored in experimental reality. The trustworthiness of any computational model is established through rigorous validation against high-quality experimental data.

A Note on Data Availability for this compound

A thorough search of the scientific literature did not yield publicly available, experimentally determined values for the pKa, logP, and aqueous solubility of this compound. In such cases, a common and pragmatic approach is to use experimental data from closely related structural analogs as a benchmark. For this guide, we will utilize the experimental aqueous solubility of tetrahydrofuran-2-carboxylic acid (27.9 mg/mL) as a reference point for our solubility predictions. It is crucial to acknowledge that the difference in the position of the carboxylic acid substituent (position 2 vs. 3) will influence the molecule's properties, and this analogy should be interpreted with caution.

Comparative Performance of In Silico Models

The following table presents a hypothetical comparison of predicted properties for this compound from various in silico models against the experimental value for its analog.

PropertyIn Silico ModelPredicted Value for this compoundExperimental Value (Analog: Tetrahydrofuran-2-carboxylic acid)
Aqueous Solubility (logS) General Solubility Equation (GSE)-0.8 (Requires estimated melting point)-0.6 (Calculated from 27.9 mg/mL)
COSMO-RS-0.5-0.6
Machine Learning Model-0.7-0.6
pKa Quantum Mechanics (DFT)4.5Not Available
QSPR Model4.7Not Available
logP Fragment-Based (XLogP3)0.3Not Available
Property-Based0.4Not Available

Experimental Protocols for Validation

To rigorously validate the in silico predictions, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility by HPLC-UV

This method offers a robust and widely used approach for determining thermodynamic solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • HPLC-UV Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Inject the filtered supernatant and the standard solutions onto a calibrated HPLC-UV system.

    • Quantify the concentration of the compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: Determination of pKa by Potentiometric Titration

This classic method provides a direct measurement of a compound's pKa.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Protocol 3: Determination of logP by the Shake-Flask Method

This traditional method directly measures the partitioning of a compound between octanol and water.

  • System Preparation:

    • Prepare a solution of this compound in either water or octanol.

    • Add an equal volume of the other solvent to a separatory funnel.

  • Partitioning:

    • Shake the funnel vigorously for a set period to allow the compound to partition between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and octanolic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizing the Validation Workflow

The following diagram illustrates the iterative process of in silico model validation.

ValidationWorkflow cluster_insilico In Silico Modeling cluster_experimental Experimental Validation in_silico_models Selection of In Silico Models (QM, ML, QSPR, COSMO-RS) prediction Prediction of Properties (pKa, logP, Solubility) in_silico_models->prediction Calculate comparison Comparison of Predicted vs. Experimental Data prediction->comparison Predicted Values synthesis Synthesis & Purification of This compound experimental_measurement Experimental Measurement (Solubility, pKa, logP) synthesis->experimental_measurement Provide sample experimental_measurement->comparison Experimental Values model_refinement Model Refinement or Selection comparison->model_refinement Evaluate Accuracy model_refinement->in_silico_models Iterate & Improve

Caption: Iterative workflow for the validation of in silico models.

Conclusion and Future Directions

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its success. This guide provides a comparative analysis of the pharmacokinetic properties of drugs structurally related to the novel chemical entity 3-(Oxolan-3-yl)propanoic acid. As of this writing, there is no publicly available pharmacokinetic data for this compound. Therefore, this guide will focus on established drugs that share its core structural motifs: a tetrahydrofuran (oxolane) ring and a propanoic acid side chain. We will also draw comparisons to gamma-hydroxybutyrate (GHB), a structurally similar endogenous neurotransmitter and therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview of existing drugs but also a practical framework for the preclinical pharmacokinetic evaluation of new chemical entities like this compound. We will delve into the experimental protocols for key in vitro and in vivo assays, explaining the scientific rationale behind each step to ensure a robust and self-validating approach to pharmacokinetic characterization.

Comparative Pharmacokinetic Profiles of Structurally Related Drugs

The pharmacokinetic behavior of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. The presence of a tetrahydrofuran ring or a propanoic acid moiety can significantly influence these properties.

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a structural feature in several FDA-approved drugs.[1][2] This motif can impact a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its overall pharmacokinetic profile.[3] Propanoic acid derivatives are another important class of pharmaceuticals, with their acidic nature often affecting absorption and plasma protein binding.[4][5]

Gamma-hydroxybutyrate (GHB) is a short-chain fatty acid that, while lacking a cyclic ether, shares a similar carbon skeleton and terminal carboxylic acid with this compound. Its pharmacokinetic profile is characterized by rapid absorption and elimination.[6][7][8]

Below is a comparative summary of the key pharmacokinetic parameters for representative drugs from these classes.

Drug ClassRepresentative Drug(s)Oral Bioavailability (%)Plasma Protein Binding (%)Key Metabolic PathwaysElimination Half-life (t½)
Tetrahydrofuran-containing Darunavir~37% (unboosted), ~82% (with ritonavir)~95%Primarily CYP3A4 oxidation~15 hours (with ritonavir)
Terazosin~90%~90-94%O-demethylation, piperazine ring cleavage~12 hours
Propanoic Acid Derivatives Ibuprofen>80%>99%Oxidation (CYP2C9), glucuronide conjugation[4]~2 hours[4]
Naproxen~100%>99%O-demethylation (CYP2C9, CYP1A2), glucuronide conjugation~12-17 hours
GHB Analogue Sodium Oxybate (GHB)~25%[9]<1%Krebs cycle, succinic semialdehyde dehydrogenase[6]30-60 minutes[9]

This table presents approximate values compiled from various sources for illustrative purposes. Actual values can vary based on individual patient factors and study conditions.

Experimental Protocols for Pharmacokinetic Characterization

To determine the pharmacokinetic profile of a novel compound such as this compound, a series of standardized in vitro and in vivo assays are essential. These studies are typically conducted early in the drug discovery process to guide lead optimization and predict human pharmacokinetics.[10][11]

Workflow for Preclinical Pharmacokinetic Evaluation

G cluster_0 In Vitro ADME Assays cluster_1 In Vivo PK Study Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Animal_Dosing Rodent Dosing (IV and PO) Metabolic_Stability->Animal_Dosing Inform dose selection PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PK_Analysis Pharmacokinetic Modeling PPB->PK_Analysis Interpret distribution CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Animal_Dosing Predict drug-drug interactions Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis Blood_Sampling->Bioanalysis Bioanalysis->PK_Analysis

Caption: Workflow for preclinical pharmacokinetic evaluation of a new chemical entity.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Rationale: This assay provides an early assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[12][13] A high metabolic turnover in this assay often correlates with rapid clearance in vivo.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare stock solutions of the test compound and a positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the wells to achieve a final concentration of typically 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[14][15] Only the unbound fraction is pharmacologically active. The RED method is a reliable and widely used technique to determine the unbound fraction of a compound in plasma.[14][16]

Protocol:

  • Device Preparation:

    • Use a commercially available RED device, which consists of a Teflon base plate and disposable dialysis inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff).

    • Rinse the wells of the base plate with 20% ethanol followed by ultrapure water.[14]

  • Sample Preparation:

    • Spike the test compound into plasma (e.g., human, rat) at a clinically relevant concentration.

    • Add the plasma containing the test compound to one chamber of the RED insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[15]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples (i.e., add blank plasma to the buffer aliquot and PBS to the plasma aliquot).

    • Precipitate proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the concentrations of the compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions.[17][18][19] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[20][21]

Protocol:

  • Reagent Preparation:

    • Use human liver microsomes or recombinant human CYP enzymes.

    • Prepare solutions of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Prepare a range of concentrations of the test compound and a known inhibitor for each isoform as a positive control.

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomes (or recombinant enzymes), phosphate buffer, and the test compound (or known inhibitor) at 37°C.

    • Add the CYP probe substrate to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a stop solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

Rationale: In vivo studies are essential to understand the complete ADME profile of a compound in a living organism and to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[22][23][24][25] Rodent models, such as rats or mice, are commonly used in early-stage drug discovery.[26]

Protocol:

  • Animal Preparation and Dosing:

    • Use a sufficient number of healthy adult rodents (e.g., Sprague-Dawley rats).

    • For intravenous (IV) administration, cannulate the jugular vein for dosing and blood sampling. For oral (PO) administration, use oral gavage.

    • Administer a single dose of the test compound formulated in a suitable vehicle.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Analysis Formulation Formulation Development Dosing Dosing (IV & PO) Formulation->Dosing Animal_Prep Animal Acclimation & Cannulation Animal_Prep->Dosing Sampling Blood Sample Collection Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Modeling Pharmacokinetic Analysis Bioanalysis->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report

References

Safety Operating Guide

3-(Oxolan-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(Oxolan-3-yl)propanoic Acid

The structural similarity of this compound to propanoic acid suggests that it should be handled with care, assuming it may be a skin, eye, and respiratory irritant.[1][2][3][4] The fundamental principle guiding this protocol is adherence to the Resource Conservation and Recovery Act (RCRA), which grants the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its ultimate disposal—a framework known as "cradle-to-grave" management.[5][6][7]

Part 1: Pre-Disposal Planning and Hazard Assessment

Effective waste management begins before a single drop of waste is generated. A thorough understanding of the chemical's properties and the establishment of a clear disposal pathway are paramount.

Waste Characterization

Under RCRA, the waste generator is legally responsible for determining if their waste is hazardous.[8] For this compound, which is not explicitly listed as a hazardous waste by the EPA, this determination must be based on its characteristics.

  • Ignitability: Propionic acid has a flash point of 51°C, making it a flammable liquid.[4][10] The flammability of this compound should be considered, and it must be kept away from ignition sources.[2][3]

  • Reactivity & Toxicity: While specific data is limited, the compound is not known to be acutely reactive. However, all chemical waste should be evaluated for potential toxicity.

Based on these characteristics, waste containing this compound must be managed as hazardous chemical waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Dispose of contaminated gloves after use.[8]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory. An apron may be required for larger quantities.

Part 2: Step-by-Step Waste Collection and Disposal Protocol

This protocol outlines the procedure from the point of generation to the handoff for final disposal. Adherence to these steps is critical for ensuring safety and compliance with federal regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[6][11]

Step 1: Container Selection and Preparation

The choice of container is the first line of defense against spills and exposure.

  • Material Compatibility: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable choice. Do not use food-grade containers or metal containers, which can be corroded by acids.[4][12]

  • Venting: For processes that may generate gas, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EHS) department.

  • Labeling: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Corrosive, Flammable).

    • The date accumulation started.

Step 2: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions.

  • Incompatible Materials: Keep this acidic waste stream separate from bases, oxidizing agents, and reducing agents.

  • Satellite Accumulation Areas (SAAs): Waste should be collected at or near the point of generation in an SAA.[13] The container must be kept closed at all times except when adding waste.[12][13] This is a common point of failure during regulatory inspections.

  • Quantity Limits: An SAA is limited to 55 gallons of non-acute hazardous waste. Once this limit is reached, the container must be moved to a central accumulation area within three days.

Step 3: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact EHS: Once the waste container is nearly full or has been accumulating for a set period (typically 90-180 days, depending on your facility's generator status), contact your institution's EHS department to schedule a pickup.[14]

  • Transportation: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor. A manifest is required to track the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][15]

  • Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a permitted TSDF.

The following diagram illustrates the complete disposal workflow.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Point of Waste Generation B Select & Pre-Label Compatible Container A->B C Segregate Acidic Waste (Keep Container Closed) B->C D Accumulate in SAA (Max 55 Gal.) C->D E Container Full or Time Limit Reached? D->E E->D No F Request EHS Pickup E->F Yes G Transfer to Central Accumulation Area F->G H Manifest & Transport by Licensed Hauler G->H I Final Disposal at Permitted TSDF (e.g., Incineration) H->I

Caption: Disposal workflow for this compound waste.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent injury and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Don PPE: Wear the appropriate PPE as described in section 1.2.

  • Containment: Cover the spill with a neutral absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Cleanup: Once absorbed, carefully sweep up the material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with all contaminants and dispose of it as hazardous waste.

Summary of Key Disposal Information

The table below provides a quick reference for the essential properties and handling procedures for this compound waste.

ParameterInformationSource(s)
Chemical Name This compoundPubChem[16]
Molecular Formula C₇H₁₂O₃PubChem[16]
Primary Hazards Potential Corrosive (Acid), Potential Flammable, Skin/Eye/Respiratory Irritant[1][2][3][4][9][10]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][8]
Waste Container Labeled, screw-top, chemically compatible (e.g., HDPE)[12]
Segregation Keep away from bases and oxidizing agents[2]
Disposal Route Collection by EHS for incineration via a licensed TSDF[8][15]
Spill Cleanup Use acid-neutralizing absorbent (e.g., sodium bicarbonate)[17]

References

A Senior Application Scientist's Guide to Handling 3-(Oxolan-3-yl)propanoic acid: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Oxolan-3-yl)propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the known hazards of its constituent functional groups—a carboxylic acid and a cyclic ether (tetrahydrofuran/oxolane)—and the SDSs of structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling, storage, and disposal of this compound.

Hazard Analysis: A Tale of Two Functional Groups

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. This compound combines a carboxylic acid moiety with a saturated cyclic ether (oxolane, also known as tetrahydrofuran or THF). Each group contributes to the overall risk profile.

  • The Carboxylic Acid Moiety: Carboxylic acids are known irritants and corrosives. Direct contact can cause chemical burns to the skin and serious, potentially irreversible, eye damage.[1][2] Inhalation of dusts or mists can lead to respiratory tract irritation.[3][4][5][6]

  • The Oxolane (THF) Moiety: Cyclic ethers like tetrahydrofuran are known to form explosive peroxides over time, especially when exposed to air and light.[7] Therefore, containers of this compound should be dated upon receipt and monitored. While this specific molecule is not as volatile as pure THF, this potential for peroxide formation necessitates careful storage and handling.

Based on this analysis, we can anticipate the following primary hazards:

Hazard CategoryPotential EffectRationale
Skin Contact Causes skin irritation or chemical burns.[4]The carboxylic acid functional group is corrosive.[8]
Eye Contact Causes serious eye irritation or severe eye damage.[4][8]Direct contact with acids can lead to severe injuries, including blindness.[1]
Inhalation May cause respiratory irritation.[3][4][6]Inhalation of chemical dusts or vapors can irritate the airways.[1]
Ingestion Harmful if swallowed.Accidental ingestion of laboratory chemicals can be toxic.[9]
Chemical Reactivity Potential for peroxide formation upon storage.The oxolane (THF) ring can form explosive peroxides.[7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific PPE is driven by the need to create a barrier against the corrosive and irritant nature of the compound.

PPE CategoryRecommended Equipment & SpecificationsCausality and Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement.[3] A full-face shield worn over goggles is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[1][3]The carboxylic acid component poses a significant risk of causing severe, irreversible eye damage.[2][8] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.[9]
Skin and Body Protection Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber are recommended materials for handling acids.[1] Gloves must be inspected for defects before use and changed immediately upon contamination.[3] Lab Coat: A chemical-resistant or standard lab coat must be worn and fully buttoned to protect skin and personal clothing.[3] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[3][10]The compound is expected to be a skin irritant or corrosive.[4] Appropriate gloves and a lab coat provide the primary barrier against accidental skin contact.[11] Enclosed footwear protects against spills.
Respiratory Protection All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required based on a formal risk assessment.[1][3]The compound is anticipated to cause respiratory irritation if inhaled.[4][5][6] A chemical fume hood is the most effective engineering control for minimizing airborne concentrations of hazardous materials.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring a safe experimental outcome. The following workflow provides a self-validating system for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase cluster_disposal Disposal Phase A 1. Risk Assessment (Review SDS & SOPs) B 2. Engineering Controls (Verify Fume Hood Operation) A->B C 3. Assemble Materials (Glassware, Reagents, Waste Containers) B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D E 5. Chemical Handling (Weighing & Transfer in Hood) D->E F 6. Post-Handling (Close Containers, Clean Spills) E->F G 7. Decontamination (Clean Work Surface) F->G J 10. Waste Segregation (Place Contaminated Items in Labeled Hazardous Waste) F->J H 8. Doff PPE (Gloves, Goggles, Coat) G->H I 9. Personal Hygiene (Wash Hands Thoroughly) H->I

Caption: Procedural workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, ensuring it is within a certified chemical fume hood.[3]

    • Verify the fume hood is functioning correctly before beginning any work.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12][13]

    • Assemble all necessary equipment (e.g., spatulas, glassware, stir bars) and properly labeled waste containers before bringing the chemical into the hood.[3]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above. The typical sequence is lab coat, followed by eye protection, and then gloves.

    • Ensure gloves are the correct size and are free of any defects before handling any chemicals.[3]

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, inside the fume hood to minimize inhalation exposure.

    • When making solutions, always add acid to the solvent (e.g., water), never the other way around, to prevent violent splashing.

    • Keep containers tightly closed when not in use.[8][11]

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate the work area with an appropriate solvent and then wash with soap and water.[14]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

    • Never wear gloves outside of the laboratory area.[9]

    • Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[9][12]

Disposal and Storage Plan

Proper disposal and storage are critical components of the chemical lifecycle.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[8][11]

    • Keep the container tightly closed to prevent exposure to air.[11]

    • Crucially, due to the peroxide-forming potential of the oxolane ring, the container must be dated upon receipt and opening. [7] Establish a policy for periodic testing or disposal of aged material (e.g., after one year).[7]

  • Disposal Plan:

    • All waste materials contaminated with this compound, including disposable gloves, weigh boats, and paper towels, must be considered hazardous waste.[3]

    • Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container.[3]

    • Unused or excess compound must be disposed of as hazardous chemical waste. Do not empty into drains or mix with general trash.[13][14]

    • Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations, typically through a licensed chemical waste contractor.[14]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person from the exposure area to fresh air immediately. If breathing is difficult or has stopped, seek immediate medical attention.[11][13]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes.[11][13] Seek medical advice if irritation occurs or persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][11][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][11] Seek immediate medical attention.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.